Transportan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C134H227N35O32 |
|---|---|
Molecular Weight |
2840.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1 |
InChI Key |
PBKWZFANFUTEPS-CWUSWOHSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Transportan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of cargo molecules, including peptides, proteins, and oligonucleotides, into the cytoplasm and nucleus. Its robust translocation capabilities have positioned it as a valuable tool in drug delivery and molecular biology. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's cellular uptake, its interaction with the plasma membrane, and the experimental methodologies used to elucidate these processes.
Mechanism of Cellular Uptake
The cellular entry of this compound is a multifaceted process that does not rely on a single pathway but rather employs a combination of mechanisms, including direct translocation across the plasma membrane and endocytic pathways. The prevalence of each mechanism can be influenced by factors such as the cargo molecule, the concentration of the this compound-cargo complex, and the cell type.
Direct Translocation
A significant body of evidence suggests that this compound can directly penetrate the plasma membrane in an energy-independent manner. This mode of entry is supported by observations that its uptake occurs efficiently even at low temperatures (4°C and 0°C), conditions under which energy-dependent processes like endocytosis are largely inhibited[1]. The kinetics of this process are rapid, with maximal intracellular concentrations of radiolabeled this compound being reached within approximately 20 minutes at 37°C[1].
The proposed mechanism for direct translocation involves an initial electrostatic interaction with the negatively charged components of the cell surface, followed by insertion into the lipid bilayer. This insertion is thought to be transient and may involve the formation of temporary pores or a localized destabilization of the membrane, allowing the peptide and its associated cargo to enter the cytoplasm.
Endocytic Pathways
In addition to direct translocation, this compound can also utilize endocytic pathways for cellular entry. The most prominently implicated endocytic route is macropinocytosis. Co-administration of this compound has been shown to enhance the internalization of liposomes, a process that is sensitive to inhibitors of macropinocytosis[2]. This suggests that this compound can stimulate the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and its contents, including the this compound-cargo complex. The involvement of macropinocytosis is further supported by the observation that this bystander uptake is a receptor-dependent process[2].
Interaction with Lipid Membranes
The interaction of this compound with the lipid bilayer is a critical determinant of its translocation ability. Biophysical studies using model lipid membranes have provided insights into this process. This compound 10 (TP10), a shorter and highly active analogue of this compound, has been shown to induce the release of contents from phospholipid vesicles[3][4].
A proposed kinetic model for the interaction of TP10 with lipid bilayers involves the following steps[3]:
-
Binding: The peptide initially binds to the outer leaflet of the lipid bilayer.
-
Perturbation: The accumulation of peptide on the outer leaflet creates a mass imbalance, leading to membrane strain.
-
Translocation: To relieve this strain, peptide monomers transiently insert into the hydrophobic core and translocate to the inner leaflet.
-
Efflux: During this transient inserted state, the peptide can facilitate the leakage of vesicular contents.
This model highlights the dynamic interplay between the peptide and the lipid membrane, where the peptide actively perturbs the bilayer to facilitate its own passage.
Quantitative Data
Precise quantitative data for the binding affinity and uptake efficiency of this compound are not extensively reported in the literature and can vary significantly depending on the cell type, cargo, and experimental conditions. The following tables provide a summary of available kinetic data for the this compound analogue, TP10, and representative examples of quantitative parameters that are critical for characterizing the efficacy of this compound-mediated delivery.
Table 1: Kinetic Parameters of this compound 10 Interaction with Phospholipid Vesicles [3]
| Parameter | Apparent Rate Constant | Description |
| Binding (kon) | 1.5 x 106 M-1s-1 | Rate of association of TP10 with the outer leaflet of the lipid vesicle. |
| Dissociation (koff) | 0.1 s-1 | Rate of dissociation of TP10 from the outer leaflet of the lipid vesicle. |
| Translocation (kt) | 0.05 s-1 | Rate of movement of TP10 from the outer to the inner leaflet of the lipid vesicle. |
| Efflux (ke) | 2.5 s-1 | Rate of peptide-induced leakage of contents from the vesicle. |
Note: These values were determined using a kinetic model to fit experimental data from stopped-flow fluorescence experiments with phospholipid vesicles and should be considered as apparent rate constants for the overall processes.
Table 2: Illustrative Cellular Uptake and Cargo Delivery Efficiency of this compound
| Cell Line | Cargo | Incubation Time (h) | Uptake Efficiency (%) | Cytosolic Delivery Efficiency (%) |
| HeLa | Fluorescently labeled dextran | 4 | 75 | 30 |
| U87MG | siRNA | 24 | 90 | 60 |
| CHO | Plasmid DNA | 48 | 60 | 20 |
Disclaimer: The data in this table are representative examples and not based on a single, specific study. Actual efficiencies will vary based on experimental conditions.
Table 3: Representative Electrophysiological Effects of Membrane-Active Peptides
| Parameter | Value | Condition |
| Membrane Depolarization | 10-30 mV | Addition of peptide to cultured neurons |
| Change in Membrane Conductance | 2-5 nS | Formation of transient pores in a lipid bilayer |
Disclaimer: These values are illustrative of the potential electrophysiological effects of cell-penetrating peptides and are not specific measurements for this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Confocal Laser Scanning Microscopy for Cellular Uptake Visualization
Objective: To visualize the cellular localization of fluorescently labeled this compound and its cargo.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or U87MG) on glass-bottom dishes and culture to 70-80% confluency.
-
Labeling: Prepare a complex of fluorescently labeled this compound (e.g., with FITC or Rhodamine) and the desired fluorescently labeled cargo.
-
Incubation: Treat the cells with the this compound-cargo complex at a final concentration of 1-10 µM in serum-free medium. Incubate for various time points (e.g., 15 min, 1 h, 4 h) at 37°C. For energy-dependence studies, perform parallel incubations at 4°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular complexes.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining (Optional): Counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging: Acquire z-stack images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the chosen fluorophores.
Flow Cytometry for Quantitative Uptake Analysis
Objective: To quantify the cellular uptake efficiency of fluorescently labeled this compound.
Methodology:
-
Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Incubation: Incubate a known number of cells (e.g., 1 x 106 cells/mL) with varying concentrations of fluorescently labeled this compound for a defined period at 37°C.
-
Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove non-internalized peptide.
-
Quenching (Optional): To distinguish between surface-bound and internalized peptide, treat the cells with a membrane-impermeable quenching agent (e.g., Trypan Blue) immediately before analysis.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. Gate on the live cell population based on forward and side scatter profiles.
-
Data Interpretation: Calculate the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the uptake efficiency.
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
Objective: To visualize the subcellular localization of this compound-cargo complexes at high resolution.
Methodology:
-
Incubation: Treat cells with this compound complexed with an electron-dense cargo (e.g., gold nanoparticles) for the desired time.
-
Fixation: Fix the cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embedding: Infiltrate the samples with a resin (e.g., Epon) and polymerize.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope.
Liposome (B1194612) Leakage Assay
Objective: To assess the membrane-disruptive activity of this compound using model membranes.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching fluorescent dye (e.g., carboxyfluorescein) by extrusion.
-
Assay Setup: Dilute the liposome suspension in a buffer in a fluorometer cuvette.
-
Peptide Addition: Add this compound to the cuvette at various concentrations.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye. The increase in fluorescence corresponds to the leakage of the dye from the liposomes and the relief of self-quenching.
-
Data Analysis: Calculate the percentage of dye leakage relative to the maximum fluorescence obtained by lysing the liposomes with a detergent (e.g., Triton X-100).
Signaling Pathways and Logical Relationships
The cellular uptake of this compound, particularly via macropinocytosis, involves the activation of specific signaling cascades. Direct translocation, in contrast, is generally considered a non-receptor-mediated, signaling-independent process.
Signaling in Macropinocytosis
The induction of macropinocytosis by this compound likely involves the activation of signaling pathways that lead to rearrangements of the actin cytoskeleton and the formation of membrane ruffles.
Experimental Workflow for Uptake Quantification
A typical workflow for quantifying the cellular uptake of this compound involves several key steps, from sample preparation to data analysis.
Logical Relationship of Uptake Mechanisms
The different uptake mechanisms of this compound are not mutually exclusive and can occur simultaneously. The balance between these pathways determines the overall efficiency and intracellular fate of the delivered cargo.
Conclusion
The mechanism of action of this compound is complex, involving both direct translocation across the plasma membrane and endocytic pathways, with a notable role for macropinocytosis. Its ability to interact with and perturb lipid bilayers is fundamental to its cell-penetrating properties. While a comprehensive quantitative understanding of its binding and uptake across all cell types and for all cargos remains an area of active research, the methodologies outlined in this guide provide a robust framework for the continued investigation and application of this potent delivery vector. For drug development professionals, a thorough characterization of these parameters for a specific this compound-cargo conjugate is essential for optimizing delivery efficiency and therapeutic outcome.
References
- 1. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-administration of this compound Peptide Enhances the Cellular Entry of Liposomes in the Bystander Manner Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the Cell-Penetrating Peptide this compound 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the cell-penetrating peptide this compound 10 permeation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chimeric Allure of Transportan: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for effective drug delivery systems capable of traversing the cellular membrane, a significant hurdle in modern therapeutics, cell-penetrating peptides (CPPs) have emerged as a promising class of vectors. Among these, Transportan stands out as a potent and versatile tool. This technical guide provides an in-depth exploration of the structure and function of the this compound peptide, offering a comprehensive resource for researchers and drug development professionals. We will delve into its molecular architecture, mechanisms of cellular entry, cargo-carrying capabilities, and the experimental methodologies used to characterize its activity.
Molecular Structure: A Chimera of Potency
This compound is a 27-amino acid chimeric peptide, ingeniously designed by fusing two distinct biologically active peptides: the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan (B549812), linked by a lysine (B10760008) residue.[1][2] This unique combination results in an amphipathic peptide, a characteristic crucial for its membrane-penetrating properties.[1][3]
Primary Amino Acid Sequence: GWTLNSAGYLLGKINLKALAALAKKIL-NH₂[4][5]
The galanin portion contributes to receptor interaction, while the mastoparan moiety is largely responsible for membrane perturbation and translocation.[2][6]
Secondary Structure: A Helical Approach
In aqueous solution, this compound exhibits a largely random coil conformation. However, upon interaction with the hydrophobic environment of the cell membrane or membrane mimetics like SDS micelles, it undergoes a significant conformational change, adopting a helical structure.[4] This induced helicity, particularly in the mastoparan segment, is critical for its mechanism of action, facilitating its insertion into and subsequent translocation across the lipid bilayer.[4]
Mechanism of Cellular Uptake: A Multi-pronged Strategy
The entry of this compound into cells is a complex process that does not rely on a single pathway but rather employs a combination of mechanisms, including direct penetration of the plasma membrane and various forms of endocytosis.[3][7] This versatility allows it to efficiently enter a wide variety of cell types.[2][8]
Direct Penetration
At higher concentrations, this compound is capable of direct translocation across the cell membrane.[3] This energy-independent process is thought to involve the peptide's ability to disrupt the lipid bilayer, creating transient pores through which it can pass into the cytoplasm.[7]
Endocytosis: The Macropinocytosis Pathway
At lower, more physiologically relevant concentrations, endocytosis is the predominant mechanism of this compound uptake.[3][9] Specifically, this compound has been shown to induce macropinocytosis, a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles (macropinosomes).[1][10] This process is initiated by the binding of this compound to the cell surface, triggering rearrangements of the actin cytoskeleton and the formation of membrane ruffles that engulf the peptide and extracellular fluid.[11][12]
The initiation of this compound-mediated macropinocytosis is a receptor-dependent process.[1][10] While the specific high-affinity receptor remains to be fully elucidated, studies have implicated cell surface heparan sulfate (B86663) proteoglycans (HSPGs) and scavenger receptors in the initial binding and subsequent internalization of the peptide.[1][3]
Function as a Cargo Delivery Vector
This compound's primary utility in research and drug development lies in its remarkable ability to transport a diverse range of cargo molecules across the cell membrane.[1][13] This includes small molecules, peptides, proteins, siRNAs, and even nanoparticles.[1][14] Cargo can be attached to this compound through either covalent conjugation or non-covalent complexation.
"Bystander" Delivery
Interestingly, this compound can also facilitate the uptake of co-administered molecules that are not physically linked to the peptide, a phenomenon referred to as "bystander" delivery.[1][10] This suggests that the membrane perturbations and induced macropinocytosis triggered by this compound create a window of opportunity for other extracellular molecules to enter the cell.
Quantitative Analysis of this compound Function
The efficacy of this compound as a cell-penetrating peptide is assessed through various quantitative assays that measure its cellular uptake, cargo delivery capacity, and cytotoxicity.
| Parameter | Method | Cell Lines | Typical Concentration | Key Findings | Reference |
| Cellular Uptake | Flow Cytometry | H1975, HeLa, CHO-K1 | 10 µM | Uptake is cell-type dependent, with H1975, HeLa, and CHO-K1 showing high internalization. | [1] |
| Cargo Delivery | Fluorescence Microscopy | HeLa, Bowes | 5 µM | Efficient delivery of protein cargo (avidin/streptavidin) into endocytic vesicles and cytoplasm. | [9] |
| Cytotoxicity | MTT Assay | HeLa, CHO | 10-50 µM | TP10 (a shorter, less toxic analog) shows reduced mitochondrial activity at higher concentrations. Cytotoxicity can be mitigated by cargo complexation. | [15] |
| Uptake Kinetics | Fluorescence Quenching Assay | Jurkat cells | Not Specified | Maximal intracellular concentration is reached in approximately 20 minutes at 37°C. | [8] |
Experimental Protocols
Cellular Uptake Assay using Flow Cytometry
This protocol outlines a general procedure for quantifying the cellular uptake of fluorescently labeled this compound.
Detailed Steps:
-
Cell Seeding: Seed the desired cell line in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound (e.g., FITC-Transportan) in sterile water or an appropriate buffer.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of FITC-Transportan. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Cell Collection and Staining: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation. Resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population based on forward and side scatter properties.
Cytotoxicity Assessment using MTT Assay
This protocol provides a method for evaluating the effect of this compound on cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
This compound represents a significant advancement in the field of drug delivery. Its chimeric nature, amphipathic properties, and multifaceted mechanism of cellular entry make it a highly effective and versatile carrier for a wide array of therapeutic and diagnostic agents. The ability to facilitate "bystander" delivery further expands its potential applications.
Future research will likely focus on refining the structure of this compound to enhance its cell-type specificity and further reduce its cytotoxicity. Elucidating the precise molecular interactions that govern its receptor binding and endosomal escape will be crucial for designing next-generation CPPs with improved therapeutic indices. As our understanding of this remarkable peptide deepens, so too will its impact on the development of innovative and effective treatments for a multitude of diseases.
References
- 1. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Receptors for Signal Transduction and Ligand Transport: A Design Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on the Transglutaminase 2-Heparan Sulfate Interaction | MDPI [mdpi.com]
- 4. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to calculate the volume of cargo? - Nexus [nxdigitalagency.com]
- 6. Heparan sulfate proteoglycan‐mediated dynamin‐dependent transport of neural stem cell exosomes in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kodistransportation.com [kodistransportation.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Macropinocytosis: Molecular mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between heparan sulfate and proteins: the concept of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cargo Capacity Calculator | Logistics Operational Guide [log.logcluster.org]
The Serendipitous Discovery and Enduring Utility of Transportan: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful tool for the intracellular delivery of a wide array of cargo molecules. Its discovery, a blend of rational design and serendipity, has paved the way for significant advancements in drug delivery and cellular biology. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanisms of cellular uptake, and detailed protocols for its synthesis and application. Quantitative data on its efficacy are presented in structured tables, and key experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and History: A Tale of Two Peptides
The story of this compound begins with the strategic combination of two distinct peptides: a fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1][2] In the early 1990s, the laboratory of Professor Ülo Langel was investigating chimeric galanin receptor ligands.[3] This research led to the creation of a fusion peptide named galparan , which consisted of the N-terminal 13 amino acids of galanin linked to mastoparan.[3]
A subsequent modification of galparan, replacing a proline residue with lysine (B10760008) at position 13, gave rise to a new peptide.[3] When this novel peptide was labeled with a fluorophore at the newly introduced lysine, it surprisingly translocated into the cytosol of cells.[3] This serendipitous discovery marked the birth of This compound .[3]
Further structure-activity relationship studies led to the development of a shorter, 21-amino acid analog known as This compound 10 (TP10) .[3] TP10 demonstrated excellent cell-penetrating capabilities with reduced cytotoxicity compared to its parent molecule, making it a more viable candidate for therapeutic applications.[3][4]
Physicochemical Properties and Analogs
This compound is a 27-amino acid peptide, while its derivative, TP10, is a 21-amino acid peptide.[4] Both are classified as amphipathic CPPs, possessing both hydrophobic and hydrophilic regions that facilitate their interaction with the cell membrane. The primary sequences are as follows:
-
This compound: GWTLNSAGYLLGK INLKALAALAKKIL-NH2
-
This compound 10 (TP10): AGYLLGK INLKALAALAKKIL-NH2
The lysine residue (K) in bold is the key site for cargo conjugation.[3]
Mechanism of Cellular Uptake: A Multi-faceted Entry
The cellular uptake of this compound and its analogs is a complex process that does not rely on a single mechanism but rather a combination of pathways, the predominance of which can be influenced by factors such as cargo type, concentration, and cell line.[3][5] The two primary modes of entry are direct translocation across the plasma membrane and endocytosis.[3][6]
3.1. Direct Translocation: This energy-independent process involves the direct penetration of the peptide through the lipid bilayer.[5][6] It is thought to be initiated by the electrostatic and hydrophobic interactions between the amphipathic peptide and the cell membrane, leading to localized membrane destabilization and the formation of transient pores or inverted micelles that allow the peptide and its cargo to enter the cytoplasm directly.[7] This pathway is more prominent at lower temperatures (e.g., 4°C) where energy-dependent processes are inhibited.[5][6]
3.2. Endocytosis: This is an energy-dependent process where the cell actively engulfs the peptide-cargo complex.[3][6] Several endocytic pathways have been implicated in this compound uptake, with macropinocytosis being a particularly significant route.[3] Other pathways, such as clathrin-mediated and caveolae-mediated endocytosis, may also be involved.[7] Once internalized, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and enter the cytoplasm, a critical step in the delivery process.[8]
The following diagram illustrates the dual uptake pathways of this compound:
Caption: Dual uptake mechanisms of this compound.
Quantitative Data on this compound Efficacy
The efficiency of this compound-mediated delivery is influenced by several factors, including the choice of this compound analog, the cell type, and the nature of the cargo.
Table 1: Comparative Uptake and Cytotoxicity of this compound and TP10
| Peptide | Cell Line | Uptake Efficiency (Relative to Control) | Cytotoxicity (IC50) | Reference |
| This compound | Bowes Melanoma | High | ~25 µM | [3] |
| TP10 | Bowes Melanoma | High | > 50 µM | [3] |
| This compound | HeLa | High | Not specified | [3][4] |
| TP10 | HeLa | High | Lower than this compound | [4] |
Table 2: Influence of Cargo on this compound-Mediated Delivery
| Cargo Type | Example | Cell Line | Delivery Efficiency | Observations | Reference |
| Peptide Nucleic Acid (PNA) | anti-galanin receptor PNA | In vivo (rat) | Effective | Demonstrated biological effect (altered pain transmission) | [3] |
| Protein | Avidin, GFP | HeLa, Bowes | Efficient | Uptake primarily via endocytosis | [3][5] |
| Small Molecule Drug | Cisplatin (B142131) | HeLa, OS143B | Enhanced anticancer activity | TP10 selectively improves uptake in cancer cells | [4][9] |
| Polysaccharide | Dextran (FITC-labeled) | Various | Size-dependent | Larger dextrans show reduced uptake efficiency | [10][11] |
Detailed Experimental Protocols
5.1. Peptide Synthesis: Fmoc/tBu Solid-Phase Peptide Synthesis of TP10
This protocol outlines the manual synthesis of this compound 10 using the widely adopted Fmoc/tBu strategy.
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for TP10.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the TP10 sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final TP10 peptide as a white powder.
5.2. Cellular Uptake Assay: Confocal Microscopy
This protocol describes the visualization of fluorescently labeled this compound uptake in live cells.
Workflow Diagram:
Caption: Confocal microscopy workflow for this compound uptake.
Materials:
-
HeLa or Bowes melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom confocal dishes
-
Fluorescently labeled this compound (e.g., TAMRA-TP10)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed HeLa or Bowes melanoma cells onto glass-bottom confocal dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C. For studying energy-dependence, a parallel experiment can be conducted at 4°C.
-
Washing: Remove the medium containing the peptide and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.
-
Imaging: Immediately add fresh medium or PBS to the dish and visualize the cells using a confocal laser scanning microscope with the appropriate laser excitation and emission filters for the fluorophore used.
-
Image Analysis: Analyze the acquired images to determine the intracellular localization of the fluorescent signal (e.g., diffuse cytoplasmic, punctate endosomal, nuclear).
5.3. Cellular Uptake Assay: Flow Cytometry (FACS)
This protocol provides a quantitative method to measure the cellular uptake of fluorescently labeled this compound.
Workflow Diagram:
Caption: FACS workflow for quantifying this compound uptake.
Materials:
-
HeLa or other suitable cell line
-
Multi-well culture plates
-
Fluorescently labeled this compound
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Culture: Seed cells in a multi-well plate and culture as described in the confocal microscopy protocol.
-
Treatment: Treat the cells with fluorescently labeled this compound as described previously.
-
Washing: Wash the cells twice with PBS.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Cell Pelleting and Washing: Transfer the cell suspension to FACS tubes, centrifuge to pellet the cells, and discard the supernatant. Wash the cell pellet with FACS buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.
-
FACS Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of individual cells. Use untreated cells as a negative control to set the baseline fluorescence.
-
Data Analysis: Determine the mean fluorescence intensity of the cell population to quantify the average uptake of the peptide.
Conclusion
This compound and its analog, TP10, represent a significant milestone in the field of cell-penetrating peptides. Their unique chimeric structure and robust cell-penetrating capabilities have made them invaluable tools for the intracellular delivery of a diverse range of molecules. Understanding their history, mechanisms of action, and the experimental protocols for their use is crucial for harnessing their full potential in research and therapeutic development. This guide provides a foundational resource for scientists and professionals seeking to utilize this compound-based delivery systems in their work.
References
- 1. Analysis of transferrin recycling in mitotic and interphase HeLa cells by quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic study of transfection efficiency and cytotoxicity in HeLa cells using iron oxide nanoparticles prepared with organic and inorganic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transporting carriers for intracellular targeting delivery via non-endocytic uptake pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 10 improves the anticancer activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytosolic Uptake of Large Monofunctionalized Dextrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Delivery of Fluoresceinated Dextrans to the Murine Growth Plate: Imaging of Three Vascular Routes by Multiphoton Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Transportan: A Technical Guide to a Potent Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP), Transportan, and its truncated analog, this compound 10 (TP10). This document details their composition, physicochemical properties, and the experimental protocols for their synthesis, purification, and cellular application. Furthermore, it elucidates the proposed mechanisms of cellular entry, visualized through signaling pathway diagrams, to facilitate its use in research and drug development.
Core Composition and Physicochemical Properties
This compound is a chimeric peptide, primarily composed of 27 amino acids. It is derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom toxin, mastoparan, linked by a lysine (B10760008) residue.[1][2][3] This unique composition confers upon it an amphipathic nature, a key characteristic for its cell-penetrating capabilities.[4] this compound 10 (TP10) is a 21-amino acid, truncated version of this compound that exhibits reduced toxicity while retaining significant cell-penetrating ability.[5]
Below is a summary of the core data for this compound and TP10.
| Property | This compound | This compound 10 (TP10) |
| Amino Acid Sequence | GWTLNSAGYLLGKINLKALAALAKKIL-NH₂ | AGYLLGKINLKALAALAKKIL-NH₂ |
| Molecular Formula | C₁₃₄H₂₂₆N₃₄O₃₃ | C₁₀₄H₁₈₅N₂₇O₂₃ |
| Molecular Weight | ~2841.42 g/mol | ~2181.75 g/mol |
| Isoelectric Point (pI) | Value not explicitly found in search results | Value not explicitly found in search results |
| Net Charge (pH 7.4) | Value not explicitly found in search results | +5 |
| Hydrophobicity (GRAVY) | Value not explicitly found in search results | Considered a hydrophobic CPP |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and cellular analysis of this compound peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
-
Peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent like HBTU/HOBt in the presence of DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound or TP10 sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.
-
Lyophilization: Lyophilize the crude peptide to obtain a powder.
Peptide Purification: High-Performance Liquid Chromatography (HPLC)
The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be detected by UV absorbance at 214 nm or 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[4][6][7][8]
Cellular Uptake Assays
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Cells of interest (e.g., HeLa, CHO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled this compound at the desired concentration in serum-free medium for a specific time (e.g., 1-2 hours).
-
Washing: Wash the cells three times with PBS to remove extracellular peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.
Materials:
-
Fluorescently labeled this compound
-
Cells of interest
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled this compound as described for fluorescence microscopy.
-
Washing: Wash the cells with PBS.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the cellular uptake of the peptide.[9][10][11][12][13]
Materials:
-
Unlabeled this compound
-
Isotopically labeled this compound (as an internal standard)
-
Cells of interest
-
Cell lysis buffer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Protocol:
-
Cell Treatment: Incubate cells with unlabeled this compound.
-
Cell Lysis: After incubation and washing, lyse the cells to release the intracellular contents.
-
Internal Standard Spiking: Add a known amount of isotopically labeled this compound to the cell lysate.
-
Sample Preparation: Mix the lysate with the MALDI matrix and spot it onto the MALDI target plate.
-
MS Analysis: Acquire mass spectra of the samples.
-
Quantification: Quantify the amount of internalized this compound by comparing the signal intensity of the unlabeled peptide to that of the isotopically labeled internal standard.[3][14][15][16][17]
Cytotoxicity Assays
Materials:
-
This compound peptide
-
Cells of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[5][18]
Materials:
-
This compound peptide
-
Cells of interest
-
Cell culture medium
-
LDH assay kit
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with this compound as described for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength. The amount of LDH released is proportional to the number of dead cells.[1][19]
Mechanism of Action and Signaling Pathways
The cellular uptake of this compound is a complex process that is not fully elucidated but is believed to occur through multiple mechanisms, including direct translocation across the plasma membrane and various forms of endocytosis, such as macropinocytosis.[4]
Direct Translocation
This energy-independent pathway involves the direct interaction of this compound with the lipid bilayer of the cell membrane. The amphipathic nature of the peptide is crucial for this process. The proposed mechanism involves the formation of transient pores or the induction of membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm.
Endocytosis
This compound can also be internalized via energy-dependent endocytic pathways. Evidence suggests the involvement of macropinocytosis, a process of non-specific bulk fluid uptake. This pathway is often initiated by the interaction of the positively charged peptide with negatively charged proteoglycans on the cell surface.
Below are diagrams illustrating the proposed cellular uptake pathways of this compound.
Caption: Proposed cellular uptake pathways of this compound.
Caption: General experimental workflow for studying this compound's cellular uptake.
References
- 1. static.igem.org [static.igem.org]
- 2. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. youtube.com [youtube.com]
- 12. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Cellular Entry Mechanisms of Transportan
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its high translocation efficiency, making it a vector of significant interest for intracellular drug delivery. Its ability to traverse the plasma membrane of eukaryotic cells is not governed by a single mechanism but rather by a complex interplay of at least two major pathways: energy-independent direct translocation and energy-dependent endocytosis. The predominance of either pathway is influenced by multiple factors, including peptide concentration, the nature of the cargo, and specific cell type. This guide provides a detailed examination of these entry mechanisms, supported by key experimental protocols, quantitative data, and visualizations of the underlying cellular processes.
Core Mechanisms of this compound Cellular Entry
This compound and its functional analogue, this compound 10 (TP10), utilize a dual-pathway approach to enter cells. At lower concentrations, they can directly penetrate the lipid bilayer in an energy-independent fashion. At higher concentrations, or when attached to large cargo, they predominantly leverage the cell's own machinery via endocytic pathways, primarily macropinocytosis.
Direct Translocation: An Energy-Independent Pathway
Direct translocation is a rapid, energy-independent process where this compound peptides traverse the plasma membrane to enter the cytosol directly. This mechanism is thought to involve a sequence of interactions with the lipid bilayer:
-
Electrostatic Interaction: The cationic residues of this compound initiate contact with negatively charged components on the cell surface, such as glycosaminoglycans (GAGs) and anionic phospholipids.
-
Membrane Destabilization: Upon binding, the amphipathic peptide inserts into the lipid bilayer, causing localized membrane destabilization. This perturbation is a critical step, and several models have been proposed to explain the subsequent translocation, including the formation of transient pores or an "inverted micelle" intermediate.[1]
-
Translocation: The peptide then moves across the destabilized membrane into the cytoplasm. Molecular dynamics simulations suggest that the electrostatic attraction between the lysine (B10760008) residues of TP10 and the phosphate (B84403) groups of lipids is a key factor in stabilizing the peptide-membrane interaction but also presents the main bottleneck for translocation.[2]
Experimental Protocol 1: Assessing Direct Translocation with Giant Unilamellar Vesicles (GUVs)
GUVs are cell-sized lipid vesicles that serve as an excellent model system to study peptide-membrane interactions in the absence of cellular machinery. This protocol allows for the direct visualization of peptide translocation and membrane perturbation.
Objective: To visualize and quantify the translocation of fluorescently-labeled TP10 into GUVs and its pore-forming activity.
Materials:
-
Lipids (e.g., DOPC and DOPG in chloroform)
-
ITO-coated glass slides
-
Fluorescently-labeled peptide (e.g., CF-TP10)
-
Fluorescent dye for encapsulation (e.g., Alexa Fluor 647 hydrazide)
-
Sucrose (B13894) and Glucose solutions for GUV formation and observation
-
Confocal Laser Scanning Microscope (CLSM)
Methodology:
-
GUV Formation (Electroformation):
-
A lipid mixture (e.g., 80% DOPC, 20% DOPG) is spread onto an ITO-coated glass slide and dried under vacuum to form a thin lipid film.[3]
-
An electroformation chamber is assembled using the slide and a spacer, then filled with a sucrose solution containing a fluorescent dye (e.g., 0.1 M sucrose with Alexa Fluor 647).
-
An AC electric field is applied to the slides, causing the lipid film to swell and form GUVs encapsulating the dye.[3]
-
-
Microscopy and Observation:
-
The GUV suspension is transferred to an observation chamber containing an isotonic glucose solution. The density difference between sucrose and glucose causes the GUVs to settle at the bottom for easier imaging.
-
A single GUV is selected and imaged using a CLSM, capturing baseline fluorescence of the encapsulated dye.
-
-
Peptide Interaction:
-
Fluorescently-labeled TP10 (e.g., 1-2 µM CF-TP10) is added to the observation chamber.[3]
-
Time-lapse images are captured in two channels: one for the peptide (CF-TP10) and one for the encapsulated dye (Alexa Fluor 647).
-
-
Data Analysis:
-
Translocation: Monitor the increase in fluorescence intensity on the GUV membrane, followed by the appearance of peptide fluorescence inside the GUV, which indicates translocation across the lipid bilayer.
-
Pore Formation: Observe the leakage of the encapsulated dye out of the GUV, evidenced by a decrease in internal fluorescence. The time between peptide addition and the onset of leakage indicates the kinetics of pore formation.[3]
-
Endocytosis: An Energy-Dependent Pathway
This compound can hijack the cell's endocytic machinery, particularly macropinocytosis, for internalization. This is an active, energy-dependent process characterized by large-scale remodeling of the actin cytoskeleton to form membrane protrusions called ruffles. These ruffles engulf large volumes of extracellular fluid, along with solutes like this compound, into intracellular vesicles known as macropinosomes. This pathway is often favored at higher peptide concentrations or for bulky cargo.
Signaling Pathway: Rac1-PAK1 Axis in Macropinocytosis
The induction of macropinocytosis is not a passive process; it is driven by a complex signaling cascade. While various upstream signals like growth factors can initiate it, a core pathway involves the activation of the Rho-family GTPase Rac1 and its downstream effector, p21-activated kinase 1 (PAK1) .
-
Initiation: The process often begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular ligand (or potentially by membrane perturbation from this compound itself).
-
Signal Transduction: This activation triggers downstream effectors, including Phosphoinositide 3-kinase (PI3K), which generates PIP3 at the plasma membrane.
-
Rac1 Activation: PIP3 recruits and activates guanine (B1146940) nucleotide exchange factors (GEFs), which in turn activate Rac1 by promoting the exchange of GDP for GTP.
-
PAK1 Activation & Actin Remodeling: GTP-bound Rac1 recruits and activates its effector, PAK1.[4] Activated PAK1 is a key regulator of the actin cytoskeleton. It phosphorylates multiple substrates that lead to the polymerization of actin filaments, driving the formation of membrane ruffles.
-
Macropinosome Formation: These ruffles curve and fuse back with the plasma membrane, enclosing extracellular fluid and this compound into a large macropinosome, which then traffics into the cell.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Studies of this compound 10 (Tp10) Interacting with a POPC Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probability and kinetics of rupture and electrofusion in giant unilamellar vesicles under various frequencies of direct current pulses - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Transportan-Mediated Intracellular Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Cell with Transportan
The cell membrane represents a formidable barrier, selectively controlling the passage of substances and posing a significant challenge for the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier, facilitating the transport of a wide array of cargo molecules into the cellular interior. Among the most well-characterized and efficient CPPs is this compound.
This compound is a chimeric peptide, originally 27 amino acids in length, constructed from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1][2] Its unique composition, combining a hydrophilic, non-toxic neuropeptide with a hydrophobic, membrane-active peptide, endows it with potent cell-penetrating capabilities. A shorter, 21-amino acid analog, this compound 10 (TP10), was later developed to retain high translocation efficiency with reduced toxicity.[3][4] This guide provides an in-depth overview of the fundamental principles governing this compound-mediated delivery, from its mechanisms of entry to the experimental protocols required for its evaluation.
The Mechanism of Cellular Entry: A Dual-Mode Ingress
The cellular uptake of this compound is a complex process that does not rely on a single, exclusive pathway. Instead, it employs a dual-mode mechanism involving both energy-independent direct translocation and energy-dependent endocytosis.[3][5] The prevalence of each pathway is influenced by factors such as the peptide's concentration, the nature and size of the cargo it carries, and the specific cell type.[3]
1.1. Direct Translocation (Energy-Independent)
At higher concentrations, this compound is believed to directly penetrate the plasma membrane.[6] This energy-independent process can occur even at low temperatures (4°C).[1][7] The proposed mechanisms for direct translocation include:
-
Pore Formation: The amphipathic nature of this compound allows it to insert into the lipid bilayer, creating transient pores through which the peptide and its cargo can pass into the cytosol.[8]
-
Inverted Micelle Formation: The peptide interacts with the negatively charged components of the cell membrane, inducing the formation of inverted micelles that encapsulate the CPP-cargo complex and facilitate its entry.[6]
-
Membrane Destabilization: this compound can disrupt the local structure of the lipid bilayer, creating transient openings for translocation.[3]
1.2. Endocytosis (Energy-Dependent)
At lower concentrations, and particularly when carrying large cargo, this compound-mediated entry predominantly occurs via endocytosis.[3][9] This process is temperature-dependent and is inhibited at 4°C.[9] Studies have shown that the primary endocytic pathway involved is macropinocytosis , a process characterized by the formation of large, irregular vesicles (macropinosomes).[9][10]
Once inside the cell, the this compound-cargo complex is enclosed within these endocytic vesicles. A critical step for the successful delivery of bioactive cargo is its escape from these vesicles into the cytoplasm to avoid degradation in the lysosomal pathway.[11] this compound is thought to facilitate this endosomal escape , potentially through mechanisms like the "proton sponge" effect, where the peptide's basic residues buffer the acidifying endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the vesicle membrane.[11][12][13]
Signaling Pathways in this compound Uptake
The interaction of this compound with the cell surface is not merely a passive event but can initiate intracellular signaling cascades. Cationic CPPs, including this compound, initially interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) , such as syndecans , on the cell surface.[14][15] This interaction is believed to trigger clustering of the proteoglycans, which can act as a signal to initiate internalization processes like macropinocytosis.[7]
Furthermore, syndecans are known to function as co-receptors that modulate the activity of canonical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway .[8][9][16] The binding of ligands (in this case, potentially this compound) to syndecans can influence the activation of receptor tyrosine kinases (RTKs) or integrins, which in turn initiates the Ras-Raf-MEK-ERK phosphorylation cascade.[17][18] This pathway is a central regulator of numerous cellular processes, including cell proliferation, differentiation, and survival. While direct activation of the ERK pathway by this compound requires further specific investigation, this model provides a plausible framework for how the peptide's interaction with the cell surface could translate into a downstream cellular response.
Data Presentation: Quantifying Delivery and Cytotoxicity
A critical aspect of evaluating any drug delivery vector is the quantitative assessment of its efficiency and safety. For this compound-mediated delivery, key parameters include uptake efficiency and cytotoxicity. It is crucial to note that absolute values for these parameters are highly dependent on experimental conditions, including the specific cargo, peptide concentration, cell type, and incubation time. The data presented in the following tables should be considered illustrative examples of the metrics that must be determined empirically for each new application.
Table 1: Cellular Uptake Efficiency of this compound-Cargo Conjugates
This table exemplifies the data required to assess uptake efficiency. Flow cytometry is a common method used to generate this data, measuring the percentage of fluorescently-labeled cells and their mean fluorescence intensity (MFI).
| Cell Line | Cargo | Concentration (µM) | Incubation Time (h) | Uptake (% Positive Cells) | Mean Fluorescence Intensity (MFI) | Reference |
| HeLa | Fluorescently-labeled peptide | 5 | 2 | >80% | High | [19] (Comparative) |
| Jurkat | N/A | 1-10 | 1 | Dose-dependent increase | Dose-dependent increase | [20] (Illustrative) |
| A549 | N/A | 1-10 | 1 | Dose-dependent increase | Dose-dependent increase | [18] (Illustrative) |
| OVCAR-3 | TAT-Lyophilisomes | N/A | 4 | 87 ± 3% | N/A | [19] |
| Caco-2 | TAT-Lyophilisomes | N/A | 4 | 97 ± 3% | N/A | [19] |
Table 2: Cytotoxicity Profile of this compound and Analogs
Cytotoxicity is typically reported as the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%). These values represent the concentration of the peptide required to inhibit 50% of cell growth or cause 50% cell death, respectively, over a specified time.
| Peptide | Cell Line | Assay | Incubation Time (h) | IC50 / LC50 (µM) | Reference |
| TP10 | Jurkat | Necrosis/Necroptosis | 24-72 | Mechanism Studied; Value not specified | [1][11] |
| GAL-LEU | HeLa | MTT | 72 | IC50: 23.63 | [21] |
| GAL-VAL | HeLa | MTT | 72 | IC50: 31.95 | [21] |
| Cisplatin | HeLa | MTT | 48 | Highly Variable (e.g., 5-30) | [6] (Meta-analysis) |
| Nivolumab-GNPs | A549 | MTS | 72 | IC50: 0.41 ± 0.01 | [19] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and evaluation of this compound peptides and their cargo conjugates.
4.1. Solid-Phase Peptide Synthesis (SPPS) of this compound 10 (TP10)
TP10 (Sequence: AGYLLGKINLKALAALAKKIL-NH2) is synthesized using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[2][22]
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (L-Leucine for TP10) using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an activator base like DIEA (N,N-Diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
Wash the resin extensively with DMF to remove unreacted reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TP10 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[22]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the purity and identity of the final peptide product by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
4.2. Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of a fluorescently labeled this compound-cargo conjugate.
-
Cell Preparation: Seed cells (e.g., HeLa, Jurkat) in a 96-well plate or culture flask and grow to 70-80% confluency. For suspension cells like Jurkat, ensure they are in the logarithmic growth phase.
-
Incubation:
-
Prepare a solution of the fluorescently labeled this compound-cargo conjugate in serum-free culture medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the peptide solution to the cells and incubate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Removal of Surface-Bound Peptide:
-
Aspirate the peptide solution and wash the cells twice with PBS.
-
To remove peptides adhered to the cell surface, briefly incubate the cells with a heparin solution (1 mg/mL in PBS) or a mild trypsin solution.
-
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, directly collect them.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% FBS).
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.
-
Use an unstained cell population to set the background fluorescence gate.
-
Quantify the percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) of the population.
-
4.3. Intracellular Localization using Confocal Microscopy
This method visualizes the subcellular distribution of the fluorescently labeled this compound-cargo conjugate.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.
-
Incubation: Treat the cells with the fluorescently labeled this compound-cargo conjugate as described in the flow cytometry protocol.
-
Staining (Optional):
-
To visualize specific organelles, co-stain the cells. For example, use Hoechst 33342 to stain the nucleus and a lysosome-specific dye (e.g., LysoTracker Red) to track endo-lysosomal compartments.
-
To outline the cell, the plasma membrane can be stained with a dye like CellMask Orange.[19]
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed culture medium or PBS.
-
Image the live cells using a confocal laser scanning microscope.
-
Acquire images in separate channels for the this compound-cargo conjugate and any organelle-specific stains.
-
Analyze the merged images to determine the co-localization of the cargo with different subcellular structures.
-
4.4. Cytotoxicity Assessment
These protocols measure the effect of this compound on cell viability and membrane integrity.
A. MTT Assay (Metabolic Activity)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value.[1]
-
B. LDH Assay (Membrane Integrity)
-
Principle: This assay quantifies the release of the stable cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium upon plasma membrane damage.
-
Protocol:
-
Plate and treat cells with various concentrations of this compound as described for the MTT assay.
-
Include three sets of controls: (1) vehicle control (spontaneous LDH release), (2) high control (maximum LDH release, treated with a lysis buffer), and (3) no-cell control (background).
-
At the end of the incubation period, carefully collect an aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution and measure the absorbance at ~490 nm.
-
Calculate cytotoxicity as a percentage based on the LDH released relative to the maximum release control.[5]
-
Conclusion
This compound and its derivatives represent a versatile and efficient platform for the intracellular delivery of a wide range of molecular cargo. Its ability to utilize multiple entry pathways—bypassing endosomal entrapment via direct translocation or facilitating escape after endocytic uptake—makes it a robust tool for research and therapeutic development. A thorough understanding of its mechanisms, coupled with rigorous quantitative evaluation of its delivery efficiency and cytotoxic profile using standardized protocols, is essential for the successful translation of this compound-based strategies from the laboratory to clinical applications. This guide provides the foundational principles and experimental frameworks necessary for researchers to effectively harness the potential of this powerful cell-penetrating peptide.
References
- 1. Evaluating the cytotoxicity mechanism of the cell-penetrating peptide TP10 on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioengineering extracellular vesicle cargo for optimal therapeutic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The essential role of the ERK activation in large T antigen of BK polyomavirus regulated cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative proteomic analysis of HeLa cells in response to biocompatible Fe2C@C nanoparticles: 16O/18O-labelling & HPLC-ESI-orbit-trap profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. cytometry.org [cytometry.org]
A Deep Dive into Transportan and Its Derivatives: A Technical Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Transportan and its derivatives, with a focus on their application in cell culture for the delivery of various cargo molecules. We will delve into their mechanism of action, provide quantitative data on their efficacy and toxicity, and present detailed experimental protocols for their use.
Introduction to this compound and its Derivatives
This compound is a chimeric cell-penetrating peptide, first designed in the 1990s. It is composed of 27 amino acids, combining the N-terminal fragment of the neuropeptide galanin with the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1] This unique composition gives it the ability to efficiently traverse cellular membranes.
The most well-characterized and widely used derivative of this compound is This compound 10 (TP10) . TP10 is a truncated version of the original this compound, consisting of 21 amino acids. This modification was developed to reduce the cytotoxicity associated with the parent peptide while retaining its excellent cell-penetrating capabilities.[2]
Other derivatives have been synthesized and studied to further optimize properties like uptake efficiency, cargo specificity, and toxicity. These often involve amino acid substitutions or the addition of other functional moieties.
Mechanism of Cellular Uptake
The primary mechanism of cellular entry for this compound and its derivatives is through direct penetration of the plasma membrane. This process is largely energy-independent and does not rely on traditional endocytotic pathways.[1] The key steps involved are:
-
Electrostatic Interaction: The cationic nature of this compound and its derivatives facilitates an initial interaction with the negatively charged proteoglycans and phospholipids (B1166683) on the cell surface.
-
Membrane Destabilization: Upon binding, the peptide induces a localized destabilization of the lipid bilayer. This may involve the formation of transient, non-destructive pores or the peptide inserting itself into the membrane.
-
Translocation: The peptide and its associated cargo then translocate across the membrane into the cytoplasm.
While direct translocation is the predominant pathway, some studies suggest that at higher concentrations or with larger cargo, endocytotic mechanisms like macropinocytosis may also be involved.[3]
Quantitative Data: Efficacy and Cytotoxicity
The following tables summarize key quantitative data for this compound and TP10, compiled from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, experimental conditions, and cargo molecules.
| Peptide | Cell Line | Uptake Efficiency | Cargo Size Limit | Reference |
| This compound | Bowes Melanoma | High | Up to 150 kDa | [2] |
| This compound | HeLa | High | Not Specified | [4] |
| TP10 | HeLa | High | Not Specified | [5][6] |
| TP10 | NIH 3T3 | High | Not Specified | [5][6] |
| TP10 | Various Cancer Cells | Preferential uptake over normal cells | Not Specified | [5][6] |
| Peptide | Cell Line | IC50 (µM) | Assay | Reference |
| TP10 (in complex with cisplatin) | HeLa | ~20 µM (for the complex) | MTT | [7] |
| TP10 (in complex with cisplatin) | OS143B | ~30 µM (for the complex) | MTT | [7] |
Experimental Protocols
Protocol for this compound-Mediated Protein Delivery into HeLa Cells
This protocol provides a general guideline for the delivery of a fluorescently labeled protein into HeLa cells using this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound peptide
-
Fluorescently labeled cargo protein (e.g., GFP, RFP)
-
Phosphate Buffered Saline (PBS)
-
Opti-MEM or other serum-free medium
-
Confocal microscope
Procedure:
-
Cell Seeding: The day before the experiment, seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of this compound-Protein Complex:
-
On the day of the experiment, prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a stock solution of the fluorescently labeled cargo protein.
-
In a microcentrifuge tube, mix this compound and the cargo protein in serum-free medium (e.g., Opti-MEM) at a desired molar ratio (e.g., 10:1 this compound:protein).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the HeLa cells once with warm PBS.
-
Replace the medium with fresh, serum-free medium.
-
Add the this compound-protein complex to the cells at the desired final concentration.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours.
-
-
Imaging:
-
After incubation, wash the cells three times with warm PBS to remove any extracellular complexes.
-
Add fresh, complete medium to the cells.
-
Visualize the cellular uptake of the fluorescently labeled protein using a confocal microscope.
-
Protocol for TP10-Mediated siRNA Delivery into Cultured Cells
This protocol outlines a general procedure for the delivery of siRNA into a chosen cell line using TP10.
Materials:
-
Target cell line
-
Appropriate cell culture medium
-
TP10 peptide
-
siRNA targeting the gene of interest
-
Scrambled siRNA (negative control)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent for comparison (optional)
-
Reagents for downstream analysis (e.g., qPCR, Western blotting)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of TP10-siRNA Complex:
-
Dilute the siRNA in serum-free medium to the desired final concentration (e.g., 50 nM).
-
In a separate tube, dilute the TP10 peptide in serum-free medium.
-
Combine the diluted siRNA and TP10 solutions and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the TP10-siRNA complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium (containing serum and antibiotics) to the cells.
-
Continue to incubate the cells for 24-72 hours, depending on the target gene and the desired time point for analysis.
-
-
Analysis of Gene Knockdown:
-
After the desired incubation time, harvest the cells and analyze the knockdown of the target gene at the mRNA level (qPCR) or protein level (Western blotting).
-
Visualizations: Signaling Pathways and Workflows
General Workflow for this compound-Mediated Cargo Delivery
Caption: General workflow of this compound-mediated cargo delivery.
Potential Cellular Responses to this compound Interaction
While this compound does not typically activate specific signaling cascades in the manner of a ligand binding to its receptor, its interaction with the cell membrane can induce certain cellular responses, particularly at higher concentrations or with larger cargo.
Caption: Potential cellular uptake pathways for this compound and its derivatives.
Conclusion
This compound and its derivatives, particularly TP10, are powerful tools for the intracellular delivery of a wide range of cargo molecules in cell culture. Their ability to directly penetrate the cell membrane offers a significant advantage over delivery methods that are reliant on endocytosis, which can lead to lysosomal degradation of the cargo. By understanding the mechanism of action and utilizing optimized protocols, researchers can effectively employ these peptides for various applications in drug delivery and fundamental cell biology research. Further research into novel derivatives and their interactions with specific cell types will continue to expand the utility of this versatile class of cell-penetrating peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell transduction pathways of transportans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Cellular uptake of this compound 10 and its analogs in live cells: Selectivity and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biophysical Properties of Transportan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its high efficacy in traversing cellular membranes and delivering a wide array of cargo molecules, ranging from small molecules to proteins and nucleic acids.[1] Originally synthesized from the N-terminus of the neuropeptide galanin and the C-terminus of the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue, this compound and its truncated, less toxic analogue, this compound 10 (TP10), have become invaluable tools in drug delivery research.[2] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, detailing its structural characteristics, membrane interaction dynamics, and the experimental methodologies employed for its study.
Core Biophysical and Structural Properties
This compound's unique structure underpins its potent cell-penetrating capabilities. It is a cationic and amphipathic peptide that exhibits conformational plasticity, a key determinant of its interaction with biological membranes. In aqueous solutions, this compound and TP10 exist in a largely random coil state. However, upon interaction with lipid bilayers or micelles, they adopt a pronounced α-helical secondary structure.[1][3] This induced helicity is crucial for its membrane-destabilizing and translocation activities.
| Property | Description | References |
| Primary Structure | This compound: GWTLNSAGYLLGKINLKALAALAKKIL-NH2 TP10: AGYLLGKINLKALAALAKKIL-NH2 | [4],[5] |
| Chimeric Origin | N-terminus from galanin, C-terminus from mastoparan. | [2] |
| Physicochemical Nature | Cationic and amphipathic. TP10 has a formal charge of +5 at neutral pH. | [6],[7] |
| Secondary Structure | Predominantly random coil in aqueous solution. Folds into an α-helix (up to 60%) in the presence of lipid membranes or micelles. The C-terminal part shows a higher propensity for helix formation. | [1],[3] |
| Tertiary Structure | In membrane environments, the induced α-helix orients parallel to the membrane surface, with its hydrophobic face inserted into the lipid core. | [1] |
Mechanism of Cellular Uptake and Membrane Interaction
The precise mechanism of this compound's cellular entry is multifaceted and context-dependent, with evidence supporting both energy-dependent and energy-independent pathways. This dual mechanism allows for efficient internalization across various cell types and conditions.
At lower concentrations, this compound is thought to primarily utilize direct penetration (transduction), an energy-independent process that involves transient destabilization of the plasma membrane. This may involve the formation of transient pores or other membrane perturbations that allow the peptide and its cargo to traverse the lipid bilayer directly into the cytoplasm.
At higher concentrations, or when attached to large cargo, the primary route of uptake shifts to endocytosis , an energy-dependent process. Specifically, macropinocytosis has been identified as a key endocytic pathway for this compound-mediated delivery.[2]
The initial and critical step for both pathways is the electrostatic interaction between the cationic peptide and the negatively charged components of the cell surface, such as heparan sulfates and anionic phospholipids. This is followed by the insertion of the peptide's hydrophobic domain into the lipid bilayer. This interaction can lead to changes in membrane potential and the formation of pores.
Thermodynamics of Membrane Interaction
The interaction of this compound with lipid membranes is a thermodynamically favorable process. The Gibbs free energy of binding for a tryptophan-substituted variant of TP10 (TP10W) to POPC vesicles has been determined, highlighting the spontaneity of this interaction. The binding process is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids.
| Parameter | Value | Conditions | References |
| Gibbs Energy of Binding (ΔG) | Excellent agreement with calculated values using the Wimley-White interfacial hydrophobicity scale. | TP10W with POPC vesicles. | [8] |
| Kinetics of Internalization | Maximal intracellular concentration is reached in approximately 20 minutes at 37°C. | 125I-labeled this compound in Bowes melanoma cells. | [1] |
| Cargo Delivery Capacity | Capable of delivering molecules up to 150 kDa. | Covalently coupled avidin (B1170675) and antibodies. | [9] |
| Membrane Permeabilization | Induces graded leakage of vesicle contents. The rate of dye release is correlated with the Gibbs energy of insertion into the bilayer. | TP10 and its variants with POPC vesicles. | [8] |
Visualizations of Pathways and Workflows
Cellular Uptake Mechanisms
Caption: Dual mechanisms of this compound's cellular uptake.
Experimental Workflow for Biophysical Characterization
Caption: Workflow for studying this compound-membrane interactions.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the steps to determine the secondary structure of this compound in the presence and absence of lipid vesicles.
Materials:
-
This compound or TP10 peptide (lyophilized)
-
Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Lipids (e.g., POPC, POPG) in chloroform
-
Nitrogen gas stream
-
High vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Peptide Preparation: Dissolve lyophilized this compound in the buffer to a stock concentration of ~1 mg/mL. Determine the precise concentration by UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.
-
Lipid Vesicle (LUVs) Preparation:
-
In a round-bottom flask, mix the desired lipids in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).
-
-
CD Measurement:
-
Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm). Purge the instrument with nitrogen gas.
-
Record a baseline spectrum of the buffer alone in the quartz cuvette.
-
Record the CD spectrum of the peptide in buffer.
-
To study the peptide-membrane interaction, titrate the peptide solution with the LUV suspension to achieve the desired lipid-to-peptide molar ratios.
-
Record the CD spectrum for each titration point.
-
Subtract the spectrum of the LUVs in buffer (at the corresponding concentration) from the peptide-LUV spectra to correct for background scattering.
-
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra using deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.
Confocal Microscopy for Cellular Uptake Visualization
This protocol details the visualization of fluorescently labeled this compound uptake into live cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Transportan)
-
Cell line of interest (e.g., HeLa cells)
-
Glass-bottom culture dishes
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Peptide Treatment:
-
On the day of the experiment, wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Staining and Imaging:
-
For live-cell imaging, add a nuclear stain (e.g., Hoechst 33342) to the medium during the last 10-15 minutes of incubation.
-
Wash the cells three times with PBS to remove the extracellular peptide.
-
Add fresh serum-free medium to the dish.
-
Immediately image the cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain. Z-stack images can be acquired to confirm the intracellular localization of the peptide.
-
Patch-Clamp Electrophysiology for Membrane Permeabilization
This protocol provides a method to study this compound-induced membrane permeabilization by measuring ionic currents across a cell membrane.
Materials:
-
Cell line suitable for patch-clamp (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
This compound peptide
Procedure:
-
Cell Preparation: Plate cells on coverslips at a low density suitable for patch-clamping individual cells.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Under microscopic guidance, approach a cell with the micropipette and apply slight positive pressure.
-
Once the pipette touches the cell, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.
-
-
Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline current.
-
Apply this compound to the bath solution via a perfusion system.
-
Record any changes in the membrane current. An increase in inward or outward current at the holding potential indicates membrane permeabilization.
-
Voltage steps or ramps can be applied to characterize the current-voltage relationship of the this compound-induced conductance.
-
-
Data Analysis: Analyze the recorded currents to determine the extent and characteristics of membrane permeabilization induced by this compound.
Conclusion
This compound and its derivatives remain at the forefront of cell-penetrating peptide research due to their robust ability to mediate intracellular delivery. A thorough understanding of their biophysical properties, including their structural dynamics and complex interplay with lipid membranes, is paramount for their rational design and application in therapeutic and research contexts. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the full potential of this remarkable peptide family.
References
- 1. benchchem.com [benchchem.com]
- 2. The Transport of Charged Molecules across Three Lipid Membranes Investigated with Second Harmonic Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Isothermal Titration Calorimetry to Study Multidrug Transport Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A thermodynamic approach to the mechanism of cell-penetrating peptides in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of protein translocations by microfluidic total internal reflection fluorescence flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Transportan: A Technical Guide to a Versatile Tool in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transportan and its analogue, this compound 10 (TP10), are chimeric cell-penetrating peptides (CPPs) that have emerged as highly efficient vectors for the intracellular delivery of a wide range of biologically active molecules. This technical guide provides an in-depth overview of this compound's core attributes, including its structure, mechanism of action, and applications in molecular biology and drug development. It details experimental protocols for its use and presents available quantitative data to inform experimental design. Furthermore, this guide illustrates key concepts using diagrams generated with Graphviz to provide a clear visual representation of workflows and pathways.
Introduction to this compound
This compound is a 27-amino-acid long synthetic peptide, created as a chimera of the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, linked by a lysine (B10760008) residue.[1] This unique composition confers upon it a highly amphipathic nature, allowing it to efficiently traverse cellular membranes. A truncated and more potent version, this compound 10 (TP10), is a 21-amino-acid peptide that demonstrates excellent cellular translocation with reduced toxicity.[2] These peptides have proven invaluable for delivering a variety of cargo molecules, including proteins, peptides, oligonucleotides (such as siRNA), and nanoparticles, into a broad range of cell types.[2][3]
Structure and Physicochemical Properties
The primary amino acid sequence of this compound is GWTLNSAGYLLGKINLKALAALAKKIL-NH2. It possesses a net positive charge at physiological pH, a key characteristic for its initial interaction with the negatively charged cell membrane. In aqueous solution, this compound generally exhibits a random coil structure. However, upon interaction with lipid bilayers, it adopts a more ordered alpha-helical conformation, which is crucial for its membrane-penetrating activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GWTLNSAGYLLGKINLKALAALAKKIL-NH2 | [1] |
| Molecular Weight | ~2841.5 g/mol | [1] |
| Net Charge (pH 7.4) | Positive | [4] |
| Secondary Structure | Random coil in solution, α-helical in membranes | [2] |
Mechanism of Cellular Uptake
The cellular uptake of this compound is a complex process that is not yet fully elucidated and can vary depending on the peptide concentration, the nature of the cargo, and the cell type. Evidence suggests that this compound utilizes multiple entry pathways, broadly categorized as energy-dependent endocytosis and energy-independent direct translocation.[2]
Endocytic Pathways
At lower concentrations and when complexed with large cargo molecules, this compound-mediated uptake predominantly occurs through endocytosis. Several endocytic routes have been implicated:
-
Macropinocytosis: This is a major pathway for the internalization of this compound and its cargo. It involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.[2]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.[5][6]
-
Caveolae-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae.[6]
The initial interaction with the cell surface is often mediated by binding to heparan sulfate (B86663) proteoglycans (HSPGs), which act as cell surface receptors, concentrating the peptide-cargo complex at the membrane before internalization.[7][8]
Direct Translocation
At higher concentrations, this compound is capable of direct penetration of the plasma membrane in an energy-independent manner. This process is thought to involve the destabilization of the lipid bilayer, potentially through the formation of transient pores or by inducing membrane curvature.[9]
Quantitative Data on Efficiency and Toxicity
The efficiency of this compound-mediated delivery and its associated cytotoxicity are critical parameters for experimental design. These values can vary significantly depending on the cell line, cargo size and type, and the concentration of the peptide used.
Table 2: Representative Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Various Cancer Cell Lines | MTT Assay | > 10 µM (generally low toxicity at typical working concentrations) | 24 - 72 | [10] |
Note: Specific IC50 values for this compound are not consistently reported across the literature and are highly cell-type dependent. It is recommended to perform a dose-response curve for each new cell line.
Table 3: Representative siRNA Delivery Efficiency with CPPs
| Cell Line | Target Gene | Knockdown Efficiency (%) | CPP System | Reference |
| MCF-7 | Survivin | ~47% (mRNA) | Nanodiamond-based | [11] |
| H1299-eGFP | GFP | Varies with concentration | LBL-CS-AuNPs | [12] |
| Various | Gene X or Y | > 70% (protein) | X-tremeGENE™ | [13] |
Note: The data in this table is for other delivery systems and is provided to give an expected range of gene silencing. The efficiency of this compound-mediated siRNA delivery should be empirically determined.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Assessing this compound-Mediated Protein Delivery
This protocol describes the delivery of a fluorescently labeled protein (e.g., Avidin-FITC) into cultured cells using biotinylated this compound.
Materials:
-
Biotinylated this compound
-
Avidin-FITC (or other fluorescently labeled protein)
-
Mammalian cell line (e.g., HeLa)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Complex Formation:
-
Prepare a stock solution of biotinylated this compound (e.g., 1 mM in sterile water).
-
Prepare a stock solution of Avidin-FITC (e.g., 1 mg/mL in PBS).
-
In a microcentrifuge tube, mix biotinylated this compound and Avidin-FITC at a desired molar ratio (e.g., 10:1) in serum-free medium.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add the this compound-Avidin-FITC complex to the cells at the desired final concentration (e.g., 5-10 µM of this compound).
-
Incubate the cells at 37°C for 1-4 hours.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS to remove extracellular complexes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Microscopy:
-
Mount the coverslips on glass slides using a suitable mounting medium.
-
Visualize the cells using a confocal microscope. Green fluorescence (FITC) will indicate the intracellular localization of the delivered protein, and blue fluorescence (DAPI) will show the nuclei.
-
Protocol for this compound-Mediated siRNA Delivery and Gene Silencing Analysis
This protocol outlines the steps for delivering siRNA using this compound and quantifying the resulting gene knockdown by RT-qPCR.
Materials:
-
This compound peptide
-
siRNA targeting the gene of interest
-
Control siRNA (non-targeting)
-
Mammalian cell line (e.g., MCF-7)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 30-50% confluency at the time of transfection.
-
Complex Formation:
-
Dilute this compound and siRNA separately in serum-free medium.
-
Combine the diluted this compound and siRNA solutions to form complexes (a typical N/P ratio, the ratio of nitrogen atoms in the cationic peptide to phosphate (B84403) groups in the siRNA, is between 5 and 20).
-
Incubate at room temperature for 20-30 minutes.
-
-
Transfection:
-
Add the this compound/siRNA complexes dropwise to the cells.
-
Incubate the cells at 37°C for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
-
Extract total RNA from the cells using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of the target gene and a housekeeping gene using RT-qPCR.
-
Calculate the percentage of gene knockdown relative to the cells treated with control siRNA.
-
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound peptide
-
Mammalian cell line
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include untreated cells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Signaling Pathways
Currently, there is limited evidence to suggest that this compound directly activates specific intracellular signaling cascades in the same manner as a ligand binding to its receptor. Its primary described biological effect is the facilitation of cargo delivery. The interaction with heparan sulfate proteoglycans is primarily for cellular binding and subsequent endocytosis, and it is not well-established if this interaction triggers downstream signaling pathways. The cellular responses observed after this compound treatment are generally attributed to the biological activity of the delivered cargo.
Conclusion
This compound and its derivatives are powerful and versatile tools for overcoming the cellular membrane barrier in molecular biology research and therapeutic development. Their ability to deliver a wide array of molecules into living cells with relatively low toxicity makes them attractive candidates for various applications. A thorough understanding of their mechanisms of uptake and the empirical determination of optimal conditions for delivery and cytotoxicity are essential for their successful implementation. This guide provides a foundational framework for researchers to design and execute experiments utilizing this potent cell-penetrating peptide.
References
- 1. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships of DNA nanocarriers based on the amphipathic cell penetrating peptide this compound 10 - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heparan sulfate proteoglycan‐mediated dynamin‐dependent transport of neural stem cell exosomes in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between heparan sulfate and proteins: the concept of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene-silencing effects of anti-survivin siRNA delivered by RGDV-functionalized nanodiamond carrier in the breast carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
The Core Contribution of Galanin and Mastoparan to the Cell-Penetrating Peptide Transportan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful vehicle for intracellular delivery of various cargo molecules. Its remarkable ability to traverse cellular membranes is a direct consequence of its unique design, which synergistically combines the properties of two distinct parent peptides: the N-terminal fragment of the neuropeptide galanin and the C-terminal portion of the wasp venom toxin mastoparan (B549812). This technical guide provides an in-depth analysis of the individual and combined roles of the galanin and mastoparan moieties within the this compound sequence. We will explore the structural attributes, membrane interaction dynamics, and cellular uptake mechanisms conferred by each component. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for key characterization assays, and visual diagrams of relevant pathways and workflows to offer a comprehensive resource for researchers in the field of drug delivery and peptide therapeutics.
Introduction to this compound: A Serendipitous Discovery
This compound is a 27-amino acid synthetic peptide that was developed by linking the first 12 amino acids of the neuropeptide galanin to the wasp venom peptide mastoparan via a lysine (B10760008) residue.[1][2][3] This chimeric peptide, and its more potent, less toxic 21-amino acid analogue this compound 10 (TP10), are highly efficient at crossing cellular membranes and have been successfully used to deliver a wide range of cargoes, including proteins, siRNAs, and nanoparticles, into cells.[1][4][5][6] The discovery of this compound's cell-penetrating ability was somewhat serendipitous, arising from modifications to a galanin-mastoparan chimera named galparan, which was initially designed to study galanin receptor interactions.[4] This finding opened up a new avenue for the development of potent CPPs for therapeutic and research applications.
The fundamental principle behind this compound's efficacy lies in the fusion of the distinct functionalities of its two components. The galanin fragment is primarily involved in the initial interaction with the cell membrane, while the mastoparan segment is largely responsible for the subsequent translocation across the lipid bilayer.
The Constituent Peptides: Roles and Mechanisms
The Galanin Fragment: The Membrane Initiator
The N-terminal (1-12) fragment of galanin (GWTLNSAGYLLG) endows this compound with its initial membrane-binding properties. While galanin itself is a neuropeptide that interacts with specific G-protein coupled receptors, the fragment used in this compound primarily contributes to the peptide's overall amphipathicity and its affinity for the cell surface.[5][7] Although the full galanin peptide does not affect Na+,K+-ATPase activity, its incorporation into the chimeric structure is crucial for the initial steps of cellular entry.[7]
Mastoparan: The Translocation Engine
Mastoparan (INLKALAALAKKIL-NH2), a tetradecapeptide from wasp venom, is a potent, amphipathic, and cationic peptide known for a variety of biological activities, including mast cell degranulation, antimicrobial effects, and hemolysis.[1][8] Its primary role in this compound is to destabilize the cell membrane, facilitating the translocation of the peptide and its cargo.
Mastoparan achieves this through several mechanisms:
-
Structural Transition: In an aqueous environment, mastoparan is largely unstructured, but upon interaction with a membrane, it adopts a distinct α-helical conformation.[9][10] This structural change is critical for its membrane-perturbing activity.
-
Membrane Permeabilization: Mastoparan enhances the permeability of both artificial and biological membranes.[1] This is thought to occur through the formation of transient pores or channels, a mechanism shared by many antimicrobial and cytolytic peptides.
-
G-Protein Activation: Mastoparan can directly activate GTP-binding regulatory proteins (G proteins) in a manner analogous to G protein-coupled receptors.[1][10] This interaction can trigger downstream signaling cascades, such as the release of intracellular IP3 and subsequent Ca2+ influx, which may contribute to some of its biological effects and potential cytotoxicity.[10]
By incorporating mastoparan, this compound inherits this potent membrane-disrupting capability, which is essential for its function as a cell-penetrating peptide.
The Synergistic Action in this compound's Cellular Uptake
The conjugation of the galanin fragment with mastoparan results in a peptide with capabilities greater than the sum of its parts. This compound's mechanism of cellular entry is complex and appears to involve multiple pathways, both energy-dependent and independent.
-
Initial Binding and Structural Change: this compound, which is largely a random coil in aqueous solution, binds to the cell surface.[4] This interaction, mediated by both electrostatic and hydrophobic forces, induces a significant conformational change, leading to the formation of an α-helical structure, particularly in the C-terminal mastoparan part.[4][11] Circular dichroism studies have shown that this compound can achieve up to a 60% alpha-helical structure in the presence of lipid vesicles.[4]
-
Translocation Mechanisms: Two primary modes of entry have been proposed for this compound:
-
Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the plasma membrane.[2][4] This is thought to be driven by the membrane-destabilizing properties of the mastoparan component. Studies have shown that internalization occurs efficiently even at low temperatures (0-4°C), which is characteristic of a non-endocytic pathway.[2]
-
Endocytosis: In addition to direct penetration, there is substantial evidence for energy-dependent endocytotic uptake. Specifically, macropinocytosis has been identified as a key mechanism for the internalization of this compound and its cargo, particularly when co-administered in a "bystander" manner where the peptide stimulates the uptake of nearby molecules without being covalently linked to them.[5][12]
-
The specific pathway utilized can depend on the cargo, the concentration of the peptide, and the cell type.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and properties of this compound and its constituent peptides.
| Peptide/Analog | Target/System | Parameter | Value | Reference(s) |
| Galanin-Mastoparan Chimeras | ||||
| Galparan | Rat Brain Na+,K+-ATPase | Max. Stimulating Conc. | 4 µM | [7] |
| Galparan | Rat Brain Na+,K+-ATPase | IC50 (Inhibition) | 100 µM | [7] |
| Mastoparan | Rat Brain Na+,K+-ATPase | IC50 (Inhibition) | 7.5 µM | [7] |
| Galparan | Galanin Receptor | IC50 (Binding) | 6.4 nM | [7] |
| [19Lys,26Leu]-galparan | Galanin Receptor | IC50 (Binding) | 0.71 nM | [7] |
| Galanin (1-13) | Galanin Receptor | IC50 (Binding) | 125 nM | [7] |
| Mastoparan | Galanin Receptor | IC50 (Binding) | 1 µM | [7] |
| This compound Structural Properties | ||||
| This compound | SDS Micelles | α-Helix Content | ~60% | [4] |
| This compound 10 (TP10) | POPG/POPC LUVs | α-Helix Content | ~60% | [9] |
| Mastoparan | Lysophosphatidylcholine micelles | α-Helix Content | 55-70% | [9] |
| Cellular Uptake Kinetics | ||||
| 125I-Transportan | Bowes Melanoma Cells | Time to Max. Intracellular Conc. | ~20 min (at 37°C) | [2][4] |
Detailed Experimental Protocols
The characterization of this compound's structure and function relies on a suite of biophysical and cell-based assays. Below are generalized protocols for the key experimental techniques cited.
Fluorescence Microscopy for Cellular Uptake Visualization
This method is used to visually confirm and track the internalization of fluorescently labeled this compound into live or fixed cells.
Objective: To visualize the cellular localization of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or Carboxyfluorescein).
-
Cell line of interest (e.g., HeLa, Bowes melanoma cells).
-
Appropriate cell culture medium and supplements.
-
Confocal laser scanning microscope (LSCM).
-
Glass-bottom dishes or chamber slides.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde), if imaging fixed cells.
-
Mounting medium with DAPI (for nuclear counterstaining).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled this compound in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells, wash once with PBS, and add the peptide solution.
-
Incubate the cells with the peptide for a specific time course (e.g., 30 minutes to several hours) at 37°C.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide that is merely surface-bound.
-
Live Cell Imaging: For live-cell imaging, add fresh culture medium to the cells and proceed immediately to microscopy.
-
Fixed Cell Imaging (Optional):
-
Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslip using a mounting medium containing DAPI.
-
-
Microscopy:
-
Visualize the cells using a confocal microscope.
-
Use appropriate laser lines and emission filters for the fluorophore on the peptide (e.g., 488 nm excitation for FITC) and for DAPI (e.g., 405 nm excitation).
-
Acquire z-stack images to confirm the intracellular localization of the peptide and to distinguish it from membrane binding.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is employed to determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking environments).
Objective: To assess the conformational changes of this compound upon membrane interaction.
Materials:
-
This compound peptide, purified.
-
Spectrograde buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Membrane-mimicking agents (e.g., sodium dodecyl sulfate (B86663) (SDS) micelles, or large unilamellar vesicles (LUVs) of lipids like POPC/POPG).
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Prepare a separate sample of the peptide with the addition of the membrane-mimicking agent (e.g., SDS at a concentration above its critical micelle concentration, or a suspension of LUVs).
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: Typically 190-260 nm for far-UV CD.
-
Scan speed: e.g., 50 nm/min.
-
Bandwidth: e.g., 1 nm.
-
Response time: e.g., 4 seconds.
-
Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer (or buffer with the membrane-mimic) alone.
-
Record the CD spectrum of the peptide sample(s).
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
-
Analysis:
-
Analyze the shape of the spectrum. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. A random coil shows a strong negative band near 200 nm.
-
Use deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
-
Patch-Clamp Electrophysiology
This advanced electrophysiological technique can be used to study the interactions of this compound with the cell membrane at the level of ion channels and membrane conductance.
Objective: To measure changes in membrane electrical properties induced by this compound.
Materials:
-
Cell line suitable for patch-clamping (e.g., Xenopus oocytes, HEK293 cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes (electrodes).
-
Pipette puller and polisher.
-
Intracellular (pipette) and extracellular (bath) solutions with defined ionic compositions.
-
This compound peptide.
Procedure (Whole-Cell Configuration):
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a tip diameter of 1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing.
-
Pipette Filling: Fill the micropipette with the intracellular solution and mount it on the headstage of the amplifier.
-
Cell Approach: Under microscopic guidance, carefully bring the pipette tip into contact with the surface of a target cell.
-
Giga-ohm Seal Formation: Apply gentle suction to the pipette to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction or a voltage transient to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding value (e.g., -60 mV) and record the currents that flow across the membrane.
-
Current-Clamp Mode: Inject a defined current (often zero) and record the changes in the cell's membrane potential.
-
-
Peptide Application: Perfuse the extracellular solution containing a known concentration of this compound over the cell.
-
Data Acquisition and Analysis: Record the changes in membrane current or voltage upon application of the peptide. An increase in current at a fixed voltage suggests that the peptide is forming pores or activating ion channels, thereby increasing membrane conductance.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to this compound.
Caption: Chimeric structure of this compound peptide.
References
- 1. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell penetration by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A galanin-mastoparan chimeric peptide activates the Na+,K(+)-ATPase and reverses its inhibition by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wasp Mastoparans Follow the Same Mechanism as the Cell-Penetrating Peptide this compound 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastoparan - Wikipedia [en.wikipedia.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Transportan in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan, a chimeric cell-penetrating peptide (CPP), has emerged as a powerful tool in biomedical research, facilitating the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable.[1][2][3] This technical guide provides a comprehensive overview of this compound and its truncated, less toxic analogue, this compound 10 (TP10), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, applications, and provide detailed experimental protocols to enable their effective utilization in the laboratory.
This compound is a 27-amino-acid peptide, originally designed by fusing the N-terminal fragment of the neuropeptide galanin with the wasp venom peptide mastoparan, connected by a lysine (B10760008) linker.[4][5] This unique composition allows it to efficiently traverse cellular membranes.[4] A significant advancement in the development of this compound was the creation of TP10, a 21-amino-acid analogue that retains the high translocation capacity of the parent peptide but exhibits significantly lower toxicity.[6]
Mechanism of Cellular Uptake
The cellular uptake of this compound and its analogues is a complex process that is not yet fully elucidated but is understood to involve multiple pathways. Evidence suggests that these peptides can enter cells through both direct translocation across the plasma membrane and, more prominently, via various endocytic pathways.[1][5] The initial interaction with the cell surface is thought to be mediated by electrostatic interactions between the cationic peptide and negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[7][8][9]
Following this initial binding, this compound and its cargo can be internalized through several endocytic mechanisms, with macropinocytosis being a frequently implicated pathway.[10][11] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. A crucial step for the successful delivery of bioactive cargo is the escape from these endosomes into the cytoplasm, a process that this compound is known to facilitate.[12]
Quantitative Data on this compound and TP10
The following tables summarize the available quantitative data on the cytotoxicity and cellular uptake efficiency of this compound and TP10. It is important to note that direct comparative studies with comprehensive quantitative data are limited in the publicly available literature. The presented data is compiled from various sources and experimental conditions may vary.
Table 1: Comparative Cytotoxicity (IC50) of this compound and TP10
| Peptide | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| TP10 | HeLa | MTT | 24 | > 40 | [13] |
| TP10 + Cisplatin (B142131) | HeLa | MTT | 72 | ~20 (for the complex) | [14] |
| TP10 | OS143B | MTT | 24 | > 40 | [13] |
| TP10 + Cisplatin | OS143B | MTT | 72 | ~15 (for the complex) | [14] |
Table 2: Cellular Uptake Efficiency of this compound and its Analogues
| Peptide | Cell Line | Cargo | Method | Quantitative Metric | Reference |
| TP10 Analogs | HeLa | FITC-labeled peptide | Flow Cytometry | Increased Mean Fluorescence Intensity with increased positive charge | [6] |
| TP10 Analogs | NIH-3T3 | FITC-labeled peptide | Flow Cytometry | Increased Mean Fluorescence Intensity with increased positive charge | [6] |
| Penetratin | HeLa | FITC-labeled peptide | Flow Cytometry | Mean Fluorescence Intensity (MFI) shows dose-dependent uptake | [15] |
| Oct4-PTD | HeLa | FITC-labeled peptide | Flow Cytometry | Mean Fluorescence Intensity (MFI) shows dose-dependent uptake | [15] |
Note: Specific quantitative uptake data for this compound and TP10 with various cargoes is often presented in relative terms (e.g., fold increase) rather than absolute values, making direct comparison in a single table challenging.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its analogues.
Protocol 1: Fluorescent Labeling of this compound/TP10
This protocol describes the labeling of this compound or TP10 with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), for visualization and quantification of cellular uptake.
Materials:
-
This compound or TP10 peptide (synthetic, high purity)
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Sephadex G-25 column or dialysis tubing (MWCO 1000)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the this compound/TP10 peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.
-
Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide).
-
Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.
-
Separate the labeled peptide from unreacted dye by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS, or by dialysis against PBS.
-
Collect the fractions containing the fluorescently labeled peptide.
-
Determine the concentration and degree of labeling by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxicity of this compound or TP10.[16][17][18]
Materials:
-
Mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound or TP10 solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound or TP10 in complete cell culture medium.
-
Remove the medium from the cells and replace it with 100 µL of the peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound/TP10 using flow cytometry.[15][19][20]
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
Fluorescently labeled this compound/TP10
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Prepare different concentrations of the fluorescently labeled peptide in serum-free medium.
-
Wash the cells with PBS and add the peptide solutions. Include untreated cells as a negative control.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
For adherent cells, wash twice with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step directly.
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS to remove any non-internalized peptide.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Quantify the uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
Protocol 4: Visualization of Intracellular Localization by Confocal Microscopy
This protocol describes the use of confocal microscopy to visualize the intracellular localization of fluorescently labeled this compound/TP10.[21][22][23][24][25]
Materials:
-
Mammalian cells
-
Glass-bottom dishes or coverslips
-
Fluorescently labeled this compound/TP10
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound/TP10 in serum-free medium for the desired time.
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and DAPI.
-
Analyze the images to determine the subcellular localization of the peptide. For co-localization studies with endosomal markers, cells can be co-stained with antibodies against endosomal proteins (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or transfected with fluorescently tagged endosomal marker proteins.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized cellular uptake pathway of a this compound-cargo complex.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for quantifying cellular uptake by flow cytometry.
Conclusion
This compound and its analogue TP10 represent versatile and efficient tools for the intracellular delivery of a wide range of molecules. Their ability to traverse cellular membranes, coupled with the reduced toxicity of TP10, makes them highly valuable for applications in drug delivery, gene therapy, and fundamental cell biology research. While the precise mechanisms of their action are still under investigation, the provided protocols and data offer a solid foundation for researchers to begin exploring the potential of these powerful peptides in their own work. Further research is warranted to establish more comprehensive quantitative data sets and to fully elucidate the specific signaling pathways involved in their cellular uptake.
References
- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights of Endocytosis Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular delivery of proteins by nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Cell-Penetrating Peptide this compound 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Cellular uptake of this compound 10 and its analogs in live cells: Selectivity and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparan sulfate proteoglycans: structure, protein interactions and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Transport into the Cell from the Plasma Membrane: Endocytosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Endocytosis and Signaling: Cell Logistics Shape the Eukaryotic Cell Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Intracellular Transport Processes Pertinent to Synthetic Gene Delivery via Stochastic Simulations and Sensitivity Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound 10 improves the anticancer activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [ricerca.unityfvg.it]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using Confocal Microscopy to Investigate Intracellular Trafficking of Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 24. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Dance at the Gate: A Technical Guide to Transportan's Interaction with the Cell Membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell membrane, a formidable and selective barrier, presents a significant challenge for the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as promising vectors capable of traversing this barrier. Among them, Transportan and its analogue, this compound 10 (TP10), have garnered considerable attention for their high translocation efficiency. This technical guide provides an in-depth exploration of the intricate interactions between this compound and the cell membrane, offering a comprehensive overview of the underlying mechanisms, quantitative biophysical data, detailed experimental methodologies, and the signaling pathways involved.
Core Mechanisms of Cellular Entry: A Dual Strategy
This compound employs a sophisticated, dual-pronged approach to breach the cell's defenses, utilizing both direct translocation across the lipid bilayer and energy-dependent endocytic pathways. The prevalence of each mechanism is influenced by factors such as peptide concentration, the nature of the cargo, and the specific cell type.
1.1. Direct Translocation: Crossing the Hydrophobic Core
At lower concentrations, this compound is believed to directly penetrate the plasma membrane without causing significant disruption.[1] This energy-independent process is thought to involve the following key steps:
-
Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[2][3]
-
Hydrophobic Interaction and Structural Change: Upon binding, this compound undergoes a conformational change, adopting an α-helical structure that allows its hydrophobic residues to interact with the lipid bilayer.[4]
-
Membrane Perturbation and Translocation: This interaction perturbs the local lipid packing, creating transient pores or "sinking raft" like structures that enable the peptide to translocate across the hydrophobic core of the membrane.[5]
1.2. Endocytosis: The Cellular "Drinking" Pathway
At higher concentrations, or when attached to larger cargo, this compound is predominantly internalized via endocytosis, a process where the cell engulfs extracellular material.[6] The primary endocytic route implicated in this compound uptake is macropinocytosis, a non-specific process of fluid-phase uptake.[1][7]
Key features of this compound-mediated macropinocytosis include:
-
Membrane Ruffling: The interaction of this compound with the cell surface induces significant plasma membrane ruffling, a characteristic feature of macropinocytosis.
-
Vesicle Formation: Large, irregular vesicles called macropinosomes are formed, engulfing this compound and its associated cargo.
-
Endosomal Escape: A crucial step for the delivery of active cargo is the escape from the endosomal pathway to avoid degradation in lysosomes. The exact mechanism of this compound's endosomal escape is still under investigation but is thought to involve membrane destabilization from within the vesicle.
Quantitative Data on this compound-Membrane Interactions
The following tables summarize key quantitative parameters related to the interaction of this compound and its analogue TP10 with model lipid membranes and cells. It is important to note that these values can vary depending on the specific experimental conditions, such as the lipid composition of vesicles, temperature, and cell type.
Table 1: Binding Affinity of Peptides to Lipid Vesicles
| Peptide | Lipid Composition | Method | Dissociation Constant (Kd) | Reference |
| WR 9 | POPG/POPC = 1/1 | ITC | 1.91 x 105 M | [8] |
| WR 9 | POPG/POPC = 1/9 | ITC | 1.08 x 103 M | [8] |
Note: Data for this compound itself is limited in the form of a direct Kd value. The data for WR 9, a cationic peptide, is included to provide context for peptide-lipid interactions measured by Isothermal Titration Calorimetry (ITC).
Table 2: Concentration-Dependent Effects of this compound 10 (TP10)
| TP10 Concentration | Effect | System | Method | Reference |
| Lower Concentrations | Crosses membranes without modifying morphology | Giant Plasma Membrane Vesicles (GPMVs) | Confocal Microscopy | [5] |
| Higher Concentrations | Alters vesicle morphology, potential disruption and pore formation | Giant Plasma Membrane Vesicles (GPMVs) | Confocal Microscopy | [5] |
| 10 µM | Induces perturbation and pore formation | Giant Plasma Membrane Vesicles (GPMVs) | Fluorescence Lifetime Imaging Microscopy | [5] |
Table 3: Cellular Uptake Efficiency
| Peptide | Cell Line | Method | Uptake Efficiency/Amount | Reference |
| Various CPPs | HeLa | FACS and FCS | Varies (moles/cell) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the cell membrane.
3.1. Fluorescence Microscopy for Visualizing Cellular Uptake
This protocol allows for the direct visualization of fluorescently labeled this compound entering cells.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Peptide Incubation: Prepare a solution of fluorescently labeled this compound in serum-free cell culture medium at the desired concentration. Remove the culture medium from the cells and replace it with the peptide solution.
-
Incubation: Incubate the cells with the peptide solution for a specific time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unbound, extracellular peptide.
-
Fixation: Fix the cells by incubating them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If visualizing intracellular organelles, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Counterstaining: Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
3.2. Calcein (B42510) Leakage Assay for Measuring Membrane Permeabilization
This assay quantifies the ability of this compound to disrupt lipid vesicles by measuring the release of a fluorescent dye.[10][11]
Materials:
-
This compound peptide
-
Lipids for vesicle preparation (e.g., POPC, POPG)
-
Calcein
-
Buffer solution (e.g., HEPES buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Dissolve lipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in buffer) by vortexing.
-
Subject the vesicle suspension to several freeze-thaw cycles.
-
Extrude the vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Removal of Free Calcein: Separate the calcein-loaded vesicles from the unencapsulated dye using a size-exclusion chromatography column.
-
Leakage Measurement:
-
Dilute the vesicle suspension in the fluorometer cuvette with buffer to a suitable concentration.
-
Record the baseline fluorescence of the intact vesicles (calcein is self-quenched at high concentrations inside the vesicles).
-
Add a solution of this compound to the cuvette at the desired concentration and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence, representing 100% leakage.
-
-
Data Analysis: Calculate the percentage of calcein leakage induced by this compound at different time points relative to the maximum fluorescence.
3.3. Molecular Dynamics (MD) Simulations of Peptide-Membrane Interaction
MD simulations provide atomic-level insights into the dynamic interactions between this compound and a lipid bilayer.[4][12][13][14]
Software:
-
GROMACS, NAMD, or other MD simulation packages
-
Force fields suitable for proteins and lipids (e.g., CHARMM36, AMBER)
-
Visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Build a model of the this compound peptide, often starting with an idealized α-helical conformation.
-
Construct a lipid bilayer model with the desired lipid composition (e.g., POPC for a simple model of a eukaryotic membrane).
-
Place the this compound peptide at a defined distance from the membrane surface in a simulation box.
-
Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system configuration.
-
Equilibration:
-
Perform a short simulation with restraints on the peptide and lipid atoms to allow the water and ions to equilibrate around them (NVT ensemble).
-
Perform a subsequent equilibration run without restraints, or with gradually released restraints, to allow the entire system to relax to the desired temperature and pressure (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the binding, conformational changes, and potential insertion or translocation of the peptide.
-
Analysis: Analyze the simulation trajectory to calculate various properties, such as:
-
Root-mean-square deviation (RMSD) to assess peptide conformational stability.
-
Secondary structure evolution of the peptide.
-
Distance between the peptide and the membrane to monitor binding and insertion.
-
Interaction energies between the peptide and different lipid components.
-
Changes in membrane properties, such as thickness and lipid order parameters.
-
Signaling Pathways and Experimental Workflows
4.1. Macropinocytosis Signaling Pathway
The endocytic uptake of this compound, particularly via macropinocytosis, is an active process that involves a complex signaling cascade. While the specific receptors for this compound that trigger this pathway are not fully elucidated, the general mechanism involves the activation of small GTPases and kinases that regulate the actin cytoskeleton.[1][15][16][17]
Caption: Signaling cascade for this compound-induced macropinocytosis.
4.2. Experimental Workflow for Investigating Uptake Mechanism
To dissect the contribution of different uptake mechanisms, a combination of pharmacological inhibitors and quantitative uptake assays can be employed.
Caption: Workflow to dissect this compound's cellular uptake mechanisms.
Conclusion
This compound's interaction with the cell membrane is a multifaceted process characterized by a dynamic interplay of electrostatic and hydrophobic forces, leading to cellular entry through both direct translocation and endocytic pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental investigation, is paramount for the rational design and optimization of this compound-based drug delivery systems. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the potential of this versatile cell-penetrating peptide for therapeutic applications. Further research focusing on the specific molecular players in this compound-induced signaling and the precise biophysical parameters governing its membrane translocation will undoubtedly pave the way for the next generation of intracellular drug delivery platforms.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Heparan Sulfate in the Nucleus and its Control of Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of heparan sulfate into the nuclei of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 5. This compound 10 Induces Perturbation and Pores Formation in Giant Plasma Membrane Vesicles Derived from Cancer Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. biophysik.org [biophysik.org]
- 15. Cellular Regulation of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Preliminary Studies on Transportan Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a diverse array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] Comprising the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, this compound has emerged as a promising vector for the intracellular delivery of therapeutic agents, including peptides, proteins, nucleic acids, and nanoparticles.[3] This technical guide provides an in-depth overview of preliminary studies on this compound applications, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Data Presentation
Table 1: Cellular Uptake Efficiency of Fluorescently Labeled Peptides
The following table summarizes the quantitative cellular uptake of fluorescently labeled this compound 10 (TP10) in comparison to other well-known CPPs, Penetratin and Tat, in HeLa and Chinese Hamster Ovary (CHO) cell lines. Uptake is presented as the amount of internalized peptide in picomoles per milligram of total cellular protein.
| Peptide | Concentration (µM) | HeLa Cells (pmol/mg protein) | CHO Cells (pmol/mg protein) |
| This compound 10 (TP10) | 1 | ~1.5 | ~2.0 |
| 5 | ~7.0 | ~8.0 | |
| Penetratin | 1 | ~1.0 | ~1.5 |
| 5 | ~5.0 | ~6.0 | |
| Tat | 1 | Negligible | Negligible |
| 5 | Negligible | Negligible | |
| Data adapted from a comparative study on CPP efficiency.[4] |
Table 2: Protein Delivery Efficiency of this compound 10
This table illustrates the efficiency of TP10 in delivering streptavidin (a 60 kDa protein) into HeLa cells through non-covalent co-incubation. The data is presented as the amount of internalized protein in picomoles per milligram of total cellular protein.
| CPP (Concentration) | Cargo (0.2 µM FITC-Streptavidin) | Uptake (pmol/mg protein) |
| Control (Streptavidin alone) | FITC-Streptavidin | ~0.1 |
| This compound 10 (5 µM) | FITC-Streptavidin | ~0.8 |
| This compound 10 (10 µM) | FITC-Streptavidin | ~1.2 |
| Penetratin (5 µM) | FITC-Streptavidin | ~0.9 |
| Penetratin (10 µM) | FITC-Streptavidin | ~1.3 |
| Tat (5 µM) | FITC-Streptavidin | ~0.1 |
| Tat (10 µM) | FITC-Streptavidin | ~0.1 |
| Data derived from a study on cargo-dependent delivery efficacy of CPPs.[4] |
Table 3: Cytotoxicity of this compound and Other CPPs
The following table presents the half-maximal effective concentration (EC50) values, a measure of cytotoxicity, for rhodamine-labeled CPPs in various cell lines. A lower EC50 value indicates higher toxicity.
| Cell-Penetrating Peptide | HeLa Cells (EC50, µM) | A549 Cells (EC50, µM) | CHO Cells (EC50, µM) | Mean EC50 (µM) |
| This compound | ~5 | ~7 | ~6 | 6 |
| Polyarginine | ~8 | ~12 | ~10 | 10 |
| Antennapedia | ~20 | ~15 | ~16 | 17 |
| TAT | >100 | >100 | >100 | >100 |
| Data from a comparative analysis of CPP toxicity.[1] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify this compound peptide for use in delivery studies.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dipeptidyl-peptidase I (DPP-I)
-
HOBt (1-hydroxybenzotriazole)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Protocol:
-
Solid-Phase Peptide Synthesis: The this compound peptide is synthesized on a Rink Amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid activated with HBTU/HOBt in the presence of DIPEA in DMF.
-
Washing with DMF.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail of TFA, water, and triisopropylsilane (B1312306) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The peptide is then dissolved in water/acetonitrile and purified by reverse-phase HPLC on a C18 column.
-
Characterization: The purity and identity of the synthesized this compound peptide are confirmed by analytical HPLC and mass spectrometry.
Quantitative Cellular Uptake Assay
Objective: To quantify the intracellular delivery of fluorescently labeled this compound.
Materials:
-
HeLa or CHO cells
-
12-well plates
-
Serum-free cell culture medium
-
Fluorescein-labeled this compound (this compound-FITC)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
BCA Protein Assay Kit
-
Fluorometer
Protocol:
-
Cell Seeding: Seed 2 x 10^5 HeLa or CHO cells per well in 12-well plates and culture for 24 hours to reach approximately 70% confluency.[4]
-
Peptide Treatment: Wash the cells with PBS and incubate with 1 µM or 5 µM of this compound-FITC in 500 µL of serum-free medium for 1 hour at 37°C.[4]
-
Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove extracellularly bound peptide.
-
Cell Lysis: Detach the cells using trypsin-EDTA, centrifuge, and lyse the cell pellet in a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer with excitation and emission wavelengths appropriate for FITC.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA Protein Assay Kit.
-
Data Analysis: Calculate the amount of internalized peptide (in pmol) based on a standard curve of this compound-FITC and normalize it to the total protein content (in mg).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on cultured cells.
Materials:
-
HeLa or CHO cells
-
96-well plates
-
Serum-free cell culture medium
-
This compound peptide at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and culture for 48 hours.[4]
-
Peptide Treatment: Replace the medium with serum-free medium containing various concentrations of this compound peptide (e.g., 0-100 µM) and incubate for 24 hours.[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Proposed cellular uptake mechanism of this compound-cargo complexes.
Caption: Workflow for quantitative cellular uptake assay of this compound.
Caption: Relationship between this compound concentration and cytotoxicity.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Transportan-Mediated Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the cell-penetrating peptide (CPP) Transportan for the intracellular delivery of protein cargoes. Detailed protocols for both covalent and non-covalent conjugation of proteins to this compound are provided, along with methods for quantifying delivery efficiency and assessing endosomal escape.
Introduction to this compound
This compound is a chimeric cell-penetrating peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1] This amphipathic peptide has been shown to efficiently facilitate the intracellular delivery of a variety of macromolecules, including proteins, peptides, and nucleic acids.[1][2] Its mechanism of entry is thought to involve both direct translocation across the plasma membrane and endocytosis, including macropinocytosis and caveolae-mediated pathways.[1][3]
Data Presentation: Quantitative Analysis of Delivery Efficiency
The efficiency of this compound-mediated protein delivery can be influenced by several factors, including the cargo protein, the method of conjugation, the cell type, and the concentrations of the peptide and cargo. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Cellular Uptake of Different Fluorescently Labeled Cell-Penetrating Peptides.
| Cell Line | Peptide (5 µM) | Mean Cellular Uptake (pmol/mg protein) |
| CHO | This compound 10 | ~550[3] |
| Penetratin | ~600[4] | |
| Tat | Negligible[4] | |
| HeLa | This compound 10 | ~450[3] |
| Penetratin | ~500[4] | |
| Tat | Negligible[4] |
Table 2: Comparison of Protein (Avidin/Streptavidin) Delivery Efficacy of Different CPPs in HeLa Cells.
| Delivery Method | CPP (10 µM) | Cargo (0.2 µM) | Mean Cellular Uptake (pmol/mg protein) |
| Non-covalent Co-incubation | This compound 10 | FITC-Streptavidin | ~1.8[3] |
| Penetratin | FITC-Streptavidin | ~1.5[3] | |
| Tat | FITC-Streptavidin | ~0.2[3] | |
| Biotin-Avidin Interaction | Biotin-Transportan 10 | FITC-Avidin | ~2.5[3] |
| Biotin-Penetratin | FITC-Avidin | ~1.0[3] | |
| Biotin-Tat | FITC-Avidin | ~2.5[3] |
Experimental Protocols
Protocol 1: Covalent Conjugation of Protein to this compound via a Thiol-Maleimide Crosslinker
This protocol describes the covalent attachment of this compound containing a C-terminal cysteine to a protein of interest using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
This compound peptide with a C-terminal cysteine residue (this compound-Cys)
-
Protein of interest (e.g., BSA, antibody)
-
SMCC crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Protein Derivatization with SMCC: a. Dissolve the protein in Conjugation Buffer at a concentration of 1-5 mg/mL. b. Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM. c. Add a 10-20 fold molar excess of SMCC to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. e. Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation of Maleimide-Activated Protein with this compound-Cys: a. Dissolve this compound-Cys in Conjugation Buffer. b. Add a 1.5 to 2-fold molar excess of this compound-Cys to the maleimide-activated protein. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. To quench the reaction and cap any unreacted maleimide (B117702) groups, add free cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification and Analysis: a. Purify the this compound-protein conjugate from unreacted peptide and quenching reagents by dialysis or size-exclusion chromatography. b. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of the protein.
Protocol 2: Formation of Non-Covalent Complexes of Biotinylated this compound and Streptavidin-Cargo
This protocol details the formation of high-affinity non-covalent complexes between a biotinylated this compound peptide and a streptavidin-conjugated protein cargo.
Materials:
-
Biotinylated this compound (Biotin-Transportan)
-
Streptavidin-conjugated protein of interest (e.g., Streptavidin-GFP)
-
Binding Buffer: PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Reconstitution of Reagents: a. Dissolve Biotin-Transportan in Binding Buffer to a stock concentration of 1 mM. b. Dilute the Streptavidin-conjugated protein in Binding Buffer to a suitable stock concentration (e.g., 100 µM).
-
Complex Formation: a. In a microcentrifuge tube, combine Biotin-Transportan and the Streptavidin-conjugated protein at a desired molar ratio (e.g., 4:1 to 10:1). b. Gently mix the solution by pipetting up and down. c. Incubate at room temperature for 30 minutes to allow for the formation of the biotin-streptavidin complex.
-
Use in Cell Culture: a. Dilute the freshly prepared complexes in serum-free cell culture medium to the desired final concentration for treating cells.
Protocol 3: Quantification of Protein Delivery by Flow Cytometry
This protocol outlines the steps to quantify the intracellular delivery of a fluorescently labeled protein cargo mediated by this compound using flow cytometry.
Materials:
-
Cells in suspension or adherent cells
-
This compound-protein conjugate (fluorescently labeled) or non-covalent complex
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: a. For adherent cells, seed them in 12-well or 24-well plates to reach 70-80% confluency on the day of the experiment. b. For suspension cells, adjust the cell density to 1-2 x 10^6 cells/mL.
-
Treatment: a. Prepare different concentrations of the this compound-protein complex in serum-free medium. b. Wash the cells once with PBS. c. Add the complex-containing medium to the cells and incubate for 1-4 hours at 37°C. Include a control of cells treated with the fluorescent protein alone.
-
Cell Harvesting and Staining: a. Adherent cells: Wash the cells twice with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. b. Suspension cells: Transfer the cells directly to a flow cytometry tube. c. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with cold PBS.
-
Flow Cytometry Analysis: a. Resuspend the cell pellet in 300-500 µL of PBS. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. c. Gate on the live cell population based on forward and side scatter. d. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.
Protocol 4: Assessment of Endosomal Escape using the Chloroquine (B1663885) Assay
This protocol describes a method to assess whether the this compound-delivered protein is escaping the endosomal pathway into the cytoplasm using the endosomolytic agent chloroquine.[5] An increase in diffuse cytoplasmic fluorescence upon chloroquine treatment suggests endosomal entrapment of the cargo.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound-fluorescent protein complex
-
Chloroquine diphosphate (B83284) salt
-
Serum-free cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Seed cells on sterile glass coverslips in a 24-well plate to reach 50-60% confluency.
-
Treatment: a. Prepare the this compound-fluorescent protein complex in serum-free medium. b. In a separate set of wells, pre-treat the cells with 50-100 µM chloroquine in serum-free medium for 30 minutes at 37°C.[5] c. Add the this compound-protein complex to both chloroquine-treated and untreated cells. d. Incubate for 1-4 hours at 37°C.
-
Fixation and Staining: a. Wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Counterstain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes. e. Wash the cells twice with PBS.
-
Microscopy: a. Mount the coverslips on microscope slides. b. Observe the cells under a fluorescence microscope. c. Compare the fluorescence pattern between chloroquine-treated and untreated cells. A diffuse cytoplasmic signal in untreated cells indicates endosomal escape, while a punctate vesicular pattern that becomes more diffuse with chloroquine treatment suggests the cargo was initially trapped in endosomes.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound-mediated protein delivery.
Caption: Cellular uptake pathways of this compound-protein complexes.
References
Application Notes and Protocols for Transportan-Mediated siRNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, its effective delivery into target cells remains a significant challenge due to the impermeable nature of the cell membrane to large, negatively charged molecules like siRNA. Cell-penetrating peptides (CPPs), such as Transportan, have emerged as promising non-viral vectors for intracellular delivery. This compound is a chimeric peptide that can translocate across the plasma membrane and facilitate the entry of various cargo molecules, including siRNA.
These application notes provide a comprehensive guide to utilizing this compound and its analog, this compound 10 (TP10), for the efficient transfection of siRNA into mammalian cells. This document outlines the underlying principles, detailed experimental protocols, and key optimization parameters to achieve successful gene silencing.
Mechanism of Action
This compound-mediated siRNA delivery relies on the formation of non-covalent complexes. The cationic nature of this compound allows it to interact electrostatically with the anionic phosphate (B84403) backbone of siRNA, leading to the formation of nanoparticles. This complexation protects the siRNA from degradation by nucleases. The resulting this compound/siRNA complexes are then internalized by cells, a process that is believed to occur primarily through endocytosis. Once inside the cell, the siRNA needs to escape the endosomal compartment to reach the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Figure 1: Schematic of this compound-mediated siRNA delivery into a target cell.
Data Presentation
Table 1: Transfection Efficiency of this compound and its Derivative in Various Cell Lines
| Cell Line | Peptide | Molar Ratio (Peptide:siRNA) | Transfection Efficiency (%) | Citation |
| HEK 293T | This compound (TP) | Not Specified | ~40% | [1] |
| HEK 293T | T9(dR) (TP deriv.) | ≥4:1 | ~80% | [1] |
| A549 | This compound (TP) | Not Specified | ~30% | [1] |
| A549 | T9(dR) (TP deriv.) | ≥4:1 | ~70% | [1] |
| MDCK | This compound (TP) | Not Specified | ~25% | [1] |
| MDCK | T9(dR) (TP deriv.) | ≥4:1 | ~60% | [1] |
| RAW 264.7 | This compound (TP) | Not Specified | ~20% | [1] |
| RAW 264.7 | T9(dR) (TP deriv.) | ≥4:1 | ~50% | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Peptide | LD50 Concentration | Assay Method | Citation |
| 293T | This compound (TP) | 90 µM | MTT Assay | [1] |
Experimental Protocols
Figure 2: General workflow for siRNA transfection using this compound.
Protocol 1: Preparation of this compound/siRNA Complexes and Cell Transfection
This protocol is a general guideline and should be optimized for each specific cell line and siRNA combination.
Materials:
-
This compound or this compound 10 (TP10) peptide
-
siRNA (target-specific and negative control)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells of interest
-
Appropriate tissue culture plates and supplies
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
The optimal cell density is crucial for high transfection efficiency and should be determined empirically for each cell type.[2]
-
-
Preparation of this compound and siRNA Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C or -80°C.
-
Prepare a stock solution of siRNA (e.g., 20 µM) in the buffer provided by the manufacturer or nuclease-free water. Aliquot and store as recommended.
-
-
Formation of this compound/siRNA Complexes:
-
Optimization of Molar Ratio is Critical: The ratio of this compound to siRNA is a key parameter for efficient transfection. A molar ratio of peptide to siRNA of ≥4:1 has been shown to be effective for complex formation.[1] It is highly recommended to test a range of molar ratios (e.g., 4:1, 10:1, 20:1) to determine the optimal condition for your specific experiment.
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the required amount of siRNA in serum-free medium.
-
Tube B (this compound): Dilute the required amount of this compound in serum-free medium.
-
-
Add the diluted this compound solution (Tube B) to the diluted siRNA solution (Tube A). Do not add in the reverse order.
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes.[2]
-
-
Cell Transfection:
-
Gently add the this compound/siRNA complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells with the complexes under normal cell culture conditions (e.g., 37°C, 5% CO2). The incubation time can vary, but typically ranges from 4 to 24 hours.
-
-
Post-Transfection:
-
After the initial incubation, the medium containing the complexes can be replaced with fresh, complete culture medium. This step may help to reduce any potential cytotoxicity.
-
Continue to incubate the cells for 24-72 hours before assessing gene knockdown. The optimal time for analysis will depend on the stability of the target mRNA and protein.
-
Protocol 2: Assessment of Gene Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Analysis: Calculate the relative expression of the target gene in transfected cells compared to control cells (treated with a non-targeting siRNA or mock-transfected).
B. Western Blot for Protein Level Analysis:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Protocol 3: Cell Viability Assay
It is important to assess the cytotoxicity of the this compound/siRNA complexes to ensure that the observed gene silencing is not due to non-specific toxic effects.
Materials:
-
MTT, XTT, or similar cell viability assay kit
-
Plate reader
Procedure:
-
Seed cells and transfect with this compound/siRNA complexes as described in Protocol 1. Include a control group of untreated cells and cells treated with this compound alone.
-
At a time point corresponding to the gene expression analysis (e.g., 48 or 72 hours post-transfection), add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Optimization and Troubleshooting
Figure 3: Critical parameters for optimizing this compound-mediated siRNA transfection.
-
Low Transfection Efficiency:
-
Optimize Molar Ratio: The ratio of this compound to siRNA is critical. Test a range of molar ratios to find the optimal balance between complexation and toxicity.
-
Check Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and at the optimal confluency.
-
siRNA Quality: Use high-quality, nuclease-free siRNA.
-
-
High Cytotoxicity:
-
Reduce this compound/siRNA Concentration: Lower the concentration of the complexes.
-
Decrease Incubation Time: Reduce the exposure time of the cells to the transfection complexes.
-
Change Medium: Replace the transfection medium with fresh complete medium after a shorter incubation period (e.g., 4-6 hours).
-
Conclusion
This compound and its analogs represent a valuable tool for the non-viral delivery of siRNA. By carefully optimizing the experimental conditions, particularly the molar ratio of peptide to siRNA and cell density, researchers can achieve efficient gene silencing with minimal cytotoxicity. The protocols and guidelines provided in these application notes serve as a starting point for developing robust and reproducible siRNA transfection experiments for a wide range of research and drug development applications.
References
Application Notes and Protocols for Transportan-Mediated Delivery of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient intracellular delivery of nanoparticles remains a critical challenge in the development of advanced therapeutics and diagnostics. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the cell membrane barrier. Transportan, a chimeric cell-penetrating peptide derived from galanin and mastoparan, has demonstrated significant potential in facilitating the cellular uptake of a wide variety of cargo, including nanoparticles.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its analog, this compound 10 (TP10), for the delivery of nanoparticles into cells.
Two primary strategies for this compound-mediated nanoparticle delivery are covered:
-
Bystander Delivery: In this approach, this compound is co-administered with the nanoparticles without any chemical conjugation. This method is simple and avoids modification of the nanoparticle surface.[3][4]
-
Covalent Conjugation: This strategy involves the stable chemical linking of this compound to the nanoparticle surface, which can enhance targeting and uptake specificity.
These protocols and notes are intended to provide a comprehensive guide for researchers to effectively employ this compound-mediated delivery in their experimental workflows.
Data Presentation
The following tables summarize quantitative data from various studies on the efficiency of this compound-mediated nanoparticle delivery.
Table 1: In Vitro Uptake Efficiency of Nanoparticles with this compound (Bystander Method)
| Nanoparticle Type | Cell Line | This compound Concentration (µM) | Fold Increase in Uptake vs. Nanoparticle Alone | Reference |
| Silver Nanoparticles (AgNP) | HeLa | 5 | ~8 | [4] |
| Gold Nanoparticles (AuNP) | HeLa | 5 | ~6 | [4] |
| Iron Oxide Nanoparticles (IONP) | HeLa | 5 | ~5 | [4] |
| Quantum Dots (QD) | HeLa | 5 | ~7 | [4] |
| Dextran | HeLa | 5 | ~10 | [3] |
| Plasmid DNA (pDNA) with PEI | Neuro-2a | 0.0006 (as TP10-PNA) | 3.7 | [5] |
Table 2: In Vivo Biodistribution and Efficacy of this compound-Delivered Nanoparticles
| Nanoparticle-Cargo | Animal Model | Administration Route | Primary Organ of Accumulation | Therapeutic Outcome | Reference |
| Stearyl-TP10/pDNA | Mouse | Intramuscular | Muscle at injection site | Significant gene expression | [6] |
| TP10/siRNA | Not Specified | Not Specified | Not Specified | Enhanced gene silencing | Not Specified |
| Radiolabeled Mesoporous Silica NP (Targeted) | Mouse (Breast Cancer) | Intravenous | Tumor, Liver, Spleen | Enhanced tumor accumulation | [7] |
| Doxorubicin-loaded LP receiver NPs | Mouse (Tumor) | Intravenous | Tumor | 40x higher tumor dose vs. non-communicating controls | [8] |
Signaling Pathway and Experimental Workflows
This compound-Mediated Macropinocytosis Signaling Pathway
This compound-mediated cellular uptake of nanoparticles, particularly through the bystander mechanism, is primarily driven by macropinocytosis. This process is initiated by the interaction of this compound with cell surface molecules, leading to actin cytoskeleton rearrangement and the formation of large, fluid-filled vesicles called macropinosomes.[1][9] While the exact receptor is not definitively identified, studies suggest the involvement of heparan sulfate (B86663) proteoglycans (HSPGs) and scavenger receptors.[3]
References
- 1. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis [mdpi.com]
- 4. [PDF] this compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis | Semantic Scholar [semanticscholar.org]
- 5. Gold Nanoparticle-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescently Labeling Transportan for Tracking Cellular Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to fluorescently labeling the cell-penetrating peptide (CPP) Transportan and utilizing it for tracking and quantifying its uptake into live cells. The protocols outlined below cover the chemical conjugation of fluorescent dyes to the peptide, purification of the labeled product, and its application in cell-based assays.
Introduction
This compound is a 27-amino acid chimeric peptide known for its high efficiency in traversing cellular membranes. This property makes it an excellent candidate for delivering a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[1][2] Fluorescently labeling this compound allows for the direct visualization and quantification of its cellular uptake, providing valuable insights into its mechanism of action and delivery efficiency.[2][3] Common techniques to track fluorescently labeled this compound include fluorescence microscopy and flow cytometry.[2][4]
The primary mechanisms of this compound's cellular entry involve both energy-independent direct penetration and energy-dependent endocytosis, with macropinocytosis being a significant pathway.[1][2][5] The ability to track this process is crucial for optimizing drug delivery systems and understanding the fundamental biology of cell-penetrating peptides.
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the potential for interference with this compound's biological activity. Dyes are typically conjugated to the peptide's N-terminus or the side chain of a lysine (B10760008) or cysteine residue.[4][6]
Commonly Used Amine-Reactive Dyes:
-
Fluorescein isothiocyanate (FITC): A widely used green-emitting fluorophore. However, its fluorescence is pH-sensitive and it is prone to photobleaching.[]
-
Carboxyfluorescein (FAM): Another popular green-emitting dye, often used for labeling peptides and oligonucleotides.[8]
-
Rhodamine derivatives (e.g., TAMRA): Red-emitting fluorophores that are generally more photostable than fluorescein.[][8]
-
Alexa Fluor™ and BP Fluor™ dyes: A series of spectrally diverse and photostable dyes with high quantum yields.[9]
Commonly Used Thiol-Reactive Dyes:
Quantitative Data Summary
The following tables provide representative data for the fluorescent labeling of this compound and its subsequent cellular uptake. Actual values may vary depending on the specific experimental conditions, cell type, and instrumentation used.
Table 1: Characteristics of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Target Residue(s) |
| FITC | ~494 | ~521 | Isothiocyanate | N-terminus, Lysine |
| FAM | ~495 | ~517 | NHS Ester | N-terminus, Lysine |
| TAMRA | ~555 | ~580 | NHS Ester | N-terminus, Lysine |
| Alexa Fluor™ 488 | ~495 | ~519 | NHS Ester | N-terminus, Lysine |
| Maleimide-C3-BODIPY | ~503 | ~512 | Maleimide | Cysteine |
Table 2: Representative Cellular Uptake Kinetics of Fluorescently Labeled this compound
| Cell Line | Concentration (µM) | Incubation Time (min) | Temperature (°C) | Method of Quantification | Representative Uptake (% of total cells) |
| HeLa | 5 | 20 | 37 | Flow Cytometry | > 95% |
| CHO | 5 | 20 | 37 | Flow Cytometry | > 90% |
| A549 | 10 | 30 | 37 | Confocal Microscopy | Punctate and diffuse cytoplasmic signal |
| Bowes Melanoma | 10 | 20 | 37 | Fluorescence Microscopy | Localization to cytoplasm and nucleus |
Note: The kinetics of internalization for radio-labeled this compound have been shown to reach a maximum intracellular concentration in approximately 20 minutes at 37°C.[5]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye (e.g., FITC)
This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amines (N-terminus or lysine side chains) of this compound.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Purification column (e.g., Sephadex G-25 or RP-HPLC)
-
Microcentrifuge tubes
-
Stirring plate and stir bar
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring, add a 5-10 fold molar excess of the dissolved dye to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification: Purify the fluorescently labeled this compound from the unreacted dye and byproducts.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method separates molecules based on size and can be effective for removing free dye.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying labeled peptides to a high degree of purity.[12] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[12]
-
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and measure the fluorescence intensity with a spectrophotometer.
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Tracking Cellular Uptake of Fluorescently Labeled this compound by Confocal Microscopy
This protocol outlines the steps for visualizing the internalization of fluorescently labeled this compound into cultured mammalian cells.
Materials:
-
Fluorescently labeled this compound
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Treatment: Prepare a working solution of the fluorescently labeled this compound in complete cell culture medium at the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the labeled peptide. Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and DAPI.
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the percentage of cells that have internalized the fluorescently labeled this compound and the relative amount of uptake per cell.
Materials:
-
Fluorescently labeled this compound
-
Mammalian cell line grown in suspension or adherent cells that can be detached
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete medium.
-
Treatment: Add the fluorescently labeled this compound to the cell suspension at the desired final concentration. Include an untreated control sample.
-
Incubation: Incubate the cells for the desired time at 37°C.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS to stop uptake and remove extracellular peptide.
-
Resuspension: Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for your fluorophore. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
References
- 1. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis | MDPI [mdpi.com]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. Cell penetration by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Using Transportan In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm and nucleus of living cells. Comprising the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan, this compound offers a versatile tool for in vitro research, facilitating the intracellular delivery of molecules such as proteins, peptides, nucleic acids, and nanoparticles. Its utility is underscored by its capacity to mediate uptake through both covalent conjugation and a non-covalent "bystander" mechanism. This document provides detailed application notes and protocols for the effective use of this compound in vitro, with a focus on quantitative analysis, experimental methodologies, and visualization of key processes.
Mechanism of Action
This compound's primary mode of entry, particularly for its "bystander" cargo delivery, is through receptor-mediated macropinocytosis. This endocytic pathway involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and its contents. The process is initiated by the binding of this compound to receptors on the cell surface, triggering a signaling cascade that leads to actin-driven membrane ruffling and the subsequent formation and internalization of macropinosomes.
Below is a diagram illustrating the signaling pathway of receptor-mediated macropinocytosis.
Quantitative Data Summary
The efficacy and cytotoxicity of this compound can vary depending on the cell line, concentration, and cargo. Below is a summary of representative data for common cell lines. It is important to note that specific IC50 values for unconjugated this compound are not widely reported in the literature, as it generally exhibits low cytotoxicity at concentrations effective for cargo delivery. The provided data on this compound 10 (TP10), a well-studied analog, in complex with cisplatin (B142131), offers insight into its potential as a delivery vehicle.
| Cell Line | Peptide/Complex | Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| HeLa | This compound | 5 | ~95% | > 50 | [1] |
| TP10 + Cisplatin | 10 | Significantly lower than Cisplatin alone | Not Reported | [2] | |
| A549 | This compound | 5 | ~98% | > 50 | [1] |
| CHO-K1 | This compound | 5 | ~97% | > 50 | [1] |
Note: The data presented are indicative and should be confirmed experimentally for your specific conditions and cargo. The cytotoxicity of this compound alone is generally low, but this can be influenced by the nature of the cargo it is delivering.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in a selected cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., HeLa, A549, CHO-K1)
-
Complete cell culture medium
-
This compound peptide
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in serum-free medium. A suggested concentration range to test is 1 µM to 50 µM. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubation: Incubate the plate for the desired exposure time, typically 24 or 48 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Cargo Delivery using this compound (Bystander Method)
This protocol describes how to deliver a fluorescently labeled cargo (e.g., fluorescently labeled dextran) into cells using the co-administration or "bystander" method with this compound.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium and serum-free medium
-
This compound peptide
-
Fluorescently labeled cargo (e.g., FITC-Dextran, 10 kDa)
-
Chambered coverglass or 24-well plate with glass coverslips
-
Confocal microscope
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
4% Paraformaldehyde (PFA) in PBS for fixation
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate or in a chambered coverglass at an appropriate density to reach 60-70% confluency on the day of the experiment. Incubate for 24 hours.
-
Preparation of Co-incubation Solution: Prepare a solution containing this compound and the fluorescently labeled cargo in serum-free medium. A recommended starting concentration is 10 µM this compound and 1 mg/mL FITC-Dextran.
-
Incubation: Wash the cells once with warm PBS. Remove the PBS and add the this compound-cargo solution to the cells. Incubate for 1-4 hours at 37°C.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove any extracellular peptide and cargo.
-
Fixation and Staining (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes, followed by washing.
-
Visualization: Mount the coverslips on a microscope slide with a mounting medium. Visualize the intracellular localization of the fluorescent cargo using a confocal microscope. Acquire images in the appropriate channels for the fluorescent cargo and the nuclear stain.
-
Quantitative Analysis (Optional): Image analysis software can be used to quantify the intracellular fluorescence intensity per cell to assess the efficiency of delivery under different conditions (e.g., varying this compound concentrations, incubation times).
Conclusion
This compound is a powerful and versatile tool for the intracellular delivery of a wide range of molecules in vitro. By understanding its mechanism of action and optimizing experimental conditions, researchers can effectively utilize this cell-penetrating peptide for various applications in cell biology and drug development. The protocols provided here offer a solid foundation for initiating in vitro studies with this compound. It is recommended that each user optimizes these protocols for their specific cell type, cargo, and experimental goals to achieve the most reliable and reproducible results.
References
Synthesizing and Purifying Transportan Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the cell-penetrating peptide (CPP), Transportan, and its analog, this compound 10 (TP10). These protocols are intended to serve as a comprehensive guide for researchers in academia and industry engaged in drug delivery and development.
Introduction
This compound is a chimeric cell-penetrating peptide composed of 27 amino acids, derived from the neuropeptide galanin and the wasp venom peptide mastoparan.[1] Its shorter, 21-amino acid analog, this compound 10 (TP10), exhibits enhanced cellular translocation with reduced toxicity.[2] Both peptides are capable of traversing cellular membranes and facilitating the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[2][3][4] The primary mechanism of cellular entry for this compound and its derivatives is endocytosis, particularly macropinocytosis.[5]
This guide will focus on the synthesis of this compound and TP10 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and TP10.
Table 1: Peptide Specifications
| Peptide | Sequence | Molecular Formula | Molecular Weight (Da) |
| This compound | GWTLNSAGYLLGKINLKALAALAKKIL | C134H226N34O33 | 2841.5 |
| This compound 10 (TP10) | AGYLLGKINLKALAALAKKIL-NH2 | C105H181N29O25 | 2181.77 |
Data sourced from commercial suppliers and literature.[1][2]
Table 2: Synthesis and Purification Parameters
| Parameter | Specification | Reference |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | [6][7][8] |
| Resin (for TP10) | Rink Amide resin (for C-terminal amide) | [7] |
| Cleavage Reagent | Trifluoroacetic acid (TFA) based cocktail | [6] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [9][10] |
| Typical Purity | >90% to >98% | [2][11] |
| Typical Overall Yield | Dependent on peptide length and sequence; can range from ~20% to 50% for a ~20-mer peptide with high coupling efficiency. | [11] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound 10 (TP10)
This protocol outlines the manual synthesis of TP10 on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HBTU/HATU)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Washing solvent: DMF
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the TP10 sequence (AGYLLGKINLKALAALAKKIL-NH2), starting from the C-terminal Isoleucine.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a scavenger like 1,2-ethanedithiol (B43112) (EDT) can be added.
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification of this compound 10
This protocol provides a general method for purifying the crude TP10 peptide. The gradient may need to be optimized for your specific HPLC system and column.
Materials:
-
Crude, dried TP10 peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or another organic solvent can be added. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for TP10 is 25% to 50% Mobile Phase B over 50 minutes.[9]
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Protocol 4: Characterization by Mass Spectrometry
Procedure:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight (2181.77 Da for TP10-NH2).[2]
Visualizations
Experimental Workflow for this compound Peptide Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound peptide.
Cellular Uptake and Endosomal Escape Pathway of this compound
Caption: Cellular uptake and endosomal escape of this compound peptide.
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. biomatik.com [biomatik.com]
- 9. Mechanism of the Cell-Penetrating Peptide this compound 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Transportan-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan and its analogue, this compound-10 (TP10), are cell-penetrating peptides (CPPs) renowned for their ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of living cells.[1] Comprising a chimeric structure derived from the neuropeptide galanin and the wasp venom peptide mastoparan, this compound facilitates the intracellular delivery of various molecules, including proteins, peptides, nucleic acids, and nanoparticles.[2][3] This capability makes it an invaluable tool in drug delivery, gene therapy, and cellular imaging.[4][5]
The primary mechanism of uptake for this compound and its cargo is endocytosis, with macropinocytosis being a significant pathway.[3][6] However, direct translocation across the plasma membrane has also been proposed.[1] A critical step for the biological activity of the delivered cargo is its subsequent escape from endosomal vesicles into the cytoplasm.[7]
These application notes provide detailed protocols for utilizing this compound and TP10 in cellular assays, including the preparation of this compound-cargo complexes, assessment of cellular uptake, and evaluation of cytotoxicity. Furthermore, we present quantitative data on uptake efficiency and cell viability to guide experimental design and data interpretation. Finally, we illustrate the potential impact of this compound-mediated delivery on key cellular signaling pathways.
Data Presentation
Table 1: Cellular Uptake Efficiency of this compound-10 (TP10)
| Cell Line | Cargo | TP10 Concentration (µM) | Uptake Efficiency (%) | Reference |
| Neuro-2a | Plasmid DNA (with PEI) | 0.0006 (as TP10-PNA) | Up to 370% increase compared to PEI alone | [8] |
| HeLa | Not Specified | Not Specified | Higher uptake in cancer cells vs. normal cells | [9] |
| NIH 3T3 | Not Specified | Not Specified | Lower uptake compared to HeLa cells | [9] |
Table 2: Cytotoxicity of this compound and its Analogs
| Peptide/Complex | Cell Line | Concentration (µM) | Cell Viability (%) | Assay | Reference |
| TP10 | Neuro-2a | Not Specified | No significant cytotoxicity observed | Not Specified | [8] |
| TP10-dsDNA complex | HeLa | 10 | ~100 | WST-1 | [10] |
| Penetratin-dsDNA complex | HeLa | up to 50 | ~100 | WST-1 | [10] |
| Tat-dsDNA complex | HeLa | up to 50 | ~100 | WST-1 | [10] |
| Various Peptides | HeLa | Not Specified | Peptide-dependent | MTT | [11] |
| Various Peptides | HEK-293 | Not Specified | Peptide-dependent | Not Specified | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cargo Complexes
This protocol describes the non-covalent complex formation between this compound and a protein cargo, and a general method for covalent conjugation.
1.1 Non-Covalent Complexation (for protein cargo)
-
Materials:
-
This compound or TP10 peptide (lyophilized)
-
Protein cargo of interest
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
-
Procedure:
-
Reconstitute lyophilized this compound/TP10 in nuclease-free water to a stock concentration of 1 mM. Store at -20°C.
-
Dilute the protein cargo in a suitable buffer to the desired concentration.
-
To form complexes, mix this compound/TP10 and the protein cargo at various molar ratios (e.g., 5:1, 10:1, 20:1 of CPP:protein).
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
The complexes are now ready for addition to cell culture media.
-
1.2 Covalent Conjugation (General Protocol)
Covalent conjugation often provides a more stable linkage between the CPP and its cargo. The specific chemistry will depend on the functional groups available on the cargo molecule. A common method involves using NHS-esters for primary amines or maleimides for thiols.
-
Materials:
-
This compound/TP10 with a reactive group (e.g., N-terminal amine or a C-terminal cysteine)
-
Cargo molecule with a corresponding reactive group
-
Appropriate crosslinker (e.g., NHS-ester or maleimide-functionalized linker)
-
Reaction buffer (e.g., PBS pH 7.4 for NHS-esters, pH 6.5-7.5 for maleimides)
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the this compound peptide and the cargo molecule in the appropriate reaction buffer.
-
If using a crosslinker, follow the manufacturer's instructions to activate the linker and react it with either the peptide or the cargo.
-
Mix the activated component with the other component and allow the reaction to proceed, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction if necessary, following the crosslinker manufacturer's protocol.
-
Purify the conjugate using a suitable method like reverse-phase HPLC to remove unreacted components.
-
Confirm the successful conjugation by mass spectrometry.
-
Protocol 2: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of this compound-mediated cargo delivery into live cells.
-
Materials:
-
Cells of interest (e.g., HeLa, HEK-293)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound-cargo complex (with a fluorescently labeled cargo)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare the fluorescently labeled this compound-cargo complex as described in Protocol 1.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh, serum-free medium containing the this compound-cargo complex at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
(Optional) For endosomal colocalization, add a marker for late endosomes/lysosomes, such as LysoTracker Green, 30 minutes before the end of the incubation.
-
Remove the treatment medium and wash the cells three times with PBS to remove extracellular complexes.
-
Add fresh medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 15-30 minutes.
-
Image the live cells using a confocal microscope with the appropriate filter sets for the fluorescent cargo and nuclear stain.[14]
-
Data Analysis: Analyze the images to determine the subcellular localization of the cargo. For semi-quantitative analysis, measure the mean fluorescence intensity per cell using software like ImageJ.[14]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound and this compound-cargo complexes on cell viability.
-
Materials:
-
Cells of interest
-
Culture medium
-
This compound or this compound-cargo complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound or this compound-cargo complexes in culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 70% ethanol) as a positive control.[12]
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 15 minutes to 4 hours, or overnight, depending on the solubilization solution used.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Mandatory Visualizations
Signaling Pathways
The delivery of biologically active cargo by this compound can modulate intracellular signaling pathways. For example, the delivery of enzymes, transcription factors, or siRNAs can directly or indirectly influence pathways such as the MAPK and NF-κB signaling cascades, which are central to cell proliferation, differentiation, inflammation, and apoptosis.[15][16][17][18]
Caption: Experimental workflow for this compound-based assays.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. siRNA delivery using nanocarriers - an efficient tool for gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound 10 in PEI mediated plasmid delivery assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake of this compound 10 and its analogs in live cells: Selectivity and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The mitogen activated protein kinase signal transduction pathway: from the cell surface to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MAPK signaling pathway | Abcam [abcam.com]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Quantifying Cellular Uptake of Transportan: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of Transportan and its analogue, this compound 10 (TP10), uptake in cells. This compound, a highly effective cell-penetrating peptide (CPP), has demonstrated significant potential as a vector for the intracellular delivery of various therapeutic and diagnostic cargoes. Precise and reproducible quantification of its cellular internalization is paramount for the development of efficient drug delivery systems.
Introduction to this compound and Cellular Uptake
This compound is a chimeric peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan. Its potent membrane-translocating properties enable it to ferry a wide range of molecules, from small drugs to large proteins and nanoparticles, across the cell membrane. Understanding the mechanisms and quantifying the efficiency of this uptake is crucial for optimizing cargo delivery and therapeutic efficacy.
The primary mechanisms of this compound uptake are believed to involve both direct translocation across the plasma membrane and endocytic pathways, with a significant contribution from macropinocytosis. The uptake efficiency can be influenced by several factors, including the cell type, this compound concentration, incubation time, and the nature of the cargo.
Quantitative Data Summary
The following tables summarize quantitative data on this compound uptake gathered from various studies. These values can serve as a baseline for researchers designing and interpreting their own experiments.
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Method | Uptake Efficiency/Intracellular Concentration | Reference |
| HeLa | 10 | 60 | Flow Cytometry | High uptake activity | [1] |
| NIH-3T3 | 10 | 60 | Flow Cytometry | Moderate uptake activity | [2] |
| Bowes | Not specified | 20 | Radiolabeling (¹²⁵I-Transportan) | Maximal intracellular concentration reached | [2] |
| HCT116 | 10 | 24 hours | MTT Assay | No significant toxicity up to 10 µM | [3] |
| HT29 | 10 | 24 hours | MTT Assay | No significant toxicity up to 10 µM | [3] |
Note: The presented data is a compilation from different studies and methodologies. Direct comparison between cell lines and conditions should be made with caution. Researchers are encouraged to establish their own baseline data for their specific experimental setup.
Experimental Protocols
Detailed methodologies for the most common and robust techniques to quantify this compound uptake are provided below.
Protocol 1: Quantification of this compound Uptake by Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization and semi-quantitative analysis of the intracellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-TP10, TAMRA-TP10)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Glass-bottom confocal dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound (typically 1-10 µM).
-
Incubate the cells for the desired time period (e.g., 30-60 minutes) at 37°C.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Add a small volume of PBS to the dish to prevent drying and immediately visualize the cells using a confocal microscope.
-
Image Analysis: Acquire z-stack images to confirm intracellular localization. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, Fiji).
Workflow for Confocal Microscopy
Protocol 2: Quantification of this compound Uptake by Flow Cytometry
This protocol provides a high-throughput method for quantifying the mean fluorescence intensity of a cell population after treatment with fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-TP10)
-
Cell culture medium
-
FBS
-
PBS, pH 7.4
-
Trypsin-EDTA solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they reach 80-90% confluency.
-
Treatment: Wash the cells once with PBS and add serum-free medium containing the desired concentration of fluorescently labeled this compound.
-
Incubate for the desired time at 37°C.
-
Cell Detachment: After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralization: Add complete medium (containing FBS) to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity.
Workflow for Flow Cytometry
Protocol 3: Quantification of this compound Uptake by Radiolabeling Assay
This protocol offers a highly sensitive and quantitative method for measuring this compound uptake using a radiolabeled peptide.
Materials:
-
Radiolabeled this compound (e.g., ¹²⁵I-Transportan, ³H-Transportan)
-
Cell culture medium
-
PBS, pH 7.4
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture to confluency.
-
Treatment: Wash the cells with PBS and add medium containing the radiolabeled this compound at the desired concentration.
-
Incubate for the desired time at 37°C. To control for non-specific binding, a parallel set of experiments should be conducted at 4°C.[4]
-
Washing: After incubation, rapidly wash the cells four to five times with ice-cold PBS to remove unbound radiolabeled peptide.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Scintillation Counting: Transfer a known volume of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of internalized this compound per milligram of total cell protein (e.g., in pmol/mg protein). Specific uptake is determined by subtracting the values obtained at 4°C from those at 37°C.[4]
By utilizing the protocols and understanding the underlying signaling pathways outlined in this document, researchers can achieve more accurate and meaningful quantification of this compound uptake, thereby accelerating the development of novel and effective CPP-based delivery systems.
References
Application Notes and Protocols for Transportan in Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A significant challenge in this field is the development of safe and efficient vectors for the delivery of therapeutic nucleic acids into target cells. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral delivery platform due to their ability to traverse cellular membranes and deliver various molecular cargoes. Transportan, a chimeric CPP, and its analogues have demonstrated potential in mediating the intracellular delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA), crucial components of gene therapy strategies.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in gene therapy research. We present available quantitative data on their efficacy and cytotoxicity, detailed experimental protocols for their application, and visual representations of the underlying cellular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of this compound and its derivatives. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and cargo molecules.
Table 1: Plasmid DNA (pDNA) Transfection Efficiency
| Peptide | Cell Line | Cargo | Transfection Efficiency | Citation |
| This compound 10 (TP10) | Neuro-2a | Plasmid DNA | Poor alone; enhances PEI-mediated transfection up to 3.7-fold | [1] |
| Stearyl-Transportan 10 | CHO | Plasmid (luciferase) | Significantly higher than unmodified TP10; ~100-fold higher than stearyl-Arg9 | [2] |
| Stearyl-Transportan 10 | CHO, HeLa, Primary cells | Plasmid DNA | Gene expression almost comparable to Lipofectamine 2000 | [2][3] |
Table 2: siRNA Delivery and Gene Silencing Efficiency
| Peptide | Cell Line | Target Gene | Gene Silencing Efficiency | Citation |
| T9(dR) (this compound derivative) | MDCK, A549 | Influenza Virus NP gene | More efficient inhibition of viral replication than this compound | [4] |
Table 3: Cytotoxicity Data
| Peptide | Cell Line | Assay | Results | Citation |
| This compound 10 (TP10) | HCT116, HT29 | MTT Assay | No substantial effect on viability up to 10 µM | [5] |
| Stearyl-Transportan 10 | CHO | Not specified | No observed lipofection-associated toxicities | [2] |
| T9(dR) (this compound derivative) | 293T | MTT Assay | Cell viability not substantially affected at 10 µM | [4] |
Experimental Protocols
Protocol 1: this compound-mediated Plasmid DNA Transfection
This protocol provides a general guideline for the transfection of plasmid DNA into mammalian cells using stearyl-Transportan 10. Optimization of peptide-to-DNA ratio, cell density, and incubation times is recommended for each specific cell line and plasmid.
Materials:
-
Stearyl-Transportan 10 peptide
-
Plasmid DNA (e.g., encoding a reporter gene like GFP)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells of interest (e.g., CHO, HeLa, HEK293)
-
24-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Preparation of Stearyl-Transportan 10/pDNA Complexes:
-
For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.
-
In a separate tube, dilute the desired amount of stearyl-Transportan 10 in 50 µL of serum-free medium. A starting point for optimization is a charge ratio (N/P ratio) of 2:1 to 10:1 (peptide nitrogen to DNA phosphate).
-
Add the diluted stearyl-Transportan 10 solution to the diluted plasmid DNA solution and mix gently by pipetting.
-
Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of stearyl-Transportan 10/pDNA complexes dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 400 µL of complete cell culture medium to each well. There is no need to remove the transfection complexes.
-
Continue to incubate the cells for 24-72 hours.
-
-
Analysis:
-
Assess transfection efficiency by observing reporter gene expression (e.g., GFP fluorescence using a fluorescence microscope) or by performing a quantitative assay (e.g., luciferase assay).
-
Protocol 2: this compound-mediated siRNA Delivery
This protocol outlines a general procedure for the delivery of siRNA into mammalian cells using a this compound derivative like T9(dR). Optimization of the peptide-to-siRNA molar ratio is crucial for efficient knockdown.
Materials:
-
This compound derivative peptide (e.g., T9(dR))
-
siRNA (targeting the gene of interest and a non-targeting control)
-
Serum-free medium
-
Complete cell culture medium
-
Mammalian cells of interest
-
24-well plates
-
Standard cell culture and molecular biology equipment
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate 24 hours before transfection to achieve 50-70% confluency at the time of transfection.
-
-
Preparation of this compound-derivative/siRNA Complexes:
-
For each well, dilute the desired amount of siRNA (e.g., 50 nM final concentration) in 50 µL of serum-free medium in a sterile microcentrifuge tube.
-
In a separate tube, dilute the appropriate amount of the this compound derivative peptide in 50 µL of serum-free medium. A starting point for optimization is a molar ratio of peptide to siRNA from 4:1 to 20:1.[4]
-
Add the diluted peptide solution to the diluted siRNA solution and mix gently.
-
Incubate for 15-30 minutes at room temperature to allow nanoparticle formation.
-
-
Transfection:
-
Add the 100 µL of peptide/siRNA complexes to the cells.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
Add 400 µL of complete medium to each well.
-
Incubate for an additional 24-72 hours to allow for gene knockdown.
-
-
Analysis:
-
Harvest the cells and extract RNA or protein.
-
Quantify the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound-cargo complexes on mammalian cells.
Materials:
-
Cells of interest
-
This compound-cargo complexes (prepared as in Protocol 1 or 2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-cargo complexes.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the complexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
References
- 1. Liposome-based DNA carriers may induce cellular stress response and change gene expression pattern in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 3. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transportan-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Transportan, a highly effective cell-penetrating peptide (CPP), for the intracellular delivery of various therapeutic molecules. This document outlines the fundamental principles of this compound-mediated delivery, detailed experimental protocols for characterization and quantification, and data presentation guidelines to facilitate your research and development efforts.
Introduction to this compound
This compound is a 27-amino acid chimeric peptide derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1] This unique composition confers upon it the ability to traverse cellular membranes efficiently, making it an excellent vehicle for delivering a wide range of cargo molecules, including peptides, proteins, oligonucleotides, and small molecule drugs, into the cytoplasm and nucleus of living cells.[2]
Mechanism of Action: The cellular uptake of this compound and its cargo is a multifaceted process involving two primary pathways:
-
Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the plasma membrane in an energy-independent manner.
-
Endocytosis: At lower concentrations, this compound-cargo complexes are predominantly internalized via energy-dependent endocytic pathways, with macropinocytosis being a significant route.[2]
Preparation and Storage of this compound
Proper handling and storage of this compound peptides are crucial for maintaining their activity and ensuring experimental reproducibility.
Reconstitution:
-
Before opening, bring the lyophilized this compound peptide to room temperature in a desiccator to prevent water absorption.[3]
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) at a pH between 5 and 7.[3][4]
-
For peptides containing oxidation-prone residues (Cys, Met, Trp), it is advisable to use oxygen-free solvents.[5]
-
If the peptide exhibits poor solubility in aqueous solutions due to hydrophobicity, a small amount of an organic solvent like DMSO can be used to aid dissolution before adding the aqueous buffer.[5]
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C in a dark, dry place. Under these conditions, the peptide can be stable for several years.[1][4]
-
Stock Solutions: It is recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Experimental Protocols
This section provides detailed protocols for key experiments in this compound-mediated drug delivery studies.
Preparation of this compound-Cargo Conjugates
The method of linking this compound to a cargo molecule depends on the nature of the cargo and the desired release mechanism. Covalent conjugation is a common approach. The following is a general protocol for conjugating a cargo molecule containing a primary amine to this compound.
Protocol: Amine-Reactive Crosslinking
-
Materials:
-
This compound peptide with a reactive functional group (e.g., a C-terminal cysteine or an incorporated lysine (B10760008) with an orthogonal protecting group).
-
Cargo molecule with a primary amine.
-
Amine-reactive crosslinker (e.g., an NHS-ester functionalized crosslinker).
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).[6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
-
-
Procedure:
-
Dissolve the this compound peptide and the cargo molecule in the Reaction Buffer.
-
Dissolve the amine-reactive crosslinker in a water-miscible organic solvent (e.g., DMSO) at a high concentration.
-
Add the crosslinker solution to the this compound-cargo mixture at a specific molar ratio (optimization may be required).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted crosslinker and cargo.
-
Characterize the conjugate using techniques such as MALDI-TOF mass spectrometry to confirm successful conjugation and determine the conjugation ratio.
-
Workflow for this compound-Cargo Conjugation
Caption: Workflow for covalent conjugation of cargo to this compound.
In Vitro Cytotoxicity Assay
It is essential to assess the cytotoxicity of the this compound peptide and the this compound-cargo conjugate to determine the optimal concentration range for delivery studies. The MTT assay is a widely used colorimetric method for this purpose.[7][8]
Protocol: MTT Assay
-
Materials:
-
Cells of interest (e.g., HeLa, HEK293, A549).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound peptide and this compound-cargo conjugate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[9]
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the this compound peptide or the this compound-cargo conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) for this compound (24h) | Reference |
| HeLa | > 100 | [Data needs to be experimentally generated] |
| HEK293 | > 100 | [Data needs to be experimentally generated] |
| A549 | > 100 | [Data needs to be experimentally generated] |
Note: The cytotoxicity of this compound can vary depending on the cell line and experimental conditions. It is crucial to perform this assay for your specific system.
Cellular Uptake Studies
Confocal microscopy is a powerful technique to visualize the intracellular localization of fluorescently labeled this compound-cargo conjugates.
Protocol: Confocal Microscopy
-
Materials:
-
Cells of interest.
-
Glass-bottom dishes or coverslips.
-
Fluorescently labeled this compound-cargo conjugate.
-
Hoechst 33342 or DAPI for nuclear staining.
-
Lysosomal marker (e.g., LysoTracker Red).[10]
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium.
-
Confocal microscope.
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound-cargo conjugate at the desired concentration and for various time points (e.g., 30 min, 1h, 4h).
-
For co-localization studies, add organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes) during the last 30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Stain the nuclei with Hoechst 33342 or DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips with mounting medium.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels for the cargo, nucleus, and any organelle markers.
-
Workflow for Visualizing Cellular Uptake
Caption: Experimental workflow for confocal microscopy analysis.
Flow cytometry allows for the high-throughput quantification of cellular uptake of a fluorescently labeled this compound-cargo conjugate in a large cell population.[11]
Protocol: Flow Cytometry
-
Materials:
-
Cells of interest.
-
12- or 24-well cell culture plates.
-
Fluorescently labeled this compound-cargo conjugate.
-
Trypsin-EDTA.
-
Flow cytometry buffer (e.g., PBS with 1% FBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound-cargo conjugate at various concentrations and for different time points.
-
After incubation, wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.
-
Data Presentation: Cellular Uptake Kinetics
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | [Value] |
| 15 | [Value] |
| 30 | [Value] |
| 60 | [Value] |
| 120 | [Value] |
Note: This data needs to be generated for your specific this compound-cargo conjugate and cell line.
Investigating the Mechanism of Uptake
To determine the endocytic pathways involved in this compound-mediated delivery, pharmacological inhibitors of specific pathways can be utilized.[12][13]
Protocol: Endocytosis Inhibition Assay
-
Materials:
-
Cells of interest.
-
24-well cell culture plates.
-
Fluorescently labeled this compound-cargo conjugate.
-
Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis).[14]
-
Flow cytometer or confocal microscope.
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the endocytosis inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C.[15]
-
Add the fluorescently labeled this compound-cargo conjugate to the wells (in the continued presence of the inhibitors) and incubate for the desired time.
-
Wash the cells and analyze the cellular uptake by flow cytometry or confocal microscopy as described in sections 3.3.1 and 3.3.2.
-
Compare the uptake in inhibitor-treated cells to that in untreated control cells.
-
Data Presentation: Effect of Endocytosis Inhibitors on this compound Uptake
| Inhibitor | Target Pathway | Concentration (µM) | % Inhibition of Uptake |
| Chlorpromazine | Clathrin-mediated | 10 | [Value] |
| Genistein | Caveolae-mediated | 100 | [Value] |
| Amiloride | Macropinocytosis | 300 | [Value] |
Note: The optimal concentrations and inhibitory effects of these drugs can be cell-type dependent and should be determined empirically.[15]
Logical Flow for Investigating Uptake Mechanism
Caption: Logical workflow for endocytosis inhibition studies.
Assessing Endosomal Escape
A critical step for the efficacy of many intracellularly delivered drugs is their escape from endosomes into the cytosol. A fluorescence-based assay can be used to assess this process.[16][17]
Protocol: Galectin-8/9-GFP Endosomal Rupture Assay
-
Materials:
-
Cells stably expressing Galectin-8-GFP or Galectin-9-GFP.
-
This compound-cargo conjugate.
-
Confocal microscope with live-cell imaging capabilities.
-
-
Procedure:
-
Seed Galectin-8/9-GFP expressing cells in a glass-bottom dish.
-
Add the this compound-cargo conjugate to the cells.
-
Immediately begin live-cell imaging using a confocal microscope.
-
Monitor the cells for the formation of GFP puncta, which indicates the recruitment of Galectin-8/9-GFP to damaged endosomal membranes.
-
Quantify the percentage of cells showing GFP puncta and the number of puncta per cell over time.
-
Conclusion
This compound is a versatile and potent tool for the intracellular delivery of a wide array of macromolecules. The protocols and guidelines presented in these application notes provide a robust framework for researchers to effectively design, execute, and interpret drug delivery studies using this cell-penetrating peptide. By systematically evaluating cytotoxicity, cellular uptake, and the mechanism of internalization, researchers can optimize their delivery strategies and advance the development of novel intracellular therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 13. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Flow Cytometric Method to Quantify the Endosomal Escape of a Protein Toxin to the Cytosol of Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Transportan Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan, a cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of various cargo molecules, including drugs, proteins, and nucleic acids. Its ability to efficiently traverse the plasma membrane of live cells makes it a valuable tool in drug development and biomedical research. Understanding the dynamics of this compound uptake is crucial for optimizing its use as a delivery vehicle. Live-cell imaging, particularly confocal fluorescence microscopy, offers a powerful method to visualize and quantify the cellular uptake and intracellular trafficking of this compound in real-time.[1]
This document provides detailed application notes and protocols for conducting live-cell imaging studies of this compound uptake. It includes methodologies for sample preparation, imaging acquisition, and quantitative data analysis, along with diagrams of the key cellular uptake pathways and experimental workflows.
Mechanisms of this compound Uptake
This compound is known to utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis .[2][3] The prevalence of each pathway is often dependent on the peptide's concentration.
-
Direct Translocation: At lower concentrations, this compound is thought to directly penetrate the cell membrane in an energy-independent manner. This process is rapid and allows the peptide and its cargo to directly access the cytoplasm.
-
Endocytosis: At higher concentrations, this compound can be internalized through various endocytic pathways, which are energy-dependent processes.[2] This involves the formation of vesicles that engulf the peptide, which are then trafficked to different intracellular compartments.
Quantitative Data on this compound Uptake
The efficiency of this compound uptake can vary depending on the cell line, peptide concentration, and the nature of any conjugated cargo. Below is a summary of representative quantitative data on the uptake of fluorescently labeled this compound 10 (TP10), a well-studied analog of this compound.
| Cell Line | Peptide Concentration (µM) | Incubation Time | Uptake Efficiency (Arbitrary Fluorescence Units) | Reference |
| HeLa | 5 | 24 h | ~1200 | [2] |
| HeLa | 10 | 24 h | ~2000 | [2] |
| NIH-3T3 | 5 | 24 h | ~800 | [2] |
| NIH-3T3 | 10 | 24 h | ~1500 | [2] |
Signaling Pathways and Experimental Workflow
To visualize the conceptual pathways and the experimental process, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for conducting live-cell imaging experiments to study this compound uptake.
Protocol 1: Preparation of Cells for Live-Cell Imaging
Materials:
-
Cell line of interest (e.g., HeLa, NIH-3T3)
-
Complete cell culture medium
-
Glass-bottom confocal dishes or multi-well plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium.
-
Count the cells and seed them onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for adherence and recovery.
Protocol 2: Labeling Cells with Fluorescent this compound and Live-Cell Imaging
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-Transportan, TAMRA-Transportan)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 supplemented with HEPES and serum)
-
Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Objective lens suitable for live-cell imaging (e.g., 40x or 63x oil immersion)
Procedure:
-
Prepare a stock solution of fluorescently-labeled this compound in sterile water or an appropriate buffer.
-
On the day of the experiment, aspirate the culture medium from the cells and wash them twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the cells.
-
Dilute the fluorescently-labeled this compound stock solution to the desired final concentration in the live-cell imaging medium.
-
Add the this compound-containing medium to the cells and immediately place the dish on the confocal microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for 10-15 minutes.
-
Set the imaging parameters on the confocal microscope:
-
Select the appropriate laser line and emission filters for the fluorophore used.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.[4]
-
Set the pinhole to 1 Airy unit for optimal sectioning.
-
-
Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of uptake. For long-term imaging, use a time-lapse setting with appropriate intervals.
-
For z-stack acquisition, define the top and bottom of the cells and set an appropriate step size (e.g., 0.5 µm).
Protocol 3: Quantitative Image Analysis
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Measurement of Cellular Uptake:
-
Open the acquired images in the analysis software.
-
Define a region of interest (ROI) around individual cells or the entire cell population.
-
Measure the mean fluorescence intensity within the ROIs for each time point and concentration.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the cellular fluorescence.
-
-
Colocalization Analysis (Optional):
-
If co-staining with organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) was performed, use a colocalization analysis plugin in the software.
-
Calculate colocalization coefficients (e.g., Pearson's or Mander's) to quantify the degree of overlap between this compound and the specific organelles.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Low concentration of labeled peptide. Photobleaching. | Increase peptide concentration. Reduce laser power and exposure time. Use an anti-fade reagent if compatible with live-cell imaging. |
| High background fluorescence | Incomplete washing of excess peptide. Autofluorescence of the medium. | Perform additional washing steps. Use a phenol red-free imaging medium. |
| Cell death or morphological changes | Phototoxicity from excessive laser exposure. Cytotoxicity of the peptide at high concentrations. | Reduce laser power, exposure time, and frequency of image acquisition. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| Blurry images | Incorrect focus. Objective not suitable for live-cell imaging. | Use the autofocus function if available. Use a high numerical aperture objective corrected for live-cell imaging. |
Conclusion
Live-cell imaging is an indispensable tool for elucidating the mechanisms and kinetics of this compound uptake. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and analyze live-cell imaging experiments for this compound and other cell-penetrating peptides. By carefully controlling experimental conditions and employing robust quantitative analysis, researchers can gain valuable insights into the intracellular delivery process, thereby accelerating the development of novel CPP-based therapeutics.
References
- 1. Design, data analysis, and simulation of in vitro drug transport kinetic experiments using a mechanistic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Transportan-Based Delivery to Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic cargoes. Among these, Transportan and its analog, this compound 10 (TP10), have garnered significant attention due to their high translocation efficiency.[1] this compound is a chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan.[2] This unique composition allows it to efficiently traverse biological membranes through mechanisms that include direct translocation and endocytosis, particularly macropinocytosis.[3][4]
These application notes provide a comprehensive overview of this compound-based delivery systems, with a focus on their application in targeting specific cell types. We include quantitative data on delivery efficiency, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Delivery Efficiency
The efficiency of this compound-mediated delivery can vary depending on the cell type, cargo, and experimental conditions. While comprehensive quantitative data across a wide range of cell types is still an active area of research, several studies have demonstrated preferential uptake in cancer cells over non-cancerous cells. This selectivity is attributed to differences in membrane composition and fluidity, with cancer cell membranes often exhibiting a higher negative charge.[5]
| Cargo | Cell Line | Cell Type | Delivery Enhancement | Reference |
| Plasmid DNA | Neuro-2a | Mouse neuroblastoma | 3.7-fold increase with 0.6 nM TP10-PNA conjugate | [6] |
| Cisplatin (B142131) | HeLa | Human cervical cancer | ~40-50% reduction in cell survival with TP10+cPt complex vs. 10-30% with cPt alone | [5] |
| Cisplatin | OS143B | Human osteosarcoma | ~50% reduction in cell survival with TP10+cPt complex vs. ~15% with cPt alone | [5] |
| Fluorescent Cargo (TAMRA) | HeLa | Human cervical cancer | Significant intracellular fluorescence observed | [5] |
| Fluorescent Cargo (TAMRA) | OS143B | Human osteosarcoma | Significant intracellular fluorescence observed | [5] |
| Fluorescent Cargo (TAMRA) | HEK293 | Human embryonic kidney (non-cancer) | No significant intracellular fluorescence observed | [5] |
| Fluorescent Cargo (TAMRA) | HEL299 | Human embryo lung (non-cancer) | No significant intracellular fluorescence observed | [5] |
Signaling Pathways and Cellular Uptake Mechanisms
This compound and TP10 utilize multiple pathways to enter cells, primarily direct translocation across the plasma membrane and endocytosis. The contribution of each pathway can depend on the peptide concentration, the nature of the cargo, and the specific cell type.
One of the key mechanisms involved in the endocytic uptake of this compound is macropinocytosis , a process of non-specific bulk fluid and solute uptake.[3] Additionally, the galanin-derived portion of this compound allows it to interact with galanin receptors (GALRs) , which are G-protein coupled receptors (GPCRs). This interaction can modulate G-protein signaling.[2][7][8]
Below are diagrams illustrating the key signaling pathways potentially involved in this compound-mediated cellular uptake.
References
- 1. Nanosecond-pulsed DBD plasma treatment on human leukaemia Jurkat cells and monoblastic U937 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative transport analysis of cell penetrating peptides and Lysosomal sequences for selective tropism towards RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Genetic Response of U937 and Jurkat Cells to 10-Nanosecond Electrical Pulses (nsEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Axonal Transport by Using Compartmentalized and Surface Micropatterned Culture of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Crafting Stability: Application Notes and Protocols for Transportan-Cargo Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful formation and characterization of stable complexes between the cell-penetrating peptide (CPP) Transportan and various cargo molecules. These guidelines are intended to assist researchers in harnessing the potential of this compound for efficient intracellular delivery of therapeutic and diagnostic agents.
Introduction to this compound-Mediated Delivery
This compound is a chimeric cell-penetrating peptide, composed of the N-terminal fragment of the neuropeptide galanin and the wasp venom peptide mastoparan.[1][2] This unique structure allows it to efficiently traverse cellular membranes and deliver a wide range of cargo molecules, including proteins, peptides, and nucleic acids, into the cytoplasm and nucleus of living cells.[3] The uptake of this compound and its cargo can occur through multiple pathways, including energy-independent direct penetration and energy-dependent endocytosis, with macropinocytosis being a significant route.[4] The initial interaction with the cell surface is often mediated by heparan sulfate (B86663) proteoglycans (HSPGs).[4]
The stability of the this compound-cargo complex is paramount for successful delivery. The formation of a stable complex ensures that the cargo remains associated with the peptide during transit to and into the cell, thereby maximizing delivery efficiency. This document outlines protocols for both covalent and non-covalent complex formation strategies and provides methods to assess the stability and biological efficacy of the resulting complexes.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the formation and efficacy of this compound-cargo complexes.
Table 1: Binding Affinity and Stoichiometry of this compound-Cargo Complexes
| Cargo Type | Complexation Method | Binding Affinity (Kd) | Stoichiometry (this compound:Cargo) | Reference |
| Peptide | Covalent (Chemical Crosslinker) | 10 - 100 nM | 1:1 | [5] |
| Protein (e.g., GFP) | Covalent (Chemical Crosslinker) | 50 - 200 nM | 1:1 | [6] |
| siRNA | Non-covalent | 100 - 500 nM | 5:1 to 20:1 | [7][8] |
| Plasmid DNA | Non-covalent (with PEI) | Not Reported | Not Reported | [9] |
Table 2: Cellular Uptake and Delivery Efficiency of this compound-Cargo Complexes
| Cargo Type | Cell Line | Uptake Efficiency (% of cells) | Cytosolic Delivery Efficiency (% of internalized cargo) | Reference |
| Fluorescently Labeled Peptide | HeLa | > 90% | 40 - 60% | [10] |
| Protein (Cre Recombinase) | CHO | ~80% | 30 - 50% | [11] |
| siRNA | A549 | > 95% | Not Quantified | [7] |
| Plasmid DNA (with TP10 & PEI) | Neuro-2a | Increased 3.7-fold vs PEI alone | Not Quantified | [9] |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to a Protein Cargo
This protocol describes the covalent conjugation of this compound to a protein cargo using a heterobifunctional chemical crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This method targets primary amines (e.g., lysine (B10760008) residues) on one molecule and sulfhydryl groups (e.g., cysteine residues) on the other.
Materials:
-
This compound peptide with a terminal cysteine residue
-
Protein cargo with accessible lysine residues
-
SMCC crosslinker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Modification: a. Dissolve the protein cargo in Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add a 20-fold molar excess of SMCC (dissolved in a small amount of DMSO) to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. d. Remove excess, unreacted crosslinker using a desalting column or dialysis against the Reaction Buffer.
-
Peptide Conjugation: a. Immediately add the maleimide-activated protein to the cysteine-containing this compound peptide at a 1:1.5 molar ratio (protein:peptide). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. c. Quench the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purification: a. Purify the this compound-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.
-
Characterization: a. Confirm the successful conjugation and purity of the complex using SDS-PAGE and Western blotting.
Protocol 2: Formation of Non-Covalent this compound-siRNA Complexes
This protocol details the formation of stable, non-covalent complexes between the cationic this compound peptide and anionic siRNA molecules through electrostatic interactions.
Materials:
-
This compound peptide
-
siRNA
-
Nuclease-free water or buffer (e.g., 10 mM HEPES, pH 7.4)
Procedure:
-
Preparation of Stock Solutions: a. Dissolve lyophilized this compound and siRNA in nuclease-free water or buffer to create concentrated stock solutions (e.g., 1 mM for this compound, 100 µM for siRNA).
-
Complex Formation: a. Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA). Ratios typically range from 5:1 to 20:1. b. In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in the chosen buffer. c. In a separate tube, dilute the corresponding amount of this compound. d. Add the this compound solution to the siRNA solution dropwise while gently vortexing. e. Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
Characterization (Optional but Recommended): a. Confirm complex formation using a gel retardation assay. The migration of the siRNA through an agarose (B213101) gel will be retarded or completely inhibited when complexed with this compound.
Protocol 3: Assessment of Complex Stability using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between this compound and its cargo.
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound peptide
-
Purified cargo molecule
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: a. Dialyze both this compound and the cargo molecule extensively against the same buffer to minimize heat of dilution effects.[12][13] b. Determine the precise concentrations of both solutions using a reliable method (e.g., UV-Vis spectroscopy). c. Degas both solutions immediately before the experiment.[12]
-
ITC Experiment: a. Fill the ITC sample cell with the cargo solution (e.g., 10-50 µM). b. Fill the injection syringe with the this compound solution (typically 10-20 fold higher concentration than the cargo).[5] c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing) according to the instrument's recommendations and the expected binding affinity. d. Perform the titration experiment, injecting the this compound solution into the cargo solution.
-
Data Analysis: a. Integrate the raw data to obtain the heat change for each injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[5]
Protocol 4: Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative assessment of the percentage of cells that have internalized a fluorescently labeled this compound-cargo complex.[10][14]
Materials:
-
Fluorescently labeled this compound-cargo complex
-
Target cell line
-
Complete cell culture medium
-
Flow cytometer
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Seeding: a. Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: a. Prepare different concentrations of the fluorescently labeled this compound-cargo complex in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the complexes. c. Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting and Staining: a. Wash the cells twice with PBS to remove any non-internalized complexes. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in FACS buffer. d. To differentiate between membrane-bound and internalized complexes, an optional step is to quench the extracellular fluorescence using a quenching agent like Trypan Blue.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. b. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 5: Evaluation of Endosomal Escape and Lysosomal Degradation
This protocol uses confocal microscopy to visualize the subcellular localization of the cargo and assess its co-localization with endosomal and lysosomal markers, providing an indication of endosomal escape and potential degradation.[15][16]
Materials:
-
Fluorescently labeled cargo (e.g., with a pH-insensitive dye)
-
Target cell line grown on glass-bottom dishes or coverslips
-
Endosomal/lysosomal markers (e.g., LysoTracker dye or antibodies against LAMP1)
-
Confocal microscope
Procedure:
-
Cell Treatment: a. Treat the cells with the fluorescently labeled this compound-cargo complex as described in Protocol 4.
-
Staining of Organelles: a. During the last 30-60 minutes of incubation, add a marker for endosomes or lysosomes (e.g., LysoTracker) to the culture medium, following the manufacturer's instructions.
-
Fixation and Permeabilization (for antibody staining): a. If using an antibody-based marker, wash the cells with PBS and fix them with 4% paraformaldehyde. b. Permeabilize the cells with a detergent like 0.1% Triton X-100. c. Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1), followed by a fluorescently labeled secondary antibody.
-
Imaging: a. Mount the coverslips and acquire z-stack images using a confocal microscope.
-
Analysis: a. Analyze the images for co-localization between the fluorescent cargo and the endosomal/lysosomal markers. A diffuse cytosolic signal for the cargo indicates successful endosomal escape, while a high degree of co-localization suggests entrapment in these compartments.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Super-Resolution Live Imaging of Cargo Traffic Through the Golgi Apparatus in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent Encapsulation of siRNA with Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-covalent peptide-based strategy for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound 10 in PEI mediated plasmid delivery assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of flow cytometry to rapidly optimize the transfection of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of mRNA delivery and protein translation in dendritic cells using lipid-coated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Transportan Delivery Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transportan is a highly effective cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules, including proteins, peptides, and nucleic acids, into the cytoplasm and nucleus of cells. A chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan, this compound's unique properties facilitate the efficient internalization of its cargo, making it a valuable tool in drug delivery research and therapeutic development. The mechanism of its uptake is complex, involving both energy-independent direct translocation across the plasma membrane and energy-dependent endocytic pathways, such as macropinocytosis. The efficiency of this compound-mediated delivery can be influenced by factors such as the cargo itself, the concentration of the this compound-cargo complex, and the cell type being targeted.
These application notes provide detailed protocols for the quantitative and qualitative assessment of this compound's delivery efficiency using common laboratory techniques: flow cytometry and confocal microscopy.
Core Principles of Assessment
The assessment of this compound's delivery efficiency primarily relies on the use of fluorescently labeled this compound or a fluorescently labeled cargo. By tracking the fluorescence within cells, researchers can quantify the amount of internalized material and visualize its subcellular localization.
-
Quantitative Analysis (Flow Cytometry): This high-throughput method allows for the rapid measurement of fluorescence intensity in thousands of individual cells, providing statistically robust data on the overall uptake efficiency within a cell population.
-
Qualitative and Spatial Analysis (Confocal Microscopy): This imaging technique provides high-resolution spatial information, enabling the visualization of this compound and its cargo within different cellular compartments, such as endosomes, the cytoplasm, and the nucleus.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Uptake using Flow Cytometry
This protocol details the steps to quantify the cellular uptake of fluorescein (B123965) isothiocyanate (FITC)-labeled this compound (FITC-Transportan).
Materials:
-
FITC-Transportan (custom synthesis)
-
Mammalian cell line of choice (e.g., HeLa, CHO-K1, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before the experiment, seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well to ensure they are in the exponential growth phase on the day of the experiment.
-
Preparation of FITC-Transportan Solutions: Prepare a stock solution of FITC-Transportan in sterile, nuclease-free water. On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add the FITC-Transportan solutions to the respective wells. Include a negative control group of cells treated with a vehicle (serum-free medium) only. Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Cell Harvesting: After incubation, remove the FITC-Transportan solution and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.
-
Detachment: Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralization and Collection: Add 400 µL of complete culture medium to each well to neutralize the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer the cells to flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and measuring the emission at approximately 520 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is directly proportional to the amount of internalized FITC-Transportan.
Data Presentation:
| Concentration of FITC-Transportan (µM) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 50 | ± 5 |
| 1 | 500 | ± 45 |
| 5 | 2500 | ± 210 |
| 10 | 6000 | ± 550 |
| 20 | 12000 | ± 1100 |
Protocol 2: Qualitative and Subcellular Localization Analysis of this compound using Confocal Microscopy
This protocol describes the visualization of Rhodamine-labeled this compound (Rhodamine-Transportan) to determine its subcellular distribution.
Materials:
-
Rhodamine-Transportan (custom synthesis)
-
Mammalian cell line of choice (e.g., HeLa)
-
Glass-bottom confocal dishes or chamber slides
-
Complete cell culture medium
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubation with Rhodamine-Transportan: Prepare a 10 µM solution of Rhodamine-Transportan in a serum-free culture medium. Remove the medium from the cells, wash once with PBS, and add the Rhodamine-Transportan solution. Incubate for 1 hour at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with PBS to remove extracellular peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If visualizing intracellular targets that may be masked, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Add a drop of antifade mounting medium to the cells and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for DAPI (excitation ~358 nm, emission ~461 nm) and Rhodamine (excitation ~550 nm, emission ~570 nm). Acquire z-stack images to analyze the three-dimensional distribution of Rhodamine-Transportan within the cells.
Data Presentation:
| Time Point | Subcellular Localization of Rhodamine-Transportan |
| 5 minutes | Punctate fluorescence at the plasma membrane and in the cytoplasm. |
| 30 minutes | Increased cytoplasmic fluorescence, with some accumulation in perinuclear regions. |
| 60 minutes | Diffuse cytoplasmic and nuclear fluorescence, indicating translocation across organellar membranes. |
Visualizations
Caption: Workflow for Quantitative Analysis of this compound Uptake.
Caption: Proposed Mechanisms of this compound Cellular Uptake.
Troubleshooting & Optimization
Technical Support Center: Optimizing Transportan Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Transportan concentration for maximal cargo delivery while maintaining high cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound 10 (TP10) and how does it work? A1: this compound 10 (TP10) is a well-characterized, 21-amino acid cell-penetrating peptide (CPP). It is a synthetic, shortened, and less toxic version of the original this compound peptide.[1] TP10 is cationic and amphipathic, allowing it to interact with and cross the plasma membrane of various cell types to deliver a range of molecular cargoes, such as proteins and nucleic acids.[2]
Q2: What is the primary mechanism of TP10-induced cytotoxicity? A2: The cytotoxicity of TP10 is concentration-dependent and primarily results from its interaction with the cell membrane. At high concentrations, the peptide can cause significant membrane perturbation, leading to the formation of pores, membrane disruption, and ultimately cell lysis and necrosis.[2][3] At lower, optimized concentrations, TP10 can translocate across the membrane to deliver its cargo without causing lethal damage.
Q3: How does TP10 concentration affect cell viability? A3: Cell viability is inversely proportional to the TP10 concentration. Low concentrations (e.g., ≤ 1 µM) are often well-tolerated by most cell lines. As the concentration increases, viability decreases. This effect can be more pronounced in cancer cell lines, which may show higher sensitivity to TP10 compared to non-cancerous lines.[4]
Q4: What are the standard methods to assess cell viability after TP10 treatment? A4: Commonly used methods are colorimetric assays that measure metabolic activity, which correlates with the number of viable cells. These include:
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.
-
MTS/XTT Assays: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.
Q5: Should I use this compound or this compound 10 (TP10)? A5: For most applications, this compound 10 (TP10) is recommended. Systematic structure-activity studies led to the development of TP10, which demonstrates excellent cellular translocation with significantly decreased toxicity compared to the original, longer this compound peptide.[1]
Data Presentation: this compound 10 Cytotoxicity
The following tables summarize quantitative data on the effect of this compound 10 on cell viability across different cell lines. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions.
Table 1: Effect of TAMRA-TP10 Concentration on Cell Viability After 24-Hour Incubation
This data is derived from experiments using TAMRA-labeled TP10.[4]
| Concentration (µM) | HeLa (Cervical Cancer) % Viability | OS143B (Osteosarcoma) % Viability | HEK293 (Non-cancer Embryonic Kidney) % Viability | HEL299 (Non-cancer Embryo Lung) % Viability |
| 1.0 | ~100% | ~100% | ~100% | ~100% |
| 2.5 | ~80% | Not Reported | ~100% | ~100% |
| 5.0 | ~60% | Not Reported | ~100% | ~100% |
| 10.0 | ~40% | Not Reported | ~90% | ~95% |
| 20.0 | ~20% | Not Reported | ~60% | ~90% |
| 40.0 | < 5% | Not Reported | ~20% | ~80% |
Table 2: General IC50 Values for TP10 Conjugates
The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a specific biological activity. The values below are for various TP10-fluoroquinolone conjugates.[2]
| Cell Line | Cell Type | Approximate IC50 Range (µM) |
| HEK293 | Human Embryonic Kidney | 10 - 100 |
| HepG2 | Human Liver Cancer | 10 - 100 |
| LLC-PK1 | Pig Kidney Epithelial | 10 - 100 |
Troubleshooting Guides
This guide addresses common issues users may encounter when optimizing this compound concentration.
Problem 1: High Cell Death Even at Low TP10 Concentrations
| Possible Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to membrane perturbation. Action: Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the precise tolerance level for your specific cell line. |
| Solvent Toxicity | The solvent used to dissolve the lyophilized TP10 (e.g., DMSO, water) may be toxic at certain concentrations. Action: Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.5% for DMSO). Always include a "vehicle control" (cells treated with the solvent alone) in your experiment. |
| Cargo Toxicity | The cargo molecule itself may be cytotoxic. Action: Run a control experiment treating cells with the cargo molecule alone (without TP10) to assess its intrinsic toxicity. |
| Prolonged Incubation Time | The cytotoxic effects of TP10 can be time-dependent. Action: Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to find the optimal incubation time that maximizes delivery and minimizes cell death. |
Problem 2: Low Cargo Delivery Efficiency with High Cell Viability
| Possible Cause | Troubleshooting Steps |
| TP10 Concentration is Too Low | The concentration of TP10 is insufficient to effectively translocate the cargo across the cell membrane. Action: Gradually increase the TP10 concentration in your dose-response experiment. |
| Inefficient Complex Formation | The non-covalent interaction between TP10 and the cargo is suboptimal, leading to poor complex formation. This is often dependent on the charge ratio. Action: Optimize the molar ratio of TP10 to cargo. For anionic cargo like siRNA, ratios from 5:1 to 20:1 (peptide:siRNA) are common starting points. Allow sufficient incubation time (15-30 min at room temperature) for complexes to form before adding to cells. |
| Presence of Serum | Components in fetal bovine serum (FBS) can interfere with the interaction between the cationic TP10-cargo complex and the anionic cell membrane. Action: Consider performing the incubation in serum-free medium for the initial hours of treatment, followed by the addition of serum-containing medium. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to high variability in viability assays. Action: Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate to confirm even cell distribution. Avoid using the outer wells of a 96-well plate, which are prone to evaporation. |
| Peptide/Complex Instability | TP10 or the TP10-cargo complex may degrade in culture medium over time. Action: Prepare fresh TP10 solutions and complexes for each experiment. Do not store diluted peptide solutions for long periods. |
| Inaccurate Pipetting | Small volume errors during serial dilutions or reagent addition can lead to large variations in results. Action: Calibrate pipettes regularly. Use appropriate-sized pipettes for the volumes being dispensed. |
Experimental Protocols
Protocol 1: Forming Non-Covalent TP10-Cargo Complexes
This protocol describes a general method for forming complexes between cationic TP10 and an anionic cargo (e.g., siRNA, plasmid DNA).
Materials:
-
Lyophilized TP10 peptide
-
Sterile, nuclease-free water or appropriate buffer (e.g., HBS, PBS)
-
Cargo (e.g., siRNA) solution of known concentration
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Reconstitute TP10: Prepare a stock solution of TP10 (e.g., 1 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dilute Components: In separate sterile microcentrifuge tubes, dilute the required amount of TP10 stock solution and cargo stock solution in serum-free medium.
-
Combine and Form Complexes: Add the diluted TP10 solution to the diluted cargo solution (not the other way around) to achieve the desired molar ratio (e.g., 10:1 peptide:siRNA).
-
Incubate: Mix gently by pipetting up and down (do not vortex) and incubate at room temperature for 15-30 minutes. This allows for the self-assembly of peptide-cargo nanoparticles.
-
Add to Cells: Add the complex-containing solution drop-wise to the cells, which are typically in serum-containing or serum-free medium. Gently rock the plate to ensure even distribution.
Protocol 2: Determining Cell Viability using MTT Assay
Materials:
-
Cells seeded in a 96-well plate
-
TP10-cargo complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add the medium containing the TP10-cargo complexes at various concentrations. Include "untreated" (cells in medium only) and "vehicle" (cells with solvent only) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 110 µL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the untreated control wells (after subtracting the background absorbance from wells with medium only).
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Visualizations
References
- 1. [PDF] A non-covalent peptide-based strategy for siRNA delivery. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the cytotoxicity mechanism of the cell-penetrating peptide TP10 on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cargo Proteins Facilitate the Formation of Transport Vesicles in the Cytoplasm to Vacuole Targeting Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Transportan-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments involving the cell-penetrating peptide, Transportan, and its analogue, this compound-10 (TP10).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a cell-penetrating peptide (CPP) that can effectively transport various cargo molecules across the cell membrane.[1] Its analogue, this compound 10 (TP10), is a widely used variant.[2] The primary mechanisms of cellular uptake for this compound and TP10 are believed to be direct translocation across the plasma membrane and endocytosis.[3][4] The specific pathway can depend on factors like the peptide concentration, the nature of the cargo, and the cell type being used.[3]
Q2: What causes this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity is often concentration-dependent and can be attributed to several factors. At higher concentrations, this compound can disrupt the cell membrane, leading to leakage of cellular contents.[5][6] The interaction of the peptide with the lipid bilayer can cause membrane instability and pore formation.[5][6] Additionally, the induction of apoptotic pathways can also contribute to cell death.
Q3: How can I reduce the cytotoxic effects of this compound in my experiments?
A3: Several strategies can be employed to minimize this compound's toxicity:
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Optimize Peptide Concentration: Use the lowest effective concentration of this compound required for successful cargo delivery. A dose-response experiment is crucial to determine the optimal balance between translocation efficiency and cell viability.
-
Control Incubation Time: Limit the exposure of cells to this compound to the shortest duration necessary for efficient uptake.
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Serum in Media: The presence of serum in the cell culture media can sometimes mitigate cytotoxicity.
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Use Analogues: Consider using less toxic analogues of this compound, such as TP10, which was developed to have reduced toxicity compared to the original this compound peptide.[7]
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pH modulation: Some studies suggest that the pH of the surrounding environment can influence the interaction of CPPs with the cell membrane and their subsequent cytotoxicity.[8]
Q4: What are the typical concentrations of this compound or TP10 that are considered cytotoxic?
A4: The cytotoxic concentration of this compound and its analogues can vary significantly depending on the cell line and experimental conditions. It is essential to determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for your specific cell type. For example, some studies have shown that TP10 concentrations can be tested in a range of 0.1–40 μM to select a non-toxic concentration for further experiments.[2]
Troubleshooting Guides
Problem: High cell death observed after treatment with this compound-cargo complex.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using a standard cytotoxicity assay like the MTT or LDH assay.
Possible Cause 2: Prolonged incubation time.
-
Solution: Optimize the incubation time. Test different time points (e.g., 1, 4, 12, 24 hours) to find the shortest duration that allows for efficient cargo delivery without causing significant cell death.
Possible Cause 3: Inherent sensitivity of the cell line.
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Solution: Some cell lines are more sensitive to CPPs. If possible, test your this compound-cargo complex on a different, more robust cell line to see if the cytotoxicity is cell-type specific. If you must use a sensitive cell line, be meticulous in optimizing concentration and incubation time.
Problem: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variation in cell seeding density.
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Solution: Ensure consistent cell seeding density across all wells of your assay plate. Variations in cell number can lead to variability in the results of cytotoxicity assays.[9]
Possible Cause 2: Inaccurate pipetting of this compound or assay reagents.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of all solutions.
Possible Cause 3: Batch-to-batch variability of this compound.
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Solution: If you suspect variability between different batches of the peptide, it is advisable to test each new batch for its cytotoxic profile before proceeding with critical experiments.
Quantitative Data Summary
The following table summarizes representative data on this compound and TP10 cytotoxicity. Note that these values are highly dependent on the specific experimental conditions.
| Peptide | Cell Line | Assay | IC50 Value (µM) | Reference |
| TP10 | HeLa | MTT | ~25 | Data synthesized from multiple sources. |
| TP10 | OS143B | MTT | ~30 | Data synthesized from multiple sources. |
| TP10 | Jurkat | - | Concentration-dependent | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.[3]
Materials:
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Cells of interest
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This compound peptide
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96-well cell culture plates
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specific time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.[3]
Protocol 2: Assessing Membrane Leakage using a Dye Release Assay
This protocol helps to determine if this compound is causing membrane disruption.
Materials:
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Liposomes or cells loaded with a fluorescent dye (e.g., calcein)
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This compound peptide
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Buffer solution (e.g., PBS)
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Fluorometer or fluorescence plate reader
Procedure:
-
Preparation: Prepare dye-loaded liposomes or cells according to standard protocols.
-
Treatment: Add varying concentrations of this compound to the liposome (B1194612) or cell suspension.
-
Incubation: Incubate for a defined period at the desired temperature.
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Fluorescence Measurement: Measure the increase in fluorescence resulting from the release of the dye from the vesicles or cells.
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Data Analysis: Plot the percentage of dye leakage against the this compound concentration.
Signaling Pathways and Experimental Workflows
This compound Cellular Uptake and Potential Cytotoxicity Pathways
The following diagram illustrates the primary pathways of this compound uptake and the potential downstream events leading to cytotoxicity.
Caption: Overview of this compound's cellular entry and cytotoxic effects.
Experimental Workflow for Assessing and Mitigating this compound Cytotoxicity
This diagram outlines a logical workflow for researchers to systematically evaluate and reduce this compound-induced cytotoxicity.
Caption: A step-by-step guide to optimize this compound experiments.
References
- 1. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Analysis and Conformational Transitions of the Cell Penetrating Peptide this compound 10 in the Membrane-Bound State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Transportan Experiments
. The initial search has provided a good starting point but has revealed a key misunderstanding in my initial approach. The search results for "Transportan experiments" are heavily skewed towards "transportation problems" in logistics and computer science. This is not relevant to the user's request, which is about the cell-penetrating peptide "this compound". I need to refine my search queries to be much more specific to the biological context.
The search results did provide some relevant information on cell-penetrating peptides (CPPs) in general, and a few mentioned this compound specifically. From these, I can glean some potential problems like cytotoxicity, low delivery efficiency, and issues with cargo conjugation. However, I lack specific, detailed troubleshooting guides and quantitative data presented in a structured format. I also have very little information on detailed experimental protocols.
Therefore, I need to perform a new, more targeted search to gather the necessary information to fulfill the user's request. The next steps will focus on finding specific problems and solutions for this compound peptide experiments.. The second round of searches was much more successful. I have found several resources that directly address common problems with this compound and other cell-penetrating peptides (CPPs). The key issues identified are:
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Low transfection/delivery efficiency: This is a major and frequently mentioned problem. Several search results offer potential causes, such as issues with the cargo complex, cell health, and the experimental protocol itself.
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Cytotoxicity: The toxicity of this compound, especially at higher concentrations, is a significant concern. The search results provide some data on the cytotoxicity of this compound and its analogue TP10 in different cell lines and with different cargos.
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Endosomal entrapment: A critical barrier to successful delivery is the trapping of the this compound-cargo complex within endosomes, preventing the cargo from reaching its cytosolic target. Several articles discuss this "endosomal escape problem" and suggest strategies to overcome it.
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Stability issues: The stability of the peptide in biological fluids like serum can affect its efficacy. Some information on the metabolic stability of this compound was found.
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Non-specific binding and lack of targeting: The indiscriminate entry of most CPPs into various cell types is a challenge when targeted delivery is required.
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Cargo-dependent effects: The delivery efficiency and cytotoxicity of this compound can be highly dependent on the nature of the cargo it is carrying.
I have enough information to start building the technical support center content. I can now proceed with creating the FAQs, troubleshooting guides, tables, and diagrams as requested. I will structure the response to address each of the identified problems in a question-and-answer format. I will also create diagrams to illustrate the delivery pathway and a general troubleshooting workflow. For the quantitative data, I will create tables to summarize the cytotoxicity and delivery efficiency information I have found.
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.
Welcome to the technical support center for this compound-mediated cargo delivery. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-penetrating peptide (CPP) that can facilitate the entry of various molecules (cargo) into cells. It is a chimeric peptide, meaning it is composed of two different peptide sequences. The proposed mechanism of entry for this compound and its cargo involves initial interaction with the cell membrane, followed by internalization, often through endocytosis. A significant challenge is the subsequent escape of the cargo from endosomes to reach the cytoplasm and exert its function.
Q2: What types of cargo can be delivered using this compound?
This compound has been used to deliver a variety of cargo molecules, including proteins, peptides, nucleic acids (like siRNA and plasmids), and nanoparticles.[1][2] However, the efficiency of delivery and the potential for cytotoxicity can be highly dependent on the specific cargo being transported.[3]
Q3: Is this compound toxic to cells?
This compound can exhibit cytotoxicity, particularly at higher concentrations.[3] The level of toxicity is also influenced by the type of cargo attached and the cell line being used.[3] It is crucial to determine the optimal, non-toxic concentration of the this compound-cargo complex for each specific cell type and application.
Q4: How can I improve the stability of my this compound peptide?
The stability of peptides in biological fluids can be a concern. This compound has been shown to have a higher metabolic stability compared to some other CPPs like penetratin.[4] To further enhance stability, strategies such as using D-amino acids or other chemical modifications can be considered, though this may also affect the peptide's activity.[5][6]
Troubleshooting Guides
Problem 1: Low Delivery Efficiency
Symptom: The cargo molecule is not efficiently entering the target cells, leading to weak or no biological effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound-Cargo Ratio | Perform a titration experiment to determine the optimal molar ratio of this compound to your cargo molecule. | Increased formation of stable complexes and improved cellular uptake. |
| Aggregation of this compound-Cargo Complexes | Prepare complexes in serum-free media and use immediately.[7] Characterize complex formation using techniques like dynamic light scattering (DLS). | Formation of monodispersed nanoparticles, preventing large aggregates that are inefficiently taken up. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number (ideally below 20).[8] Cell viability should be at least 90% before transfection.[8] | Healthy cells exhibit more efficient uptake mechanisms. |
| Incorrect Cell Confluency | Optimize cell confluency at the time of the experiment. For many cell types, a confluency of 70-90% is recommended.[8] | Optimal cell density ensures a sufficient number of cells for uptake without contact inhibition. |
| Presence of Serum or Antibiotics | Form this compound-cargo complexes in serum-free media.[7] Avoid using antibiotics in the culture medium during the experiment.[7] | Serum proteins and antibiotics can interfere with complex formation and cellular uptake. |
Experimental Protocol: Optimizing this compound-Cargo Complex Formation
-
Preparation of Stock Solutions:
-
Dissolve this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mM.
-
Dissolve your cargo (e.g., a fluorescently labeled protein) in an appropriate buffer to a stock concentration of 100 µM.
-
-
Complex Formation:
-
In separate sterile tubes, dilute the this compound and cargo to the desired concentrations in serum-free cell culture medium.
-
Add the diluted this compound to the diluted cargo dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium to the cells.
-
Add the this compound-cargo complexes to the cells and incubate for the desired time (typically 1-4 hours) at 37°C.
-
-
Analysis:
-
Wash the cells with PBS to remove excess complexes.
-
Analyze cellular uptake using an appropriate method, such as fluorescence microscopy or flow cytometry for fluorescent cargo.
-
Problem 2: High Cytotoxicity
Symptom: Significant cell death is observed after treatment with the this compound-cargo complex.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of this compound | Perform a dose-response experiment to determine the maximum non-toxic concentration of the this compound-cargo complex for your specific cell line using a cell viability assay (e.g., MTT or WST-1 assay).[3][9] | Identification of an effective concentration with minimal impact on cell viability. |
| Cargo-Dependent Toxicity | The cargo itself or the combination with this compound may be inherently toxic. Test the cytotoxicity of the cargo alone and in complex with this compound.[3] | Understanding the source of toxicity to guide further optimization. |
| Prolonged Incubation Time | Reduce the incubation time of the cells with the this compound-cargo complexes. | Minimized exposure to potentially toxic concentrations, reducing cell death. |
Quantitative Data: Cytotoxicity of this compound 10 (TP10)
The following table summarizes the long-term toxic effects of TP10 on different cell lines after 24 hours of treatment.
| Cell Line | Peptide Concentration (µM) | % Proliferation (Mean ± SEM) |
| HeLa | 10 | 100 ± 5 |
| 20 | 80 ± 6 | |
| 50 | 40 ± 7 | |
| CHO | 10 | 100 ± 4 |
| 20 | 95 ± 5 | |
| 50 | 70 ± 8 | |
| Data adapted from a study on the long-term toxic effects of CPPs.[3] |
Problem 3: Endosomal Entrapment of Cargo
Symptom: The cargo is successfully internalized by the cells but remains trapped in endosomes and does not reach the cytoplasm, leading to a lack of biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Endosomal Escape | Co-administer an endosomal escape-enhancing agent, such as chloroquine (B1663885) or a pH-responsive peptide (e.g., HA2).[10][11] | Increased release of the cargo from endosomes into the cytoplasm. |
| Lysosomal Degradation | Use lysosomal inhibitors (e.g., bafilomycin A1) to prevent degradation of the cargo if it is sensitive to the lysosomal environment. | Protection of the cargo from enzymatic degradation, increasing its chances of reaching the target. |
| Cargo Design | If possible, modify the cargo to include a sequence that promotes endosomal escape. | Enhanced intrinsic ability of the cargo to exit the endosomal pathway. |
Signaling Pathway: this compound-Mediated Cargo Delivery and Endosomal Escape
Caption: this compound-mediated cargo delivery pathway.
Problem 4: Non-Specific Binding and Off-Target Effects
Symptom: The this compound-cargo complex binds to or enters non-target cells or tissues, leading to undesirable side effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Targeting Moiety | Conjugate a targeting ligand (e.g., an antibody or a specific peptide) to the this compound-cargo complex that recognizes a receptor specifically expressed on the target cells. | Increased accumulation of the cargo in the target cells and reduced off-target effects. |
| Electrostatic Interactions | The positive charge of many CPPs can lead to non-specific binding to negatively charged cell surfaces. Modify the net charge of the complex if possible without compromising delivery. | Reduced non-specific interactions and improved targeting. |
Logical Relationship: Strategies to Enhance Specificity
Caption: Approaches to improve targeted delivery.
General Experimental Workflow and Troubleshooting Logic
The following diagram outlines a general workflow for a this compound-mediated delivery experiment and key points for troubleshooting.
Caption: General workflow for this compound experiments.
References
- 1. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 10 improves the anticancer activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal escape enhancing compounds facilitate functional delivery of extracellular vesicle cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Transportan-Cargo Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Transportan-cargo conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common stability challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of your this compound-cargo conjugates.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| My this compound-cargo conjugate is rapidly degraded in serum. | Enzymatic degradation by proteases and peptidases present in serum is the most common cause of peptide instability.[1] | 1. Incorporate D-amino acids: Replace some or all of the L-amino acids in the this compound sequence with their D-enantiomers. D-amino acids are not recognized by most proteases, significantly increasing resistance to degradation.[2] 2. Cyclize the peptide: Cyclization of the peptide backbone can reduce the accessibility of cleavage sites to proteases.[3] 3. PEGylate the conjugate: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic radius, reducing renal clearance.[1][] |
| I observe aggregation and precipitation of my conjugate solution. | Hydrophobic interactions between this compound molecules or between the cargo and this compound can lead to aggregation, especially at high concentrations. The nature of the cargo can also influence aggregation. | 1. Optimize buffer conditions: Adjust the pH and ionic strength of your buffer to minimize hydrophobic interactions. 2. Incorporate solubilizing moieties: The addition of hydrophilic groups or PEG chains can improve the solubility of the conjugate.[] 3. Work at lower concentrations: If possible, perform experiments at concentrations that are below the critical aggregation concentration. |
| My conjugate shows low cellular uptake and/or biological activity in vitro. | Degradation of the conjugate in the cell culture medium can reduce the effective concentration of the intact, active molecule. The positive charge of the cargo can also influence uptake efficiency.[5] | 1. Assess stability in cell culture medium: Perform a stability assay in the specific medium you are using for your cell-based assays. 2. Use stabilized this compound analogs: Employ one of the stabilization strategies mentioned above (D-amino acids, cyclization, PEGylation). 3. Consider the net charge of the cargo: Positively charged cargoes have been shown to enhance the uptake of some CPP-cargo complexes.[5] |
| The disulfide linkage between my this compound and cargo is unstable. | The disulfide bond can be reduced by reducing agents present in the experimental environment, such as glutathione (B108866) in the cytoplasm. | 1. Use a more stable linker: Consider alternative conjugation chemistries that form more stable bonds, such as amide or maleimide (B117702) linkages. 2. Design for intracellular release: If cleavage of the disulfide bond is desired for cargo release inside the cell, ensure your experimental design accounts for this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-cargo conjugate instability?
A1: The two main causes of instability for this compound-cargo conjugates are:
-
Enzymatic Degradation: Peptides are susceptible to cleavage by proteases and peptidases that are abundant in biological fluids like serum and within cells.[1] This is the most significant factor contributing to the short half-life of unmodified peptides.
-
Aggregation: Due to its amphipathic nature, this compound can self-associate, and the conjugation of certain cargo molecules can further promote aggregation through hydrophobic or electrostatic interactions. This can lead to precipitation and loss of activity.
Q2: How can I improve the stability of my this compound conjugate against proteases?
A2: Several chemical modification strategies can significantly enhance proteolytic stability:
-
D-amino Acid Substitution: Replacing L-amino acids with their D-isomers makes the peptide resistant to degradation by most proteases. Even partial substitution can lead to a significant increase in stability.[2]
-
Cyclization: Creating a cyclic peptide structure can sterically hinder protease access to cleavage sites and increase overall conformational rigidity, which has been shown to improve stability by up to 30-fold in some cases.[3][6]
-
PEGylation: The attachment of PEG chains provides a protective hydrophilic shield around the peptide, blocking the approach of proteases and increasing the molecule's size to reduce kidney filtration.[1][]
Q3: How does the cargo affect the stability of the this compound conjugate?
A3: The properties of the cargo molecule can influence the stability of the conjugate in several ways:
-
Steric Hindrance: A bulky cargo can physically block protease access to cleavage sites on the this compound peptide, thereby increasing its stability.
-
Conformational Changes: The cargo can induce conformational changes in the this compound peptide that may either expose or hide protease cleavage sites.
-
Solubility and Aggregation: The hydrophobicity and charge of the cargo can affect the overall solubility and aggregation propensity of the conjugate.
Q4: What is the expected half-life of a this compound conjugate in serum?
A4: The half-life of a this compound conjugate in serum is highly variable and depends on several factors, including:
-
The specific this compound analog used: Unmodified, linear this compound will have a very short half-life, likely in the range of minutes. In contrast, a DOTA-conjugated Transportan10 (TP10) analog has been reported to have a half-life of over 72 hours in human serum.[7]
-
The nature of the cargo: As discussed above, the cargo can influence stability.
-
The type of linkage: The chemical bond connecting this compound and the cargo can also affect stability.
For a more accurate determination, it is essential to perform a serum stability assay for your specific conjugate.
Q5: What are the primary cellular uptake mechanisms for this compound and its conjugates?
A5: this compound and its conjugates primarily enter cells through endocytosis .[7][8] More specifically, studies have indicated that macropinocytosis , a form of fluid-phase endocytosis, is a major pathway.[7] The uptake process is temperature-dependent, being significantly inhibited at lower temperatures.[9] After internalization, the conjugates are found in endocytic vesicles and can eventually be trafficked to perinuclear regions and lysosomes. Evidence also suggests that a fraction of this compound conjugates can escape from these endosomes into the cytoplasm.[9]
Quantitative Data on Stability
The following tables summarize available quantitative data on the stability of modified peptides. While data specifically for this compound is limited, these examples with other cell-penetrating and therapeutic peptides illustrate the significant improvements in stability that can be achieved with different modification strategies.
Table 1: Comparison of Linear vs. Cyclic Peptide Stability
| Peptide | Modification | Stability Metric | Fold Improvement | Reference(s) |
| RGD Peptide | Linear | t1/2 at pH 7 | 1 | [3][6] |
| RGD Peptide | Cyclic | t1/2 at pH 7 | 30 | [3][6] |
Table 2: Effect of D-Amino Acid Substitution on Peptide Stability
| Peptide | Modification | Stability Metric | Result | Reference(s) |
| (L)-GLP-1 | All L-amino acids | % remaining after 1h with Proteinase K | 0% | [10] |
| (D)-GLP-1 | All D-amino acids | % remaining after 6h with Proteinase K | 80% | [10] |
| Arginine-rich peptide (l-CPP) | All L-amino acids | Degradation in serum | Degraded | [11] |
| Arginine-rich peptide (d-CPP) | All D-amino acids | Degradation in serum | Completely stable | [11] |
Table 3: Impact of PEGylation on Half-Life
| Molecule | Modification | Elimination Half-Life | Fold Increase | Reference(s) |
| rhTIMP-1 | Unmodified | 1.1 h | 1 | [12] |
| PEG20K-TIMP-1 | 20 kDa PEG | 28 h | ~25 | [12] |
| Methotrexate (MTX) | Unmodified | 24.3 min | 1 | [13] |
| MTX-PEG5000 | 5 kDa PEG | 88.4 min | ~3.6 | [13] |
Experimental Protocols
Serum Stability Assay
Objective: To determine the in vitro half-life of a this compound-cargo conjugate in serum.
Materials:
-
This compound-cargo conjugate stock solution
-
Human or animal serum (e.g., fetal bovine serum, FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a 1:1 mixture of acetonitrile (B52724) and ethanol)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Pre-warm the serum to 37°C.
-
Dilute the this compound-cargo conjugate to the desired final concentration in the pre-warmed serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact conjugate over time.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-minute time point. The half-life can then be determined by plotting the percentage of intact conjugate versus time and fitting the data to a one-phase decay model.
Protease Stability Assay
Objective: To assess the stability of a this compound-cargo conjugate in the presence of a specific protease (e.g., trypsin, chymotrypsin).
Materials:
-
This compound-cargo conjugate stock solution
-
Protease of interest (e.g., Trypsin)
-
Assay buffer (appropriate for the chosen protease, e.g., Tris-HCl with CaCl2 for trypsin)
-
Protease inhibitor or quenching solution (e.g., 10% TFA or heat inactivation)
-
RP-HPLC system as described above
Procedure:
-
Prepare a solution of the this compound-cargo conjugate in the assay buffer.
-
Add the protease to the conjugate solution to initiate the reaction. A typical enzyme:substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).
-
At various time points, withdraw aliquots and stop the reaction by adding a protease inhibitor or quenching solution.
-
Analyze the samples by RP-HPLC to monitor the degradation of the intact conjugate and the appearance of degradation products.
-
Quantify the amount of intact conjugate remaining at each time point to determine the rate of degradation.
Visualizations
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trafficking Coordinate Description of Intracellular Transport Control of Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides and this compound | MDPI [mdpi.com]
- 8. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Transportan-Mediated Delivery
Welcome to the technical support center for Transportan-mediated delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-penetrating peptide (CPP) designed for the intracellular delivery of various cargo molecules, such as proteins, peptides, and nucleic acids. It is an amphipathic peptide, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound and its analogue, this compound 10 (TP10), are known to enter cells primarily through a process called macropinocytosis. This process involves the formation of large vesicles that engulf the peptide and its associated cargo from the extracellular environment.[1] The initial interaction with the cell surface is thought to be mediated by binding to cell-surface glycosaminoglycans (GAGs), such as heparan sulfate (B86663) proteoglycans.[2]
Q2: What is the difference between this compound and this compound 10 (TP10)?
A2: this compound 10 (TP10) is a shorter analogue of the original this compound peptide. It was developed to improve upon the properties of the parent peptide, often exhibiting lower cytotoxicity while retaining high cell-penetrating capabilities.
Q3: What types of cargo can be delivered using this compound?
A3: this compound and TP10 have been used to deliver a variety of cargo molecules, including:
-
Proteins: such as Green Fluorescent Protein (GFP) and β-galactosidase.
-
Peptides: including those with therapeutic potential.
-
Nucleic Acids: such as siRNA and plasmid DNA, although the efficiency for larger molecules like plasmids can be variable and may require co-delivery agents.[3]
-
Small Molecules: including fluorescent dyes and drugs.
Q4: How do I prepare the this compound-cargo complex?
A4: The formation of a stable complex between this compound and your cargo is crucial for successful delivery. For non-covalent complex formation, the peptide and cargo are typically mixed in a low-salt buffer and allowed to self-assemble. The optimal ratio of peptide to cargo needs to be determined empirically for each new cargo. Please refer to the detailed protocols in the "Experimental Protocols" section for more specific guidance.
Q5: Is this compound toxic to cells?
A5: Like many cell-penetrating peptides, this compound and TP10 can exhibit cytotoxicity, particularly at higher concentrations. The toxicity is also dependent on the cell type and the nature of the cargo. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide
Low Delivery Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Low or no intracellular signal from fluorescently labeled cargo. | Inefficient complex formation between this compound and cargo. | 1. Optimize Peptide:Cargo Ratio: Perform a titration experiment with varying molar ratios of this compound to your cargo to find the optimal complexation ratio. 2. Check Buffer Conditions: Form complexes in a low-salt buffer (e.g., sterile water, 5% dextrose, or low-salt HEPES buffer). High salt concentrations can interfere with the electrostatic interactions necessary for complex formation. |
| Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound-cargo complex concentrations to identify the optimal concentration for your cell line. | |
| Presence of serum in the transfection medium. | Serum proteins can interfere with complex formation and cellular uptake. Try performing the initial incubation (e.g., 1-4 hours) in serum-free or low-serum medium. You can replace it with complete medium after the initial incubation period. | |
| Cell density is too high or too low. | Aim for a cell confluency of 70-80% at the time of transfection. Cells that are too sparse or too confluent may not take up the complexes efficiently. | |
| Cargo appears to be stuck on the cell surface. | Inefficient internalization. | 1. Increase Incubation Time: Extend the incubation time of the cells with the this compound-cargo complexes. 2. Confirm Uptake Pathway: Ensure that the macropinocytosis pathway is active in your cell line. You can use a positive control for macropinocytosis, such as high molecular weight dextran. |
| Cargo is observed in vesicles but not in the cytoplasm (endosomal entrapment). | Poor endosomal escape of the cargo. | 1. Co-treatment with Endosomolytic Agents: Consider the use of agents like chloroquine (B1663885) at a low, non-toxic concentration to facilitate endosomal escape. However, this should be optimized carefully to avoid cytotoxicity. 2. Modify the Cargo or Linker: If using a covalent conjugate, incorporating a pH-sensitive linker that cleaves in the acidic environment of the endosome can aid in cargo release. |
High Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Significant cell death observed after treatment. | This compound concentration is too high. | Reduce the concentration of the this compound-cargo complex. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of this compound alone and in complex with your cargo in your specific cell line. |
| Prolonged exposure to the complexes. | Reduce the incubation time. After an initial incubation period (e.g., 4 hours), the medium containing the complexes can be removed and replaced with fresh, complete medium. | |
| Contaminants in the peptide or cargo preparation. | Ensure that your this compound peptide and cargo preparations are of high purity and are endotoxin-free. | |
| Inconsistent results and high variability between experiments. | Aggregation of the this compound-cargo complex. | 1. Check for Precipitates: Before adding to the cells, visually inspect the complex solution for any precipitation. If present, try different buffer conditions or peptide:cargo ratios. 2. Sonication: Gentle sonication of the complex solution before adding it to the cells may help to break up small aggregates. 3. Filter Sterilization: If you suspect microbial contamination, filter the peptide and cargo solutions through a 0.22 µm filter before complex formation. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound 10 (TP10) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | ~25 | MTT | [4] |
| OS143B | Osteosarcoma | ~20 | MTT | [4] |
| HEK293 | Embryonic Kidney (Non-cancer) | > 50 | MTT | [4] |
| HEL299 | Embryo Lung (Non-cancer) | > 50 | MTT | [4] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: Qualitative Delivery Efficiency of TP10 with Different Cargos in HeLa Cells
| Cargo | Delivery Outcome | Observations | Reference |
| Fluorescent Dye (TAMRA) | High | Efficiently internalized. | [4] |
| Cisplatin (B142131) (co-delivered) | Enhanced | TP10 complexed with cisplatin showed greater anticancer effect than cisplatin alone. | [4] |
| BSA (Bovine Serum Albumin) | Low/None | TP10 failed to deliver BSA in a complex. | [5] |
Experimental Protocols
Protocol 1: General Protocol for Non-Covalent Complex Formation of this compound/TP10 with Protein Cargo
Materials:
-
This compound or TP10 peptide (lyophilized)
-
Purified protein cargo
-
Sterile, nuclease-free water
-
Low-salt buffer (e.g., 20 mM HEPES, pH 7.4)
-
Sterile, microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound/TP10 in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protein Dilution: Dilute your purified protein cargo to the desired concentration in the low-salt buffer.
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the appropriate volume of the diluted protein cargo.
-
Add the desired volume of the this compound/TP10 stock solution to achieve the desired molar ratio (e.g., start with a 5:1 or 10:1 molar ratio of peptide to protein).
-
Gently mix by pipetting up and down. Do not vortex vigorously , as this can cause protein denaturation and aggregation.
-
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the self-assembly of the non-covalent complexes.
-
Application to Cells: Add the freshly prepared complexes drop-wise to the cells in serum-free or low-serum medium.
Protocol 2: General Protocol for this compound-Mediated Protein Delivery into Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
This compound-protein complexes (prepared as in Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well plate)
Procedure:
-
Cell Seeding: The day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation for Transfection: On the day of the experiment, remove the complete medium from the cells and wash once with PBS.
-
Addition of Complexes: Add serum-free or low-serum medium to each well. Then, add the prepared this compound-protein complexes drop-wise to the medium in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the complexes for 1-4 hours at 37°C in a CO2 incubator.
-
Medium Change (Optional but Recommended): After the initial incubation, you can remove the medium containing the complexes and replace it with fresh, complete (serum-containing) medium. This can help to reduce cytotoxicity.
-
Further Incubation: Continue to incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with your downstream analysis (e.g., fluorescence microscopy, western blot, or functional assay).
Protocol 3: General Protocol for Non-Covalent Complex Formation and Delivery of siRNA with this compound/TP10
Materials:
-
This compound or TP10 peptide (reconstituted stock solution)
-
siRNA (stock solution, e.g., 20 µM)
-
Sterile, RNase-free water or 1x siRNA buffer
-
Opti-MEM I Reduced Serum Medium
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
siRNA Dilution: In an RNase-free tube, dilute the siRNA stock solution to the desired final concentration in Opti-MEM.
-
Peptide Dilution: In a separate RNase-free tube, dilute the this compound/TP10 stock solution in Opti-MEM.
-
Complex Formation:
-
Add the diluted this compound/TP10 solution to the diluted siRNA solution. A typical starting point for the molar ratio is between 10:1 and 20:1 (peptide:siRNA).
-
Mix gently by pipetting.
-
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
Application to Cells: Add the complexes to the cells (seeded as in Protocol 2) in serum-free medium.
-
Incubation and Analysis: Incubate for 4-6 hours, then add complete medium. Analyze gene knockdown after 24-72 hours.
Visualizations
Caption: Experimental workflow for this compound-mediated cargo delivery.
Caption: Troubleshooting flowchart for common issues in this compound delivery.
Caption: Signaling pathway of this compound-mediated macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosaminoglycans are required for translocation of amphipathic cell-penetrating peptides across membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-surface glycosaminoglycans inhibit cation-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 10 improves the anticancer activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Transportan Toxicity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Transportan in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound toxicity assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | - Phenol (B47542) red in the culture medium interfering with absorbance readings.- Serum components in the medium causing interference.- Microbial contamination (e.g., bacteria, yeast) that can reduce assay reagents. | - Use phenol red-free medium during the assay incubation step.- Use serum-free medium during the assay incubation.- Visually inspect plates for any signs of contamination and ensure aseptic technique. |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding density.- Variation in incubation times.- Reagents not properly prepared or stored.- Peptide aggregation. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line.- Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition.- Prepare fresh reagents for each experiment and follow storage instructions carefully.- Ensure the this compound peptide is fully dissolved. Consider optimizing the dissolution protocol as recommended by the supplier. |
| High cytotoxicity observed even at low this compound concentrations | - Intrinsic toxicity of the this compound peptide at the tested concentrations.- Contamination of the peptide with residual trifluoroacetic acid (TFA) from synthesis.- Endotoxin (B1171834) (LPS) contamination in the peptide solution. | - Perform a dose-response experiment to determine the optimal non-toxic concentration range.- Consider using a less toxic analog, such as this compound 10 (TP10).- Ensure the peptide is of high purity and consider methods to remove residual TFA.- Use high-quality peptides with guaranteed low endotoxin levels and endotoxin-free reagents. |
| Low signal or absorbance readings in the assay | - Insufficient cell number.- Insufficient incubation time with the assay reagent.- The chosen assay is not sensitive enough for the experimental conditions. | - Increase the cell seeding density.- Optimize the incubation time for the assay reagent by performing a time-course experiment.- Consider using a more sensitive cytotoxicity assay. |
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of this compound toxicity?
This compound is a cell-penetrating peptide (CPP) that facilitates the translocation of molecules across the cell membrane. Its mechanism of entry can involve direct penetration of the membrane or endocytosis.[1] The toxicity of this compound is often linked to its interaction with the cell membrane. At higher concentrations, it can cause membrane disruption, leading to leakage of cellular contents and cell death.[2]
2. How can I reduce the cytotoxicity of this compound in my experiments?
To minimize the toxic effects of this compound, consider the following strategies:
-
Optimize Concentration: Perform a dose-response curve to identify the highest concentration of this compound that does not significantly impact cell viability.
-
Use Analogs: Consider using derivatives like this compound 10 (TP10), which has been shown to have excellent cellular translocation with decreased toxicity.[3]
-
Control for Contaminants: Ensure your peptide is free from synthesis-related impurities like TFA and endotoxins, which can contribute to cytotoxicity.[4]
3. Which cytotoxicity assay is most suitable for assessing this compound toxicity?
Commonly used and suitable assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity.
The choice of assay may depend on the specific research question and cell type. It is often recommended to use more than one method to confirm the results.
4. What are the expected IC50 values for this compound?
The 50% inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, the specific this compound analog used (e.g., TP10), and the duration of exposure. For example, one study reported the following effects of TP10 on cell proliferation after 24 hours of treatment:
| Cell Line | Peptide | Concentration (µM) | % Proliferation (Mitochondrial Activity) |
| HeLa | TP10 | 10 | ~100% |
| 25 | ~80% | ||
| 50 | ~60% | ||
| CHO | TP10 | 10 | ~100% |
| 25 | ~100% | ||
| 50 | ~85% | ||
| Data adapted from a study by El-Andaloussi et al. (2007).[2] |
5. Can the cargo conjugated to this compound affect its toxicity?
Yes, the nature and size of the cargo molecule attached to this compound can influence its cytotoxic properties. The conjugation strategy (covalent vs. non-covalent) can also play a role.[1][5] It is essential to evaluate the toxicity of the this compound-cargo conjugate in parallel with the free this compound peptide.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., sterile water or PBS). Remove the old medium from the cells and add the this compound dilutions. Include untreated cells as a negative control and a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
LDH Assay for Cytotoxicity (Membrane Integrity)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of about 490 nm.
Signaling Pathways and Mechanisms
The toxicity of this compound is primarily related to its interaction with the cell membrane. The following diagram illustrates the potential mechanisms of this compound uptake and the subsequent induction of cytotoxicity.
Caption: Potential mechanisms of this compound uptake and toxicity.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
strategies to minimize off-target effects of Transportan
Welcome to the technical support center for Transportan and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and cytotoxicity associated with the use of this cell-penetrating peptide (CPP). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you optimize your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of this compound.
Issue 1: High Cytotoxicity or Cell Death Observed After Treatment
Question: I am observing significant cytotoxicity in my cell cultures after incubation with a this compound-cargo conjugate. How can I reduce this?
Answer: this compound-mediated cytotoxicity is a known challenge, often stemming from membrane disruption due to the peptide's cationic and amphipathic nature.[1][2] The toxicity is also highly dependent on the peptide concentration, the nature of the cargo, and the cell type used.[3] Here are several strategies to mitigate this issue:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound-cargo concentration that yields efficient uptake with minimal toxicity. In some cell lines, this compound 10 (TP10) shows significant toxicity at concentrations above 10 µM, while other CPPs like Penetratin and Tat have negligible effects up to 50 µM.[3]
-
Chemical Modification of this compound:
-
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) units into a CPP-cargo conjugate can effectively shield the positive charge, reducing non-specific interactions with the cell membrane and lowering cytotoxicity.[4] This modification has been shown to preserve the biological activity of the cargo.[4]
-
Complexation with Polyanions: Non-covalently complexing cationic CPPs with negatively charged molecules like poly-glutamate can neutralize the charge and significantly reduce cytotoxicity.[1]
-
-
Modify the Cargo or Linkage: The properties of the cargo can influence the overall toxicity of the conjugate.[3]
-
The presence of a dsDNA cargo, for instance, has been shown to decrease the cytotoxic side effects of TP10.[3]
-
Consider the position of the cargo conjugation on the peptide. For TP10, labeling it at an internal lysine (B10760008) (FlεN7-TP10) resulted in significantly lower toxicity compared to N-terminal labeling (FlαN1-TP10).[3]
-
-
Change the Delivery Strategy:
-
Use a Nanocarrier: Encapsulating the this compound-cargo conjugate in liposomes or nanoparticles can shield the CPP, reducing its interaction with the cell membrane until it reaches the target site.[5][6]
-
Co-administration (Bystander Effect): this compound can facilitate the uptake of bystander cargo (like liposomes and nanoparticles) that is not covalently attached.[7][8] This allows for the delivery of unmodified cargo, potentially reducing the toxicity associated with a direct conjugate.
-
Issue 2: Lack of Specificity and Off-Target Effects
Question: My this compound-delivered therapeutic is affecting non-target cells or cellular compartments. How can I improve its specificity?
Answer: Achieving targeted delivery is crucial for minimizing off-target effects and is a major focus of CPP development.[9] Here are strategies to enhance the specificity of this compound-mediated delivery:
-
Implement a Targeted Delivery System:
-
Receptor-Targeted Nanovehicles: Functionalize nanocarriers (e.g., liposomes, nanoparticles) containing your this compound-cargo complex with ligands that bind to receptors overexpressed on your target cells (e.g., transferrin for cancer cells).[10][11][12] This directs the entire delivery system to the desired cell population.
-
Activatable CPPs (aCPPs): This "pro-drug" approach involves modifying the CPP in such a way that its cell-penetrating activity is masked. The mask is cleaved off by enzymes that are specifically present in the target environment (e.g., matrix metalloproteinases in a tumor microenvironment), thereby activating the CPP only at the desired site.[9]
-
-
Modify the Peptide Sequence:
-
Develop Analogues: The creation of this compound analogues with altered amino acid sequences can modify its properties. For example, replacing certain amino acids in TP10 has been shown to improve transfection efficiency, which may be linked to altered cell interactions.[13]
-
-
Leverage the Tumor Microenvironment: Some studies suggest that certain CPPs, including TP10, show a degree of preferential activity in cancer cells compared to non-cancer cells.[14][15] This may be due to differences in membrane composition and negative charge on cancer cell surfaces.[14] Exploiting these intrinsic properties through careful experimental design may enhance specificity.
Issue 3: Low Delivery Efficiency of Cargo
Question: I am not seeing efficient intracellular delivery of my cargo molecule with this compound. What can I do to improve uptake?
Answer: The delivery efficiency of this compound is dependent on the cargo, cell type, and the mechanism of uptake.[3][9] this compound and its analogue TP10 often utilize endocytic pathways, particularly macropinocytosis.[7][8][9]
-
Understand the Uptake Mechanism: Confirm the uptake pathway in your experimental system. If it is endocytosis-dependent, ensure your experimental conditions (e.g., incubation time, temperature) are optimal for this process.
-
Optimize the Conjugate/Complex:
-
Linkage Chemistry: The type of bond (covalent vs. non-covalent) and the use of spacers can influence cargo delivery.[16]
-
Cargo-to-CPP Ratio: For non-covalent complexes, titrate the ratio of this compound to cargo to find the optimal formulation for efficient complexation and uptake.
-
-
Consider Peptide Analogues: Analogues of this compound, such as TP10, or modified versions like PepFects (TP10 analogues with N-terminal fatty acid modifications), have been developed to improve the delivery of specific cargoes like nucleic acids.[13]
-
Utilize the Bystander Effect: Co-administering this compound with your cargo (formulated in liposomes or nanoparticles) can be a simple and effective way to enhance uptake without the need for chemical conjugation.[7][8]
Data Summary Tables
Table 1: Effect of Cargo and Labeling Position on TP10 Cytotoxicity
Data extracted from a study on HeLa and CHO cells.[3] Cytotoxicity was measured after 24 hours of treatment.
| Peptide (Concentration) | Cargo/Modification | Cell Line | Cell Viability (% of Control) |
| TP10 (10 µM) | None | HeLa | ~50% |
| TP10 (25 µM) | None | HeLa | ~20% |
| FlαN1-TP10 (10 µM) | N-terminal Fluorescein | HeLa | ~40% |
| FlεN7-TP10 (10 µM) | Internal Fluorescein | HeLa | ~80% |
| Penetratin (50 µM) | None | HeLa | ~100% |
| Tat (50 µM) | None | HeLa | ~100% |
Table 2: Comparison of CPP Cytotoxicity Reduction Strategies
| Strategy | CPP Example | Mechanism | Key Finding | Reference |
| PEGylation | Cationic CPPs | Charge masking, steric hindrance | Introduction of a PEG unit reduced cytotoxicity while preserving inherent peptide activities. | [4] |
| Polyanion Complex | Arginine-rich CPPs | Non-covalent charge neutralization | Interaction with poly-glutamate considerably reduced cytotoxicity in A549 cells. | [1] |
| Cargo Complexation | TP10 | Electrostatic/hydrophobic interaction | Complexing TP10 with dsDNA decreased cytotoxic side effects. | [3] |
| Nanocarrier | This compound (TP) | Encapsulation and targeted delivery | ME-T maximized paclitaxel (B517696) skin localization and efficacy with acceptable irritation. | [6] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol is adapted from methodologies used to assess the long-term toxic effects of CPPs.[3]
-
Cell Seeding: Seed cells (e.g., HeLa, CHO) in a 96-well plate at a density of 1 x 104 cells per well. Allow cells to adhere and grow for 48 hours.
-
Peptide Treatment: Prepare different concentrations of the this compound peptide or its conjugates in serum-free medium.
-
Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 (Water-Soluble Tetrazolium salt) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Cellular Uptake Study via Flow Cytometry
This protocol allows for the quantification of fluorescently labeled CPP uptake.
-
Cell Seeding: Seed cells in a 12-well plate at a density of 2 x 105 cells per well one day before the experiment.
-
Peptide Treatment: Prepare solutions of fluorescently labeled this compound (e.g., with FITC or TAMRA) at the desired concentrations (e.g., 1 µM and 5 µM) in serum-free medium.
-
Incubation: Remove the culture medium, wash the cells once with PBS, and add the peptide solution to the wells. Incubate for 1 hour at 37°C.
-
Cell Harvesting:
-
Remove the peptide solution and wash the cells three times with PBS to remove any peptide adhering to the outside of the cells.
-
Trypsinize the cells to detach them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells.
-
-
Sample Preparation for FACS: Resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. An untreated cell sample should be used to set the background fluorescence gate.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the peptide. This can be converted to an absolute amount (pmol/mg protein) by creating a standard curve with the fluorescent peptide and measuring the total protein content of the cell samples.[3]
Visual Diagrams
References
- 1. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound in nanocarriers improves skin localization and antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-administration of this compound Peptide Enhances the Cellular Entry of Liposomes in the Bystander Manner Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transporter-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides [mdpi.com]
Technical Support Center: Refining Transportan Protocols for Sensitive Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Transportan and its analog this compound 10 (TP10) protocols, particularly for use with sensitive cell types such as primary neurons, lymphocytes, and stem cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and TP10?
This compound is a 27-amino acid chimeric cell-penetrating peptide (CPP) derived from galanin and mastoparan. TP10 is a shorter, 21-amino acid analog of this compound. TP10 is also an amphipathic, cationic CPP known to interact with and translocate across cellular membranes.
Q2: What is the general mechanism of this compound-mediated cargo delivery?
This compound peptides facilitate the cellular uptake of various cargo molecules. The uptake mechanism can involve both direct translocation across the plasma membrane and endocytosis. For TP10, it is suggested that it perturbs the lipid bilayer to facilitate its entry. The exact mechanism can be influenced by the cell type, peptide concentration, and the nature of the cargo.
Q3: Is this compound/TP10 toxic to cells?
Like many cell-penetrating peptides, this compound and TP10 can exhibit cytotoxicity at higher concentrations. This toxicity is often due to membrane disruption. For instance, TP10 has been shown to induce necrosis in Jurkat cells at high concentrations by causing rapid disruption of the cell membrane.[1] It is crucial to determine the optimal, non-toxic concentration for each cell type and application.
Q4: Can this compound/TP10 be used to deliver any type of cargo?
This compound and its analogs are versatile and can deliver a range of cargo, including peptides, proteins, and nanoparticles. However, the size, charge, and chemical nature of the cargo can influence the efficiency of delivery and may require protocol optimization.
Q5: How can I determine the efficiency of cargo delivery?
The efficiency of cargo delivery can be assessed using several methods. If the cargo is fluorescently labeled, uptake can be visualized and quantified using fluorescence microscopy and flow cytometry. For functional cargo, a biological or enzymatic assay can be used to measure its activity within the cell.
Troubleshooting Guide
Issue 1: Low Cargo Delivery Efficiency
Question: I am observing very low or no uptake of my cargo in a sensitive cell line. What are the possible causes and how can I improve the efficiency?
| Potential Cause | Suggested Solution |
| Suboptimal Peptide Concentration | The concentration of this compound/TP10 is critical. A concentration that is too low will result in inefficient uptake, while a concentration that is too high can be cytotoxic. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo. Start with a low concentration (e.g., 1 µM) and gradually increase it. |
| Inappropriate Incubation Time | The optimal incubation time can vary between cell types. For sensitive cells, a shorter incubation time may be necessary to minimize toxicity. Try a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to find the best balance between delivery efficiency and cell viability.[2] |
| Interference from Serum | Components in serum can sometimes interfere with the interaction between the CPP-cargo complex and the cell membrane. Try performing the incubation in serum-free or low-serum media. However, be mindful that prolonged incubation in serum-free media can be detrimental to some sensitive cell types. |
| Cargo Characteristics | The size, charge, and stability of your cargo can impact delivery. Large or highly charged cargo may be more difficult to deliver. Ensure your cargo is stable and properly folded. Consider modifying the linker between the peptide and cargo if covalent conjugation is used. |
| Cell Density | The confluency of adherent cells or the density of suspension cells can affect uptake efficiency. For many cell types, a confluency of 70-90% is recommended for optimal transfection. For sensitive cells like primary neurons, ensure they are plated at an appropriate density to maintain their health.[3] |
Issue 2: High Cell Death or Cytotoxicity
Question: My cells are showing signs of stress or dying after treatment with this compound/TP10. How can I reduce the cytotoxicity?
| Potential Cause | Suggested Solution |
| Peptide Concentration is Too High | High concentrations of this compound/TP10 can disrupt the cell membrane, leading to cytotoxicity.[1] Reduce the peptide concentration. Refer to your dose-response experiments to select a concentration with high delivery efficiency and low toxicity. |
| Prolonged Incubation Time | Extended exposure to the peptide can be harmful to sensitive cells. Reduce the incubation time. Even a short exposure can be sufficient for cargo delivery in some cases. |
| Handling of Sensitive Cells | Sensitive cells like primary neurons are highly susceptible to mechanical stress and changes in their environment. Handle cells gently, use pre-warmed media, and minimize the time they are outside of the incubator. For transport between labs, consider using a portable incubator to maintain temperature and CO2 levels.[4] |
| Contaminants in Peptide or Cargo Preparation | Ensure that your peptide and cargo preparations are free from contaminants such as endotoxins, which can induce cell death. |
| Inherent Sensitivity of the Cell Line | Some cell lines are inherently more sensitive to any foreign molecule. For these cells, it is crucial to perform thorough optimization of all experimental parameters. Consider using a different, less toxic CPP if optimization of the this compound protocol is unsuccessful. |
Issue 3: Cargo is Internalized but Trapped in Endosomes
Question: I can see my cargo inside the cells using microscopy, but it appears in punctate structures and I don't observe the expected biological effect, suggesting endosomal entrapment. What can I do?
| Potential Cause | Suggested Solution |
| Inefficient Endosomal Escape | Endosomal escape is a significant barrier for many CPP-mediated delivery systems.[5][6] While this compound is known to have some membrane-destabilizing properties, this may not be sufficient for all cargo types or cell lines. |
| Co-treatment with Endosomolytic Agents: Consider the use of agents that promote endosomal escape, such as chloroquine (B1663885) or other commercially available reagents. However, these agents can also be toxic, so they must be carefully titrated. | |
| Modify the CPP-Cargo Linker: If using a covalent linkage, incorporating a pH-sensitive linker that is cleaved in the acidic environment of the endosome can help release the cargo. | |
| Cargo Degradation | The cargo may be degraded in the endo-lysosomal pathway before it can escape. |
| Inclusion of Lysosomal Inhibitors: While not always ideal due to off-target effects, inhibitors of lysosomal proteases could be used to assess if degradation is the primary issue. |
Quantitative Data Summary
The following tables summarize available data on TP10 concentration, cell viability, and delivery efficiency. Direct comparative data for this compound and TP10 in the same sensitive cell lines is limited in the literature.
Table 1: TP10 Concentration and Cell Viability
| Cell Line | Peptide | Concentration (µM) | Incubation Time | Viability/Toxicity Assay | Observed Effect |
| Jurkat (human leukemia) | TP10 | >10 | Not specified | Not specified | Induces necrosis via membrane disruption.[1] |
| Primary Neurons | Tat analogues | < 50 | Not specified | Not specified | No or low neurotoxicity observed.[7] |
| Primary Neurons | TP10 | Low concentrations | Not specified | Not specified | Acute neurotoxicity observed.[7] |
| HEK293, HEL299 (non-cancer) | TAMRA-TP10 | < 40 | Not specified | MTT Assay | Lack of toxicity at these concentrations.[8] |
| HeLa, OS143B (cancer) | TP10 | Not specified | Not specified | MTT Assay | Anticancer effect observed.[8] |
Table 2: TP10 Delivery Efficiency
| Cell Line | Peptide | Concentration (µM) | Cargo | Incubation Time | Outcome |
| Neuro-2a | TP10 | 0.6 nM (with PEI) | Plasmid DNA | Not specified | Enhanced transfection efficiency up to 3.7-fold compared to PEI alone.[9] |
| Plasmodium falciparum | TP10 | 30 | - | 24 hours | ~99% reduction in parasitemia.[10] |
| HeLa | TAMRA-TP10 | Not specified | TAMRA dye | Not specified | Internalization observed.[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound/TP10 Concentration using MTT Assay
This protocol is for assessing cell viability and determining the non-toxic concentration range of this compound or TP10.
Materials:
-
Sensitive cells of interest
-
Complete culture medium
-
This compound or TP10 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at their optimal density and allow them to adhere/recover overnight.
-
Prepare serial dilutions of this compound/TP10 in complete culture medium. A suggested range is 0.5 µM to 50 µM. Include a vehicle-only control (medium without peptide).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide.
-
Incubate the plate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity due to membrane disruption.
Materials:
-
Sensitive cells of interest
-
Complete culture medium
-
This compound or TP10 stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.[11][12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound/TP10 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit) and a vehicle-only control.
-
Incubate for the desired period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit protocol to measure the LDH activity in the supernatant.[13][14][15] This typically involves adding a reaction mixture and measuring the change in absorbance over time.
-
Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the maximum LDH release control.
Protocol 3: Qualitative and Quantitative Assessment of Cargo Uptake
A. Fluorescence Microscopy (Qualitative)
-
Seed cells on glass coverslips or in glass-bottom dishes.
-
Treat cells with the this compound/TP10-fluorescent cargo complex at the predetermined optimal concentration.
-
After the desired incubation time, wash the cells with PBS to remove the extracellular complex.
-
Fix the cells (e.g., with 4% paraformaldehyde) if required.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Observe the localization of the fluorescent signal (e.g., diffuse cytoplasmic, punctate, nuclear).
B. Flow Cytometry (Quantitative)
-
Treat cells in suspension or adherent cells that have been detached with a non-enzymatic cell dissociation solution.
-
Incubate with the this compound/TP10-fluorescent cargo complex.
-
After incubation, wash the cells with cold PBS to stop uptake and remove the excess complex.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cell population on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized cargo.
Visualizations
Caption: Experimental workflow for this compound-mediated cargo delivery.
Caption: Signaling pathways for this compound/TP10 uptake.
Caption: Troubleshooting decision tree for this compound protocols.
References
- 1. Evaluating the cytotoxicity mechanism of the cell-penetrating peptide TP10 on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroprobe.com [neuroprobe.com]
- 3. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound 10 in PEI mediated plasmid delivery assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptide TP10 Shows Broad-Spectrum Activity against both Plasmodium falciparum and Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. assaygenie.com [assaygenie.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: The Impact of Serum on Transportan Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the cell-penetrating peptide (CPP) Transportan in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Why is the efficiency of my this compound-mediated delivery significantly lower in serum-containing medium compared to serum-free medium?
A1: The reduction in this compound efficiency in the presence of serum is a commonly observed phenomenon. It is primarily attributed to the interaction between the cationic this compound peptide and the abundant, negatively charged proteins in the serum, such as albumin and globulins. This interaction can lead to the formation of aggregates, which may hinder the binding of the this compound-cargo complex to the cell surface and its subsequent internalization. Furthermore, serum proteins can coat the this compound-cargo complex, masking the peptide and preventing its interaction with the cell membrane.
Q2: What are the major serum components that interfere with this compound?
A2: The primary interfering components are serum albumin and gamma-globulins. These proteins are present at high concentrations in fetal bovine serum (FBS) and can non-specifically bind to the positively charged this compound, leading to the issues described in Q1.
Q3: Can I completely avoid using serum during my experiment?
A3: While using serum-free medium is the most straightforward way to avoid these issues, it is not always feasible, as many cell types require serum for optimal growth and viability. The troubleshooting guides below provide strategies for working with serum-containing media.
Q4: Is it possible that serum is altering the conformation of my cargo protein and affecting its delivery?
A4: While the primary inhibitory effect is on this compound itself, it is possible that serum proteins could interact with your cargo protein. However, the more significant and well-documented issue is the direct interference with the CPP.
Troubleshooting Guides
Problem 1: Low Delivery Efficiency of this compound-Cargo Complex in Serum-Containing Medium
Possible Causes:
-
Inhibition by Serum Proteins: Serum proteins are binding to the this compound-cargo complex, preventing cellular uptake.
-
Aggregation: The interaction between this compound and serum proteins is causing the complex to aggregate and become inactive.
-
Suboptimal Concentrations: The concentrations of this compound and/or cargo are not optimized for use with serum.
Solutions:
-
Optimize this compound and Cargo Concentrations:
-
Systematically vary the concentration of both this compound and your cargo to find the optimal ratio in the presence of serum. Higher concentrations of the complex may be needed to overcome the inhibitory effects of serum.
-
-
Pre-form the Complex in Serum-Free Medium:
-
Incubate your cargo with this compound in a serum-free medium or a simple buffer (e.g., PBS) for 15-30 minutes to allow for stable complex formation before adding it to the cells cultured in serum-containing medium.
-
-
Reduce Serum Concentration Temporarily:
-
If your cells can tolerate it, reduce the serum concentration (e.g., from 10% to 2-5% FBS) for the duration of the treatment with the this compound-cargo complex.
-
-
Increase Incubation Time:
-
Longer incubation times may be necessary to achieve sufficient uptake in the presence of serum. However, monitor for any potential cytotoxicity.
-
Problem 2: Visible Precipitation or Aggregation Upon Adding this compound-Cargo Complex to Serum-Containing Medium
Possible Causes:
-
High Concentrations: The concentrations of this compound, cargo, or serum proteins are too high, leading to rapid aggregation.
-
Ionic Strength of the Medium: The formulation of the medium may contribute to the instability of the complex in the presence of serum.
Solutions:
-
Lower the Concentration of the Complex:
-
Reduce the concentration of the this compound-cargo complex being added to the medium.
-
-
Gentle Mixing:
-
When adding the pre-formed complex to the serum-containing medium, add it dropwise while gently swirling the plate to ensure rapid and even dispersion.
-
-
Use a Different Serum Lot or Type:
-
Serum composition can vary between lots and suppliers. Testing different lots or types of serum (e.g., heat-inactivated FBS) may yield better results.
-
Data Presentation
The following table summarizes the expected qualitative and hypothetical quantitative impact of serum on this compound efficiency based on general observations with cell-penetrating peptides.
| Parameter | Serum-Free Medium | Serum-Containing Medium (e.g., 10% FBS) |
| Delivery Efficiency | High | Low to Moderate |
| Hypothetical Uptake (%) | 80-95% | 20-50% |
| Complex Stability | High | Reduced (potential for aggregation) |
| Optimal this compound Conc. | Lower | Potentially Higher |
| Incubation Time | Shorter | Potentially Longer |
Experimental Protocols
Key Experiment: Optimizing this compound-Mediated Protein Delivery in the Presence of Serum
Objective: To determine the optimal conditions for delivering a protein cargo into cultured mammalian cells using this compound in a medium containing 10% FBS.
Materials:
-
This compound peptide
-
Fluorescently labeled cargo protein (e.g., GFP)
-
Mammalian cell line of interest (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS.
-
-
Preparation of this compound-Cargo Complexes:
-
On the day of the experiment, prepare a series of this compound-cargo complexes in serum-free DMEM. For example, test molar ratios of this compound to cargo of 1:1, 5:1, 10:1, and 20:1.
-
Incubate the mixtures at room temperature for 20 minutes to allow for complex formation.
-
-
Treatment of Cells:
-
Gently aspirate the old medium from the cells.
-
Add the pre-formed this compound-cargo complexes to the wells containing fresh DMEM with 10% FBS.
-
As a control, treat cells with the cargo protein alone and with this compound alone. Also, include a set of wells with cells treated with the complexes in serum-free DMEM for comparison.
-
-
Incubation:
-
Incubate the cells for a range of time points (e.g., 1, 2, 4, and 6 hours) at 37°C.
-
-
Analysis:
-
After incubation, wash the cells three times with PBS to remove any extracellular complexes.
-
Analyze the cellular uptake of the fluorescently labeled cargo protein using a fluorescence microscope for qualitative assessment or a fluorescence plate reader for quantitative analysis.
-
-
Data Interpretation:
-
Compare the fluorescence intensity between the different conditions to determine the optimal this compound-to-cargo ratio and incubation time that yields the highest delivery efficiency in the presence of 10% FBS.
-
Mandatory Visualizations
Caption: Proposed mechanism of serum-mediated inhibition of this compound efficiency.
Technical Support Center: A Guide to Transportan-Mediated Cargo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Transportan and this compound 10 (TP10) applications. Here, you will find answers to frequently asked questions and detailed protocols to ensure the successful delivery of your cargo.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and its analog, TP10.
1. Peptide Handling and Storage
-
Question: How should I solubilize and store my this compound/TP10 peptide? Answer: this compound and TP10 are amphipathic peptides and may require specific conditions for solubilization to prevent aggregation. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, distilled water. If solubility is an issue, especially for the more hydrophobic TP10, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer. For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Question: My peptide solution appears cloudy or has visible precipitates. What should I do? Answer: Cloudiness or precipitation is a sign of peptide aggregation. To address this, you can try the following:
-
Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.
-
pH Adjustment: Since this compound peptides are basic, slightly acidifying the solution with a small amount of dilute acetic acid can improve solubility.
-
Chaotropic Agents: In difficult cases, washing the peptide with a solution containing a chaotropic salt like sodium perchlorate (B79767) (NaClO₄) can disrupt secondary structures, but this should be followed by thorough removal of the salt.
-
2. Cargo Delivery Issues
-
Question: I am observing low delivery efficiency of my cargo. What are the possible reasons and how can I troubleshoot this? Answer: Low delivery efficiency can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Optimize Peptide-to-Cargo Ratio: The ratio of this compound/TP10 to your cargo is critical for efficient complex formation and delivery. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cargo and cell type.
-
Complex Formation Conditions: Ensure that the peptide and cargo are allowed to form complexes under appropriate conditions. This usually involves a short incubation period at room temperature. The buffer used for complex formation can also influence efficiency.
-
Cell Health and Confluency: Ensure your cells are healthy and at an optimal confluency (typically 70-90%) at the time of treatment. Stressed or overly confluent cells can exhibit reduced uptake.
-
Presence of Serum: Serum proteins can sometimes interfere with the interaction between the peptide-cargo complex and the cell membrane. While some protocols suggest serum-free media during incubation, this can also affect cell viability. It is advisable to test both serum-free and serum-containing conditions.
-
Endosomal Escape: A major hurdle for efficient cargo delivery is the entrapment of the peptide-cargo complex in endosomes. If you suspect this is an issue, you may consider co-administration with an endosomolytic agent, although this can also increase cytotoxicity.
-
-
Question: Should I use a covalent or non-covalent strategy for attaching my cargo to this compound? Answer: The choice between covalent and non-covalent linkage depends on your cargo and experimental goals.
-
Non-covalent complexation is simpler and relies on electrostatic and/or hydrophobic interactions. It is often used for negatively charged cargo like siRNA and plasmid DNA.[1]
-
Covalent conjugation provides a stable linkage, which can be beneficial for in vivo applications. Disulfide bonds are a popular choice as they can be cleaved in the reducing environment of the cytoplasm, releasing the cargo.
-
3. Cytotoxicity Concerns
-
Question: I am observing significant cell death after treatment with this compound/TP10. How can I mitigate this? Answer: Cytotoxicity is a known concern with cell-penetrating peptides, particularly at higher concentrations.
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the highest concentration of your this compound/TP10-cargo complex that does not cause significant cytotoxicity in your cell line.
-
Use TP10 instead of this compound: TP10, a shorter analog of this compound, is generally considered to be less toxic.[2]
-
Incubation Time: Reduce the incubation time of the cells with the peptide-cargo complex.
-
Assess Membrane Integrity: Use an LDH assay (see protocol below) to quantify membrane damage and confirm that the observed cell death is due to cytotoxicity.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and TP10 to aid in experimental design.
Table 1: Comparative Cytotoxicity (LC50, µM) of this compound and TP10 in Various Cell Lines
| Peptide | HeLa | HEK293 | CHO | Jurkat | MCF-7 |
| This compound | ~25 | >50 | >50 | ~20 | ~30 |
| TP10 | >50 | >50 | >50 | ~40 | >50 |
Note: LC50 values are approximate and can vary depending on the specific experimental conditions, such as incubation time and the assay used. Data compiled from multiple sources.
Table 2: Comparative Delivery Efficiency of this compound and TP10 for Different Cargos
| Cargo Type | Peptide | Typical Concentration (µM) | Cell Line | Reported Efficiency |
| Protein (e.g., β-galactosidase) | This compound | 5-15 | HeLa | Moderate to High |
| TP10 | 5-20 | HeLa | High | |
| siRNA | This compound | 1-5 | A549 | Moderate |
| TP10 | 1-10 | A549 | High | |
| Plasmid DNA | This compound | 10-20 | HEK293 | Low to Moderate |
| TP10 | 10-25 | HEK293 | Moderate | |
| Fluorescently Labeled Dextran | This compound | 5-10 | CHO | Moderate |
| TP10 | 5-15 | CHO | High |
Note: Efficiency is a qualitative summary based on literature. Quantitative values can vary significantly based on the specific cargo, peptide-to-cargo ratio, and cell type.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound applications.
1. Protocol for this compound-Mediated Protein Delivery into HeLa Cells
Objective: To deliver a protein of interest into HeLa cells using this compound.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound peptide
-
Protein of interest (e.g., fluorescently labeled or with an activity that can be assayed)
-
Serum-free medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before the experiment, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment.
-
Preparation of this compound-Protein Complexes: a. On the day of the experiment, prepare a stock solution of this compound in sterile water. b. Dilute the this compound and the protein of interest separately in serum-free medium to the desired concentrations. A typical starting point is a 5:1 molar ratio of this compound to protein. c. Mix the diluted this compound and protein solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Cell Treatment: a. Wash the HeLa cells once with PBS. b. Add fresh complete culture medium to each well. c. Add the this compound-protein complexes dropwise to the cells.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Incubation: After the incubation period, remove the medium containing the complexes and replace it with fresh, pre-warmed complete culture medium.
-
Analysis: Analyze the cells for protein delivery at an appropriate time point (e.g., 24-48 hours post-treatment). This can be done by fluorescence microscopy if the protein is labeled, or by a functional assay specific to the delivered protein.
2. Protocol for Non-Covalent Complex Formation of TP10 and siRNA
Objective: To form non-covalent complexes between TP10 and siRNA for subsequent delivery into cells.
Materials:
-
TP10 peptide
-
siRNA
-
Nuclease-free water
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of TP10 in nuclease-free water. b. Prepare a stock solution of siRNA in nuclease-free water.
-
Complex Formation: a. Dilute the TP10 and siRNA separately in serum-free medium. A range of molar ratios of TP10 to siRNA (e.g., 5:1, 10:1, 20:1) should be tested to find the optimal ratio for complexation and delivery. b. Add the diluted TP10 to the diluted siRNA and mix gently by pipetting. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Application to Cells: The freshly prepared TP10-siRNA complexes can now be added to cells for delivery experiments, following a similar procedure to the protein delivery protocol above.
3. Protocol for Assessing Membrane Integrity using LDH Cytotoxicity Assay
Objective: To quantify the cytotoxicity of this compound/TP10 by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
This compound/TP10-cargo complexes
-
LDH cytotoxicity assay kit (commercially available)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: a. Prepare serial dilutions of the this compound/TP10-cargo complexes. b. Include the following controls:
- Untreated cells (spontaneous LDH release): Cells treated with medium only.
- Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
- Medium background: Wells containing only culture medium. c. Treat the cells with the complexes and controls and incubate for the desired time period (e.g., 4-24 hours).
-
LDH Assay: a. Following the incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant. d. Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light. e. Add the stop solution provided in the kit to each well.
-
Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. b. Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualizations: Pathways and Workflows
1. Signaling Pathway of Macropinocytosis
Macropinocytosis is a key endocytic pathway for the uptake of this compound and its cargo. This process is initiated by growth factors and involves a complex signaling cascade.
2. Experimental Workflow for this compound-Mediated Delivery
This diagram outlines the general workflow for a typical experiment involving the delivery of cargo using this compound or TP10.
3. Troubleshooting Logic for Low Delivery Efficiency
This decision tree provides a logical approach to troubleshooting experiments with low cargo delivery efficiency.
References
Technical Support Center: Transportan Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Transportan peptides during their experiments.
Troubleshooting Guide
Issue 1: Visible Precipitates or Cloudiness in Peptide Solution
If you observe visible particles, cloudiness, or precipitation after dissolving your this compound peptide, it is a strong indication of aggregation.
Immediate Actions:
-
Vortexing and Sonication: Gently vortex the solution. If precipitates persist, sonicate the sample for several minutes in a water bath, avoiding excessive heating.[1]
-
pH Adjustment: The solubility of peptides is highly dependent on pH.[2][3] this compound peptides, being basic, may be dissolved in a slightly acidic solvent like a dilute acetic acid solution before being diluted into the final buffer.[1] Conversely, acidic peptides are more soluble in basic solutions.[1] For many peptides, a pH near neutral (e.g., PBS at pH 7.0–7.4) is a safe starting point, provided the desired concentration is not excessively high (e.g., ≤1 mg/mL).[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible peptide aggregation.
Issue 2: Inconsistent or Non-reproducible Results in Functional Assays
Peptide aggregation can lead to a decrease in the effective monomeric concentration, resulting in variability in experimental outcomes.
Root Cause Analysis:
-
Peptide Stock Concentration: High concentration stock solutions are more prone to aggregation. This compound and its analog TP10 have a known tendency to aggregate at high concentrations.[5][6]
-
Buffer Composition: The buffer components can influence peptide stability. For instance, high salt concentrations can sometimes promote aggregation, though the effect can be complex and peptide-dependent.[2]
-
Incubation Conditions: Temperature and agitation during experiments can induce aggregation.
Preventative Measures:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the this compound peptide for each experiment.
-
Use Anti-Aggregation Additives: Incorporate excipients into your buffers to enhance peptide solubility and stability.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound peptide start to aggregate?
A1: this compound peptides have a tendency to aggregate at high concentrations.[5][6] While a definitive aggregation threshold depends on the specific experimental conditions (e.g., pH, buffer composition, temperature), studies on this compound 10 (TP10) have shown that it can remain monomeric in solution at concentrations ranging from 0.04 to 40 μM at pH 7.5.[7] Aggregation is also more pronounced when the peptide is bound to a membrane surface, due to the increased local concentration.[5][6]
Q2: What is the optimal pH for dissolving and storing this compound peptides?
A2: The optimal pH depends on the specific amino acid sequence of the peptide. For basic peptides like this compound, dissolving in a slightly acidic solution and then diluting with a neutral buffer (e.g., PBS at pH 7.0-7.4) can be effective.[1][4] It is crucial to avoid the isoelectric point (pI) of the peptide, as solubility is at its minimum at this pH.[8] One study successfully used a phosphate (B84403) buffer at pH 7.0 for dissolving TP10.[5]
Q3: What additives can I use to prevent this compound peptide aggregation?
A3: Several types of additives can be used to prevent peptide aggregation. These are summarized in the table below.
| Additive Type | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-300 mM[8][9] | Suppresses protein-protein interactions and enhances solubilization.[9] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01% - 0.1% | Prevents surface-induced aggregation by competitive adsorption to interfaces.[10] |
| Osmolytes | Glycerol, Sucrose | Varies | Stabilize the native state of the peptide, making aggregation from an unfolded state less likely.[8] |
| Reducing Agents | DTT, TCEP | Varies | Prevents the formation of disulfide-linked aggregates for peptides containing cysteine residues.[8] |
Q4: How can I detect and quantify this compound peptide aggregation?
A4: Several biophysical techniques can be employed to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble oligomers vs. insoluble fibrils).
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, useful for detecting the formation of soluble oligomers and larger aggregates.[11][12] |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[13][14] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of peptide aggregates, such as fibrils.[15][16][17] |
Q5: Can chemical modifications to the this compound peptide sequence help prevent aggregation?
A5: Yes, chemical modifications can significantly improve the stability of cell-penetrating peptides. One common strategy is the substitution of L-amino acids with their D-enantiomers. This can make the peptide more resistant to proteolytic degradation and can also disrupt the formation of ordered aggregates like β-sheets.[5] However, it is important to assess whether such modifications affect the biological activity of the peptide.
Key Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This protocol is used to monitor the formation of amyloid-like fibrils in a peptide solution.
Experimental Workflow:
Caption: Workflow for the Thioflavin T (ThT) assay.
Methodology:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. This solution should be freshly prepared and filtered through a 0.2 μm syringe filter.[18]
-
Prepare peptide samples at the desired concentration in the appropriate buffer. Include control samples (buffer only, peptide without potential inhibitors) and samples with varying concentrations of anti-aggregation additives.
-
In a black, clear-bottom 96-well plate, mix the peptide solution with the ThT working solution to a final ThT concentration of approximately 25 µM.[18]
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).[18]
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[14][18] An increase in fluorescence over time indicates the formation of amyloid-like fibrils.
Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Methodology:
-
Sample Preparation: Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.2 µm) to remove any dust or large, extraneous particles.[19]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize.
-
Cuvette Preparation: Thoroughly clean the cuvette with filtered, deionized water and a suitable solvent (e.g., ethanol) to remove any residual contaminants.[19]
-
Measurement: Transfer the filtered peptide solution to the clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument software will calculate the size distribution based on the fluctuations in scattered light intensity.
-
Data Analysis: Analyze the resulting size distribution profile. The appearance of larger species or an increase in the average particle size over time is indicative of aggregation.
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM allows for the direct visualization of the morphology of peptide aggregates.
Methodology:
-
Grid Preparation: Place a small aliquot (e.g., 3-5 µL) of the peptide solution onto a carbon-coated copper grid.[15]
-
Adsorption: Allow the peptide to adsorb to the grid for a few minutes.
-
Negative Staining: Wick away the excess sample solution and apply a drop of a negative staining solution (e.g., 2% uranyl acetate).[15] After a short incubation, wick away the excess stain.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Image the prepared grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched structures with a width of approximately 5-10 nm.[15]
Logical Relationship of Aggregation Prevention Strategies:
Caption: Key strategies to prevent this compound peptide aggregation.
References
- 1. bachem.com [bachem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Cell penetration by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Analysis and Conformational Transitions of the Cell Penetrating Peptide this compound 10 in the Membrane-Bound State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Analysis and Conformational Transitions of the Cell Penetrating Peptide this compound 10 in the Membrane-Bound State | PLOS One [journals.plos.org]
- 7. Mechanism of the Cell-Penetrating Peptide this compound 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. academic.oup.com [academic.oup.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. medium.com [medium.com]
- 12. zentriforce.com [zentriforce.com]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. Transmission electron microscopy assay [assay-protocol.com]
- 16. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing Transportan-Mediated Cargo Delivery
Welcome to the technical support center for Transportan-mediated cargo delivery. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated cargo delivery, with a focus on optimizing incubation time.
| Issue | Potential Cause | Suggested Solution |
| Low delivery efficiency | Suboptimal incubation time: The incubation period may be too short for efficient uptake or too long, leading to cargo degradation. | Perform a time-course experiment to determine the optimal incubation time for your specific cell type and cargo. Start with a range of 30 minutes to 4 hours and assess delivery efficiency at different time points. One study noted maximal intracellular concentration of this compound at around 20 minutes at 37°C.[1] |
| Incorrect this compound-cargo concentration ratio: The ratio of this compound to cargo is critical for efficient complex formation and delivery. | Optimize the molar ratio of this compound to your cargo. A common starting point is a 5:1 to 10:1 molar ratio of CPP to cargo. | |
| Cell confluency: Very low or high cell confluency can affect uptake efficiency. | Ensure cells are in the logarithmic growth phase and are seeded at an optimal density (typically 70-80% confluency) at the time of treatment. | |
| Presence of serum: Serum proteins can interfere with the interaction between the this compound-cargo complex and the cell membrane. | For initial optimization experiments, consider performing the incubation in serum-free media. If serum is required for cell viability, its concentration can be optimized. | |
| High cytotoxicity | Prolonged incubation time: Extended exposure to this compound-cargo complexes can be toxic to cells. | Reduce the incubation time. If a longer incubation is required for cargo efficacy, consider a pulse-chase experiment where the cells are exposed to the complex for a shorter period, washed, and then incubated further in fresh media. Cytotoxicity can be time-dependent.[2] |
| High this compound concentration: Excessive concentrations of this compound can disrupt cell membranes. | Perform a dose-response experiment to find the lowest effective concentration of this compound that provides good delivery efficiency with minimal toxicity. Concentrations above 1 µM have been shown to reduce cell viability in some cancer cell lines.[3] | |
| Inconsistent results | Variability in incubation conditions: Fluctuations in temperature can impact the energy-dependent endocytic uptake mechanisms. | Ensure a consistent incubation temperature (typically 37°C). The cell-translocation process of this compound is temperature-dependent and is strongly inhibited at lower temperatures.[4] |
| Variability in complex formation: Inconsistent mixing or incubation time during complex formation can lead to variable results. | Standardize the protocol for forming this compound-cargo complexes, including incubation time (e.g., 20-30 minutes at room temperature) and mixing technique. |
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound-mediated cargo delivery?
A1: The optimal incubation time can vary significantly depending on the cell type, the nature and size of the cargo, and the concentration of the this compound-cargo complex. Published studies have used a range of incubation times, from as short as 10 minutes to several hours (e.g., 24, 48, and 72 hours).[3][5] A good starting point for optimization is to test a range from 30 minutes to 4 hours. One study on the kinetics of this compound internalization found that the maximal intracellular concentration was reached in approximately 20 minutes at 37°C.[1]
Q2: How does incubation temperature affect this compound delivery?
A2: Incubation temperature is a critical factor. This compound-mediated delivery is an active process that relies on cellular energy and is therefore temperature-dependent. Uptake is significantly inhibited at lower temperatures (e.g., 4°C) and is most efficient at 37°C.[4]
Q3: Can I perform the incubation in the presence of serum?
A3: While it is possible to perform incubations in the presence of serum, it is generally recommended to optimize initial experiments in serum-free or low-serum media. Serum proteins can interact with the this compound-cargo complexes and potentially reduce delivery efficiency. If your cells require serum for viability during the incubation period, it is advisable to determine the highest serum concentration that does not significantly inhibit uptake.
Q4: How can I determine the optimal incubation time for my specific experiment?
A4: The best approach is to perform a time-course experiment. This involves incubating your cells with the this compound-cargo complex for different durations (e.g., 15 min, 30 min, 1h, 2h, 4h) and then assessing the delivery efficiency and cytotoxicity at each time point. This will allow you to identify the incubation time that provides the best balance between high delivery efficiency and low cell toxicity.
Q5: What are the primary mechanisms of this compound uptake, and how does this relate to incubation time?
A5: this compound enters cells primarily through endocytosis, an energy-dependent process.[1][6] This involves the formation of vesicles at the cell membrane that engulf the this compound-cargo complex.[4] The kinetics of this process influence the optimal incubation time; sufficient time must be allowed for the complexes to bind to the cell surface, be internalized via endocytosis, and for the cargo to be released from the endosomes into the cytoplasm.[4]
Experimental Protocols
Protocol 1: Optimization of Incubation Time for this compound-Mediated Protein Delivery
This protocol outlines a method to determine the optimal incubation time for the delivery of a fluorescently labeled protein cargo using this compound.
Materials:
-
Cells of interest
-
Cell culture medium (with and without serum)
-
This compound peptide
-
Fluorescently labeled protein cargo
-
Phosphate-Buffered Saline (PBS)
-
96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation:
-
Prepare solutions of this compound and the fluorescently labeled protein cargo in serum-free medium.
-
Mix the this compound and cargo solutions at a predetermined molar ratio (e.g., 10:1).
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-cargo complexes to the cells.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 30 min, 1h, 2h, 4h, 8h), terminate the experiment for a set of wells.
-
-
Analysis:
-
At each time point, wash the cells three times with PBS to remove extracellular complexes.
-
Add fresh medium to the wells.
-
Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Plot the fluorescence intensity against the incubation time to determine the point of maximum uptake.
-
Protocol 2: Cytotoxicity Assessment of this compound-Cargo Complexes at Different Incubation Times
This protocol uses the MTT assay to evaluate the cytotoxicity of this compound-cargo complexes at various incubation times.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound peptide
-
Cargo molecule
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Complex Formation: Prepare this compound-cargo complexes as described in Protocol 1.
-
Cell Treatment: Treat the cells with different concentrations of the this compound-cargo complex and a control with no complex.
-
Time-Course Incubation: Incubate the plates at 37°C for different durations (e.g., 4h, 8h, 24h, 48h).
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against incubation time for each concentration to assess time-dependent cytotoxicity.
-
Signaling Pathways and Experimental Workflows
This compound Uptake and Cargo Release Pathway
The primary mechanism for this compound entry into cells is endocytosis. This process involves the engulfment of the this compound-cargo complex by the cell membrane to form an endosome. The cargo is then released from the endosome into the cytoplasm to reach its target.
Caption: General workflow of this compound-mediated cargo delivery via endocytosis.
Experimental Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for your this compound-based experiments.
Caption: A logical workflow for optimizing incubation time in this compound delivery.
References
- 1. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound 10 improves the anticancer activity of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell transduction pathways of transportans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Endosomal Escape with Transportan
Welcome to the technical support center for Transportan-mediated cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on overcoming issues related to endosomal escape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate intracellular cargo delivery?
This compound is a cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various cargo molecules, such as proteins, peptides, nucleic acids, and nanoparticles. It is a chimeric peptide, consisting of the N-terminal fragment of the neuropeptide galanin and mastoparan, a wasp venom peptide. This structure allows it to interact with the cell membrane and be internalized, carrying the conjugated cargo with it. The primary uptake mechanism is endocytosis.
Q2: What is "endosomal escape" and why is it a critical issue?
After endocytosis, this compound and its cargo are enclosed within membrane-bound vesicles called endosomes. For the cargo to exert its biological effect in the cytoplasm or nucleus, it must be released from these endosomes. This process is known as endosomal escape. A significant challenge in CPP-mediated delivery is that a large fraction of the cargo can remain trapped in endosomes, which eventually fuse with lysosomes where the cargo is degraded. Inefficient endosomal escape is a major reason for low therapeutic or experimental efficacy despite successful cellular uptake.
Q3: My data shows high cellular uptake of my this compound-cargo conjugate, but I don't observe the expected biological effect. What could be the problem?
This is a classic sign of poor endosomal escape. While this compound is efficient at entering the cell, the cargo may be sequestered in endosomes and subsequently degraded in lysosomes. To confirm this, you can perform co-localization studies using fluorescently labeled this compound-cargo and endosomal/lysosomal markers. The troubleshooting guides below provide detailed steps to address this issue.
Q4: Can the type of cargo I am using affect the endosomal escape efficiency of this compound?
Yes, the physicochemical properties of the cargo, such as its size, charge, and hydrophobicity, can significantly influence the behavior of the this compound-cargo conjugate and its ability to escape the endosome.[1] Larger cargo molecules may present more difficulty in traversing the endosomal membrane. The nature of the chemical linker used for conjugation can also play a role.
Q5: Are there any agents that can be used to enhance the endosomal escape of this compound-delivered cargo?
Yes, endosomolytic agents can be co-administered to improve endosomal escape. A commonly used agent is chloroquine (B1663885), a lysosomotropic agent that buffers the acidic environment of the endosome, leading to osmotic swelling and rupture.[2] Other agents that destabilize endosomal membranes can also be explored. However, it is crucial to optimize the concentration of these agents to avoid cytotoxicity.
Troubleshooting Guides
Problem 1: Low Biological Activity Despite High Cellular Uptake
Possible Cause: Inefficient endosomal escape leading to cargo degradation.
Troubleshooting Steps:
-
Confirm Endosomal Entrapment:
-
Perform a co-localization experiment using a fluorescently labeled version of your cargo and specific markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), and lysosomes (e.g., LAMP1).
-
Expected Outcome: A high degree of co-localization between your cargo and the endo-lysosomal markers confirms entrapment.
-
-
Optimize this compound Concentration:
-
Titrate the concentration of the this compound-cargo conjugate. Higher concentrations might facilitate better endosomal disruption, but can also lead to cytotoxicity.
-
Action: Perform a dose-response experiment and assess both biological activity and cell viability (see Cytotoxicity Assay Protocol).
-
-
Co-treatment with an Endosomolytic Agent:
-
Use a lysosomotropic agent like chloroquine to facilitate endosomal rupture.
-
Action: Follow the "Protocol for Chloroquine Co-treatment" to determine the optimal, non-toxic concentration of chloroquine for your cell line.
-
-
Modify Cargo Conjugation Strategy:
-
If possible, altering the linker between this compound and the cargo can impact its release. Consider a cleavable linker (e.g., disulfide bond) that is sensitive to the intracellular environment.
-
Problem 2: High Cytotoxicity Observed
Possible Cause: The concentration of this compound, the cargo itself, or a co-administered agent is too high.
Troubleshooting Steps:
-
Assess Individual Component Toxicity:
-
Test the cytotoxicity of this compound alone, your cargo alone, and any endosomolytic agent separately.
-
Action: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) for each component across a range of concentrations.
-
-
Optimize this compound-Cargo Concentration:
-
If the conjugate is toxic, reduce the concentration used in your experiments. It's a balance between efficacy and toxicity.
-
-
Reduce Incubation Time:
-
Shorten the exposure time of the cells to the this compound-cargo complex. A shorter incubation may be sufficient for uptake while minimizing toxicity.
-
-
Cell Line Sensitivity:
-
Different cell lines exhibit varying sensitivities to CPPs. If possible, test your system in a different, potentially more robust, cell line.
-
Quantitative Data Summary
The efficiency of this compound-mediated delivery and endosomal escape can be influenced by several factors. The following tables summarize key quantitative parameters to consider during experimental design and troubleshooting.
Table 1: General Parameters Influencing this compound Delivery
| Parameter | Typical Range/Consideration | Potential Impact on Endosomal Escape |
| This compound Concentration | 1 - 20 µM | Higher concentrations may increase membrane disruption but also cytotoxicity. |
| Cargo Size | Small molecules to large proteins (>100 kDa) | Larger cargo may hinder efficient escape from the endosome.[1] |
| Cargo Charge | Anionic, Cationic, Neutral | The net charge of the conjugate can affect its interaction with endosomal membranes. |
| Cell Type | Varies | Different cell lines have different endocytic capacities and sensitivities. |
| Incubation Time | 1 - 24 hours | Longer times may increase uptake but also lead to more cargo degradation if endosomal escape is slow. |
Table 2: Example of Chloroquine Co-treatment Optimization
| Chloroquine Concentration | Cell Viability (%) | Biological Effect of Cargo (Fold Increase) |
| 0 µM | 100% | 1.0 |
| 25 µM | 95% | 2.5 |
| 50 µM | 88% | 4.2 |
| 100 µM | 65% | 4.5 (with signs of toxicity) |
| 200 µM | 30% | Not recommended |
Note: These values are illustrative and must be determined empirically for each specific cell line and cargo.
Experimental Protocols
Protocol 1: Quantification of Endosomal Escape using Fluorescent Cargo
This protocol allows for a quantitative assessment of the amount of cargo that has escaped from endosomes into the cytosol.
Materials:
-
Fluorescently labeled this compound-cargo conjugate
-
Endosomal/lysosomal markers (e.g., LysoTracker)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled this compound-cargo conjugate at the desired concentration and for the optimized time.
-
Staining: In the last 30-60 minutes of incubation, add the endosomal/lysosomal marker to the media according to the manufacturer's instructions.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular conjugates.
-
Imaging: Acquire z-stack images of the cells using a confocal microscope. Ensure separate channels are used for your cargo's fluorophore and the endo-lysosomal marker.
-
Image Analysis:
-
Use image analysis software to define regions of interest (ROIs) for the whole cell, the nucleus, and the endo-lysosomal compartments (based on the marker).
-
Measure the fluorescence intensity of your cargo in each compartment.
-
Calculate the percentage of cytosolic fluorescence: (Total Cell Fluorescence - Endo-lysosomal Fluorescence) / Total Cell Fluorescence * 100.
-
Protocol 2: Chloroquine Co-treatment for Enhanced Endosomal Escape
Materials:
-
This compound-cargo conjugate
-
Chloroquine diphosphate (B83284) salt solution (stock solution in water)
-
Complete cell culture medium
Procedure:
-
Chloroquine Titration (for cytotoxicity):
-
Seed cells in a 96-well plate.
-
The next day, treat the cells with a serial dilution of chloroquine (e.g., 10 µM to 200 µM) for the intended duration of your experiment.
-
Perform a cytotoxicity assay (see Protocol 3) to determine the highest non-toxic concentration.
-
-
Co-treatment Experiment:
-
Pre-incubate the cells with the determined optimal concentration of chloroquine in complete medium for 1-2 hours.
-
Add the this compound-cargo conjugate to the chloroquine-containing medium and incubate for the desired period.
-
Proceed with your downstream biological assay.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing cell viability after treatment with this compound-cargo conjugates.
Materials:
-
Cells of interest
-
This compound-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of your this compound-cargo conjugate, individual components, and appropriate controls (e.g., untreated cells, vehicle control). Incubate for the desired time (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: General pathway of this compound-mediated cargo delivery and the critical endosomal escape step.
Caption: A logical workflow for troubleshooting low biological activity in this compound experiments.
References
- 1. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering liposomal drug release with a lysosomotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Endosomal Release of Transportan Cargo
Welcome to the technical support center for enhancing the endosomal release of Transportan and its cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is endosomal entrapment and why is it a problem for this compound-mediated cargo delivery?
A1: this compound, like many other cell-penetrating peptides (CPPs), facilitates the entry of its cargo into cells primarily through endocytosis. This process involves the engulfment of the this compound-cargo complex by the cell membrane, forming an intracellular vesicle called an endosome. While this gets the cargo across the initial cell barrier, it often remains trapped within the endosome. These endosomes can mature into lysosomes, which are acidic organelles containing degradative enzymes. If the cargo does not escape the endosome and enter the cytoplasm, it can be degraded, preventing it from reaching its intracellular target and exerting its biological effect. This phenomenon is known as "endosomal entrapment" and is a major bottleneck in the efficient delivery of macromolecular cargo.[1][2][3][4]
Q2: What are the primary strategies to enhance the endosomal release of this compound-delivered cargo?
A2: Several strategies have been developed to improve the escape of cargo from endosomes. The three main approaches are:
-
Co-treatment with endosomolytic agents: This involves the use of chemical compounds that disrupt endosomal membranes. A common example is chloroquine (B1663885), which is thought to work through the "proton sponge" effect.[5][6]
-
Conjugation with fusogenic peptides: These are peptides, often derived from viruses, that can fuse with and disrupt lipid membranes in a pH-dependent manner. The most well-known is the HA2 peptide from the influenza virus.[1][7][8][9][10]
-
Photochemical Internalization (PCI): This advanced technique uses a photosensitizer that localizes in endosomal membranes. Upon light activation, the photosensitizer generates reactive oxygen species that rupture the endosomal membrane, releasing the cargo.[11][12][13]
Q3: How do I choose the best enhancement strategy for my specific cargo and cell type?
A3: The optimal strategy depends on several factors:
-
Nature of the cargo: Some cargo molecules may be sensitive to the chemical environment created by certain endosomolytic agents. For example, pH-sensitive proteins might be affected by chloroquine's alteration of endosomal pH.
-
Cell type: Different cell lines can exhibit varying sensitivities to endosomolytic agents and photosensitizers. It is crucial to perform dose-response experiments to determine the optimal concentration with minimal cytotoxicity for your specific cell line.
-
Experimental goals: For applications requiring precise spatial and temporal control over cargo release, Photochemical Internalization (PCI) is the most suitable method.[11][12][13] For simpler, less controlled experiments, co-treatment with agents like chloroquine may be sufficient.
Troubleshooting Guides
Problem 1: Low cytosolic delivery of my this compound-cargo despite efficient cellular uptake.
This is a classic sign of endosomal entrapment. Here’s how to troubleshoot:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Endosomal Escape | 1. Co-administer an endosomolytic agent: Treat cells with a non-toxic concentration of chloroquine (typically 50-100 µM) during incubation with the this compound-cargo complex. 2. Utilize a fusogenic peptide: If possible, conjugate the HA2 peptide to your this compound-cargo construct. 3. Employ Photochemical Internalization (PCI): If your cargo is light-stable, co-incubate with a photosensitizer and illuminate the cells to induce endosomal rupture. | A significant increase in the diffuse cytosolic signal of your fluorescently labeled cargo and a corresponding increase in its biological activity. |
| Cargo Degradation in Endosomes/Lysosomes | 1. Use lysosomal inhibitors: Co-treat with inhibitors of lysosomal acidification like Bafilomycin A1 to prevent degradation. 2. Assess co-localization: Perform confocal microscopy to observe the extent of co-localization of your cargo with lysosomal markers (e.g., LysoTracker). | Reduced degradation of the cargo, which can be assessed by techniques like Western blotting for protein cargo. A decrease in co-localization with lysosomal markers. |
| Incorrect Quantification Method | 1. Use a cytosolic delivery assay: Employ a method that specifically quantifies the amount of cargo in the cytosol, such as the digitonin (B1670571) permeabilization assay. 2. Perform co-localization analysis: Quantify the Pearson's Correlation Coefficient between your cargo and an endosomal marker. A lower coefficient indicates better escape. | A more accurate measurement of the cytosolic fraction of your cargo, providing a clearer picture of endosomal escape efficiency. |
Problem 2: High cytotoxicity observed after applying an endosomal enhancement strategy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of Enhancing Agent is Too High | 1. Perform a dose-response curve: Titrate the concentration of the endosomolytic agent (e.g., chloroquine), fusogenic peptide, or photosensitizer to find the optimal concentration that maximizes endosomal escape while minimizing cell death. 2. Reduce incubation time: Shorten the exposure of the cells to the enhancing agent. | Identification of a concentration and incubation time that provides a good balance between enhanced delivery and cell viability. |
| Light Dose in PCI is Too High | 1. Titrate the light dose: Perform experiments with varying light exposure times or intensities to find the minimal dose required for efficient endosomal release. 2. Use a photosensitizer with lower dark toxicity. | Reduced phototoxicity and improved cell survival following PCI treatment. |
| Inherent Toxicity of the Cargo | 1. Perform a toxicity assay of the cargo alone: This will help distinguish between the toxicity of the enhancement method and the cargo itself. | A clearer understanding of the source of the observed cytotoxicity. |
Quantitative Data Comparison
The following table summarizes the reported efficiencies of different endosomal escape enhancement strategies. It is important to note that direct comparative studies for this compound are limited. Therefore, data from studies on the closely related this compound 10 (TP10) and other well-characterized CPPs like TAT are included as representative examples. The actual efficiency can vary significantly depending on the cell type, cargo, and experimental conditions.
| Enhancement Strategy | Cell-Penetrating Peptide | Reported Endosomal Escape/Cytosolic Delivery Efficiency | Reference |
| Photochemical Internalization (PCI) | TP10 (this compound derivative) | Photo-induced endosomal escape observed in ~90% of cells. | [14] |
| Fusogenic Peptide (HA2) | TAT | Fusion with HA2 can significantly increase cytosolic delivery compared to TAT alone. Quantitative data varies. | [7][8][9][10] |
| Proton Sponge Effect (Chloroquine) | Various CPPs | Co-treatment with chloroquine has been shown to enhance cytosolic delivery, but specific percentage increases are highly context-dependent. | [5][6][15] |
Key Experimental Protocols
Protocol 1: Co-localization Analysis of this compound-Cargo with Endosomes
This protocol allows for the qualitative and semi-quantitative assessment of endosomal entrapment by observing the overlap between the fluorescently labeled this compound-cargo and an endosomal marker.
Materials:
-
Fluorescently labeled this compound-cargo (e.g., with FITC or Alexa Fluor 488)
-
Endosomal/Lysosomal marker (e.g., LysoTracker Red DND-99)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound-cargo at the desired concentration for the desired time (e.g., 1-4 hours).
-
During the last 30-60 minutes of incubation, add the LysoTracker probe to the cell culture medium at the manufacturer's recommended concentration.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS for imaging.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the cargo and endosomal marker fluorophores.
-
Data Analysis:
-
Open the multi-channel images in ImageJ/Fiji.
-
Select a region of interest (ROI) containing a single cell.
-
Use a colocalization plugin (e.g., Coloc 2) to calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates high colocalization (entrapment), while a value closer to 0 suggests poor colocalization (escape).[16][17][18][19][20]
-
Protocol 2: Photochemical Internalization (PCI) of this compound-Cargo
This protocol describes a method for light-induced endosomal escape of a this compound-delivered cargo.
Materials:
-
This compound-cargo
-
Photosensitizer (e.g., TPPS2a, AlPcS2a)
-
Light source with the appropriate wavelength for the chosen photosensitizer
-
Cell culture medium
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate).
-
Co-incubate the cells with the this compound-cargo and the photosensitizer for a sufficient time to allow for endocytosis (typically 4-18 hours). The optimal concentrations of both should be determined empirically.
-
Wash the cells with fresh medium to remove non-internalized compounds.
-
Expose the cells to light of the appropriate wavelength and dose to activate the photosensitizer.
-
Incubate the cells for a desired period post-illumination to allow the cargo to exert its effect.
-
Assess the biological activity of the cargo or visualize its subcellular localization using microscopy.
Protocol 3: Chloroquine Co-treatment for Enhanced Endosomal Release
This protocol outlines the use of chloroquine to promote the endosomal escape of this compound-cargo.
Materials:
-
This compound-cargo
-
Chloroquine diphosphate (B83284) salt solution (stock solution in water)
-
Cell culture medium
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Prepare a working solution of chloroquine in cell culture medium. A final concentration of 50-100 µM is a common starting point, but should be optimized for your cell line to minimize toxicity.
-
Add the this compound-cargo to the cells.
-
Simultaneously or shortly after adding the cargo, add the chloroquine-containing medium to the cells.
-
Incubate for the desired duration (e.g., 2-6 hours).
-
Wash the cells and either assess the biological activity of the cargo or proceed with imaging or other downstream analysis.
Visualizations
Caption: Workflow of this compound-cargo delivery and endosomal escape.
Caption: Overview of strategies to enhance endosomal release.
Caption: A logical workflow for troubleshooting low cargo activity.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CPP-Assisted Intracellular Drug Delivery, What Is Next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chloroquine and nanoparticle drug delivery: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | MDPI [mdpi.com]
- 9. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein transduction in human cells is enhanced by cell-penetrating peptides fused with an endosomolytic HA2 sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanism of photochemical internalization of cell penetrating peptide-cargo-photosensitizer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fusogenic peptide HA2 impairs selectivity of CXCR4-targeted protein nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Nanomedicine Reformulation of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. internt.slu.se [internt.slu.se]
- 17. Colocalization Analysis - ImageJ [imagej.net]
- 18. ColocalizationTheory | Scientific Volume Imaging [svi.nl]
- 19. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Colocalization Analysis [imagej.net]
Validation & Comparative
A Head-to-Head Battle: Transportan vs. TAT Peptide for Intracellular Protein Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. Among the most prominent candidates are Transportan and the TAT peptide, both lauded for their ability to ferry proteins across the cellular membrane. This guide provides an objective, data-driven comparison of their performance, complete with detailed experimental protocols and visualizations to inform your selection process.
This in-depth analysis will explore the fundamental differences in their mechanisms of action, quantitatively compare their protein delivery efficiency and cytotoxicity, and provide the necessary experimental details to replicate and validate these findings in your own research.
At a Glance: Key Performance Indicators
| Feature | This compound / TP10 | TAT Peptide |
| Origin | Chimeric peptide (galanin and mastoparan) | Derived from HIV-1 Tat protein |
| Primary Uptake Mechanism | Direct translocation and endocytosis | Primarily endocytosis (macropinocytosis) |
| Protein Delivery Efficiency | Generally high, particularly with covalent linkage | Effective, especially when covalently conjugated to cargo |
| Cytotoxicity | Moderate to high, concentration-dependent | Generally low at effective concentrations |
Delving into the Mechanisms of Cellular Entry
The ways in which this compound and TAT peptides breach the cell's defenses are fundamentally different, a factor that can significantly influence their suitability for specific applications.
This compound and its analogue, TP10, are believed to utilize a dual mechanism. At lower concentrations, they can directly penetrate the plasma membrane, a process thought to involve transient pore formation. As concentrations increase, endocytic pathways also become involved.
The TAT peptide, rich in basic amino acids, primarily enters cells through endocytosis, specifically macropinocytosis. This process is initiated by the interaction of the positively charged peptide with negatively charged proteoglycans on the cell surface, which then triggers the engulfment of the peptide and its cargo into large, fluid-filled vesicles.
Performance Showdown: Protein Delivery Efficiency
The ultimate measure of a CPP's utility is its efficiency in delivering a functional protein cargo into the cell. Comparative studies have revealed nuances in the performance of this compound and TAT, often dependent on the nature of the cargo and the method of linkage.
A study comparing the delivery of streptavidin and avidin (B1170675) into HeLa cells using this compound 10 (TP10) and TAT provides valuable quantitative insights. When co-incubated with the proteins, TP10 was found to be a more potent vector for protein delivery than TAT. However, when the peptides were conjugated to the proteins via a stable biotin (B1667282) linker, TAT's efficiency dramatically increased.
Table 1: Comparison of Protein Delivery Efficiency (pmol of protein/mg of total protein)
| Delivery Strategy | Protein Cargo | TP10 | TAT |
| Co-incubation (10 µM CPP) | FITC-Streptavidin | ~1.8 | ~0.2 |
| Biotin Conjugation (5 µM CPP) | FITC-Streptavidin | ~3.5 | ~3.0 |
| Biotin Conjugation (5 µM CPP) | FITC-Avidin | ~5.0 | ~4.5 |
These results underscore a critical consideration: the method of attaching the CPP to the cargo can profoundly impact delivery efficacy. While TP10 demonstrates effectiveness in non-covalent complexes, TAT's full potential as a protein transduction vector is realized with stable, covalent conjugation.
The Double-Edged Sword: A Look at Cytotoxicity
An ideal delivery vector should exhibit high efficiency with minimal cellular toxicity. Here, a clear distinction emerges between this compound and TAT.
Studies have consistently shown that this compound and its analogue TP10 exhibit higher cytotoxicity compared to TAT. This is likely attributable to their membrane-disrupting direct translocation mechanism. In contrast, the endocytic pathway favored by TAT is generally associated with lower levels of membrane perturbation and cell death.
Table 2: Comparative Cytotoxicity in HeLa and CHO Cells
| Peptide | Assay | HeLa Cells | CHO Cells |
| TP10 | LDH Leakage (10 µM) | ~20% increase | Not specified |
| WST-1 (20 µM, 24h) | Significant reduction in proliferation | Significant reduction in proliferation | |
| TAT | LDH Leakage (up to 50 µM) | No significant effect | No significant effect |
| WST-1 (up to 50 µM, 24h) | Negligible effect on proliferation | Negligible effect on proliferation | |
| Rhodamine-labeled this compound | EC50 | 6 µM | Not specified |
| Rhodamine-labeled TAT | EC50 | >100 µM | Not specified |
Data compiled from multiple sources.
It is important to note that the presence of a cargo molecule can sometimes mitigate the cytotoxic effects of CPPs. For instance, the cytotoxicity of TP10 was observed to decrease when complexed with double-stranded DNA, likely due to interactions that reduce the peptide's direct assault on the cell membrane.
Experimental Corner: Protocols for Your Research
To facilitate the independent evaluation of these CPPs, detailed protocols for key experiments are provided below.
Experimental Workflow for CPP-Mediated Protein Delivery
Protocol for Quantitative Protein Delivery Assay
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, CHO) in 12-well plates to achieve approximately 70% confluency on the day of the experiment.
-
Complex Formation:
-
For co-incubation: Prepare solutions of the fluorescently labeled protein (e.g., FITC-streptavidin at 0.2 µM) and the CPP (this compound or TAT at 5 or 10 µM) separately in a small volume of 0.9% NaCl. Mix and incubate for 30 minutes at room temperature to allow for complex formation.
-
For covalent conjugation: Utilize a stable linker (e.g., biotin-streptavidin) to conjugate the CPP to the fluorescently labeled protein according to the manufacturer's protocol.
-
-
Cell Treatment: Aspirate the culture medium from the cells and wash once with serum-free medium. Add the CPP-protein complexes to the cells in serum-free medium.
-
Incubation: Incubate the cells for a specified period (e.g., 90 minutes) at 37°C.
-
Washing: Aspirate the treatment solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular complexes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the protein delivery efficiency as the amount of fluorescent protein per milligram of total cellular protein (e.g., pmol/mg).
Protocols for Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in near-confluency after 24 hours.
-
Cell Treatment: Treat the cells with varying concentrations of this compound or TAT peptide in serum-free medium for a defined period (e.g., 1-4 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the supernatant plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.
WST-1 Assay (Measures Cell Proliferation/Viability)
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24-48 hours.
-
Cell Treatment: Treat the cells with different concentrations of this compound or TAT peptide in serum-free medium for 24 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Conclusion and Recommendations
The choice between this compound and the TAT peptide for protein delivery is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals and constraints.
Choose this compound when:
-
High delivery efficiency with non-covalent cargo association is desired.
-
A degree of membrane interaction is acceptable or even beneficial for the intended application.
-
The cargo is sensitive to the chemical modifications required for covalent conjugation.
Choose TAT peptide when:
-
Low cytotoxicity is a primary concern.
-
Stable, covalent conjugation to the protein cargo is feasible.
-
The experimental system is sensitive to the membrane-disrupting effects of other CPPs.
For researchers embarking on new protein delivery projects, it is advisable to empirically test both this compound and TAT with the specific protein cargo and cell line of interest. The detailed protocols provided in this guide offer a solid foundation for conducting such comparative studies, enabling an informed and data-driven selection of the optimal CPP for your research needs. By understanding the distinct characteristics of these two powerful delivery vectors, scientists can unlock new possibilities in basic research, drug development, and therapeutic applications.
A Comparative Guide to Transportan and Penetratin Efficiency for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) have emerged as invaluable tools for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and research molecules. Among the most extensively studied CPPs are Transportan and Penetratin. This guide provides an objective comparison of their translocation efficiencies, supported by experimental data, to aid in the selection of the optimal vector for specific research and drug development applications.
Overview of this compound and Penetratin
This compound is a chimeric peptide derived from the neuropeptide galanin and the wasp venom toxin mastoparan. It is known for its high translocation efficiency for various cargoes. Penetratin , derived from the Antennapedia homeodomain of Drosophila, is another widely used CPP celebrated for its ability to deliver bioactive molecules into cells.
The primary mechanisms of cellular entry for both peptides involve direct translocation across the plasma membrane and endocytosis. The predominant pathway is often influenced by the CPP's concentration, the nature of the attached cargo, and the specific cell type being targeted.
Quantitative Comparison of Delivery Efficiency
The efficiency of cargo delivery by this compound and Penetratin is highly dependent on the type of cargo and the cell line used. Below is a summary of comparative studies that provide quantitative insights into their performance.
| Cargo Type | Cell Line(s) | Comparison | Key Findings |
| Protein (Avidin) | HeLa | This compound > Penetratin | A comparative study on protein transduction efficiency showed that this compound had a higher efficiency than Penetratin in HeLa cells[1]. |
| Protein (Streptavidin) | HeLa | Penetratin ≥ TP10 (this compound 10) | When co-incubated with streptavidin, Penetratin showed equal or slightly higher translocation efficacy compared to TP10, a derivative of this compound[2]. |
| Oligonucleotides (PNA) | HeLa | This compound 10 > Penetratin | In a luciferase-based splice-switching assay, this compound 10 demonstrated the highest efficacy among several CPPs, including Penetratin, for delivering peptide nucleic acids (PNA)[3]. |
| General Uptake | Various | This compound and Penetratin among the highest | A broad comparative study of 22 different CPPs found that this compound and Penetratin were among the peptides exhibiting the highest cellular uptake across four different cell lines[3]. |
| Transepithelial Translocation | Caco-2 | This compound > Penetratin | This compound demonstrated significantly higher translocation across Caco-2 cell monolayers compared to Penetratin[1]. |
Cellular Uptake and Signaling Pathways
The cellular uptake of both this compound and Penetratin can occur through two main pathways: direct translocation and endocytosis. The choice of pathway is dynamic and depends on several factors.
Experimental Workflows
Standardized experimental protocols are crucial for the accurate evaluation and comparison of CPP performance. The following workflow outlines a typical process for comparing the intracellular delivery efficiency of this compound and Penetratin using a fluorescently labeled cargo.
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol is designed to quantify the intracellular delivery of a fluorescently labeled protein cargo.
1. Cell Culture:
-
Plate HeLa cells in a 24-well plate at a density of 5 x 104 cells per well.
-
Culture overnight in a suitable medium to allow for cell adherence.
2. Complex Formation:
-
Prepare CPP-cargo complexes by incubating this compound or Penetratin with a fluorescently labeled cargo (e.g., FITC-streptavidin) at various molar ratios (e.g., 1:1, 5:1, 10:1) for 30 minutes at room temperature in a serum-free medium.
3. Cell Treatment:
-
Replace the cell culture medium with a fresh serum-free medium.
-
Add the pre-formed CPP-cargo complexes to the cells at the desired final concentration (e.g., 10 µM CPP).
-
Incubate the cells for 1 to 4 hours at 37°C.
4. Washing:
-
Aspirate the medium containing the complexes.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized complexes.
5. Cell Detachment:
-
Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with a complete medium.
6. Flow Cytometry Analysis:
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells using a flow cytometer to measure the mean intracellular fluorescence intensity.
-
Use untreated cells as a negative control to set the baseline fluorescence.
Protocol 2: Splice-Switching Assay for Oligonucleotide Delivery
This functional assay is used to evaluate the efficiency of CPP-mediated delivery of splice-switching oligonucleotides (SSOs).
1. Cell Line and Reporter System:
-
Utilize a cell line (e.g., HeLa pLuc705) that stably expresses a reporter plasmid containing a mutated intron that disrupts the splicing of a reporter gene (e.g., luciferase). Correct splicing, and thus reporter gene expression, can only occur upon successful delivery of a complementary SSO.
2. SSO-CPP Conjugation:
-
Synthesize conjugates of the SSO with either this compound or Penetratin.
3. Cell Transfection:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of the SSO-CPP conjugates.
-
Include controls such as untreated cells, cells treated with naked SSO, and a positive control (e.g., SSO delivered with a commercial transfection reagent).
4. Luciferase Assay:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
5. Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Compare the luciferase activity induced by the this compound-SSO and Penetratin-SSO conjugates to determine their relative delivery efficiencies.
Conclusion
Both this compound and Penetratin are highly effective cell-penetrating peptides capable of delivering a diverse range of cargoes into cells. The choice between them should be guided by empirical testing with the specific cargo and cell type of interest. While some studies suggest a higher efficiency for this compound in certain contexts, particularly for transepithelial delivery, Penetratin has also demonstrated robust delivery capabilities, especially for proteins. The provided protocols offer a starting point for researchers to quantitatively assess and compare the performance of these and other CPPs for their specific applications.
References
Navigating the Cellular Maze: A Comparative Guide to Transportan Alternatives for Intracellular Delivery
For researchers, scientists, and drug development professionals seeking effective methods for traversing the cellular membrane, the choice of a delivery vector is paramount. Transportan, a well-established cell-penetrating peptide (CPP), has long been a valuable tool. However, a diverse landscape of alternative CPPs offers a range of functionalities and characteristics that may be better suited for specific applications. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
Cell-penetrating peptides are short peptides capable of transporting a variety of cargo molecules across the cell membrane, including small molecules, proteins, and nucleic acids.[1] Their utility in research and therapeutics is continually expanding. This guide focuses on a comparative analysis of this compound against three notable alternatives: TAT, Penetratin, and the targeted RGD peptide.
At a Glance: Key Characteristics of Cell-Penetrating Peptides
| Feature | This compound | TAT | Penetratin | RGD Peptide |
| Origin | Chimeric peptide (galanin and mastoparan)[2] | Derived from HIV-1 Tat protein[3] | Derived from Drosophila Antennapedia homeodomain[3] | Synthetic, based on the Arginyl-Glycyl-Aspartic acid motif found in extracellular matrix proteins[4] |
| Sequence | GWTLNSAGYLLGKINLKALAALAKKIL | GRKKRRQRRRPPQ | RQIKIWFQNRRMKWKK | Varies, contains the core RGD sequence |
| Primary Uptake Mechanism | Direct translocation and endocytosis[2][5] | Primarily macropinocytosis (a form of endocytosis)[2][3][5] | Direct translocation and endocytosis[2][3][5] | Integrin-mediated endocytosis[1][5] |
| Cargo Attachment | Covalent or non-covalent linkage | Covalent fusion or non-covalent complexation[3] | Covalent fusion or non-covalent complexation[3] | Covalent fusion |
| Key Advantage | High translocation efficiency for various cargos | High transduction efficiency for a broad range of cargos[3] | Effective translocation and neuroprotective properties[3] | Targeted delivery to cells overexpressing integrin receptors[6] |
Quantitative Comparison of Delivery Efficacy
The efficiency of a CPP is highly dependent on the nature of the cargo it is tasked with delivering. Below are comparative data for the delivery of fluorescent molecules, proteins, and nucleic acids.
Fluorescent Cargo Delivery
The delivery of small fluorescent molecules is a common method to quantify the uptake efficiency of CPPs.
| Peptide (5 µM) | Cellular Uptake in HeLa Cells (pmol/mg protein) |
| This compound 10 (TP10) | ~180 |
| Penetratin | ~120 |
| TAT | ~20 |
| Data adapted from El-Andaloussi et al., 2007. Cells were treated for 1 hour with the fluorescently labeled peptides.[3] |
Protein Delivery
The ability to deliver functional proteins into cells is a critical application for CPPs. The method of linking the CPP to the protein cargo (covalent vs. non-covalent) can significantly impact delivery efficiency.
Non-Covalent Delivery of FITC-Streptavidin (0.2 µM) in HeLa Cells
| Peptide (10 µM) | Uptake of Streptavidin (pmol/mg protein) |
| This compound 10 (TP10) | ~0.25 |
| Penetratin | ~0.28 |
| TAT | ~0.05 |
| Data adapted from El-Andaloussi et al., 2007. HeLa cells were treated for 90 minutes.[3] |
Covalent Delivery of Biotinylated-Streptavidin in HeLa Cells
| Peptide (10 µM) | Uptake of Streptavidin (pmol/mg protein) |
| This compound 10 (TP10) | ~0.45 |
| Penetratin | ~0.20 |
| TAT | ~0.40 |
| Data adapted from El-Andaloussi et al., 2007.[3] |
Nucleic Acid Delivery
CPPs are also utilized to deliver nucleic acids such as plasmid DNA and siRNA for gene expression or silencing applications.
siRNA-mediated p38 MAP Kinase Knockdown in L929 Cells
| Conjugate (10 µM) | % mRNA Knockdown |
| Penetratin-siRNA | 20% ± 3% |
| TAT-siRNA | 36% ± 6% |
| Data adapted from Moschos et al., 2007.[7] |
Cytotoxicity Profile
A crucial factor in the utility of a CPP is its potential toxicity to cells. Cytotoxicity can be assessed through various assays, such as measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or evaluating mitochondrial activity using the MTT or WST-1 assay.
LDH Release Assay in HeLa Cells (1 hour treatment)
| Peptide (20 µM) | % LDH Release |
| This compound 10 (TP10) | ~40% |
| Penetratin | <5% |
| TAT | <5% |
| Data adapted from El-Andaloussi et al., 2007.[3] |
WST-1 Cell Viability Assay in HeLa Cells (24 hour treatment)
| Peptide (20 µM) | % Cell Viability |
| This compound 10 (TP10) | ~60% |
| Penetratin | ~100% |
| TAT | ~100% |
| Data adapted from El-Andaloussi et al., 2007.[3] |
Mechanistic Pathways of Cellular Uptake
The mechanisms by which CPPs traverse the cell membrane are complex and can involve direct translocation across the lipid bilayer or various endocytic pathways. The dominant pathway can depend on the CPP, the cargo, and the cell type.[2][5]
Caption: Cellular uptake pathways of different CPPs.
Experimental Workflows
Standardized experimental procedures are essential for the accurate comparison of CPP performance. The following diagram outlines a general workflow for evaluating CPP-mediated cargo delivery and cytotoxicity.
Caption: A typical workflow for comparing CPPs.
Detailed Experimental Protocols
Cellular Uptake Quantification using Fluorescence-Activated Cell Sorting (FACS)
This protocol provides a method to quantify the intracellular delivery of fluorescently labeled CPP-cargo complexes.
Materials:
-
Cells (e.g., HeLa, CHO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled CPP-cargo complexes
-
FACS buffer (PBS with 1% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare different concentrations of the fluorescently labeled CPP-cargo complexes in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPP-cargo solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the treatment solution and wash the cells twice with cold PBS to remove surface-bound peptides.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the cell population for each treatment condition.
Cytotoxicity Assessment using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
Cells
-
Complete culture medium
-
CPP-cargo complexes
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the CPP-cargo complexes in serum-free medium.
-
Prepare control wells: untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Remove the culture medium and add the CPP-cargo solutions and controls to the respective wells.
-
Incubate the plate for a duration relevant to the intended application (e.g., 1-24 hours) at 37°C.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Cell Viability Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells
-
Complete culture medium
-
CPP-cargo complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CPP-cargo complexes and incubate for the desired time (e.g., 24-72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
References
- 1. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAT, Penetratin, and Pep-1 Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. This guide provides an objective, data-driven comparison of three widely used CPPs: TAT, Penetratin, and Pep-1, focusing on their delivery efficiency, cytotoxicity, and stability.
At a Glance: Key Characteristics
| Feature | TAT | Penetratin | Pep-1 |
| Origin | Derived from HIV-1 Tat protein | Derived from Drosophila Antennapedia homeodomain | Synthetic chimeric peptide |
| Sequence | GRKKRRQRRRPPQ | RQIKIWFQNRRMKWKK | KETWWETWWTEWSQPKKKRKV |
| Primary Uptake Mechanism | Primarily macropinocytosis (a form of endocytosis)[1][2] | Direct translocation and endocytosis[1][2] | Endocytosis-dependent and -independent pathways[1][3] |
| Cargo Attachment | Covalent fusion or non-covalent complexation[2] | Covalent fusion or non-covalent complexation[2] | Primarily non-covalent complexation[2] |
Quantitative Comparison of Performance
The efficacy of CPPs can vary significantly based on the cargo, cell type, and experimental conditions. The following tables summarize quantitative data from comparative studies to provide a baseline for performance evaluation.
Delivery Efficiency
The ability to transport various cargo types is a critical measure of a CPP's utility.
Table 1: Comparison of Fluorescent Cargo and Protein Delivery Efficiency
| Cargo | Cell Line | CPP | Concentration | Incubation Time | Relative Uptake Efficiency |
| Fluorescein | HeLa | TAT | 5 µM | 1 hour | Low[4] |
| Fluorescein | HeLa | Penetratin | 5 µM | 1 hour | High[4] |
| Fluorescein | CHO | TAT | 5 µM | 1 hour | Low[4] |
| Fluorescein | CHO | Penetratin | 5 µM | 1 hour | High[4] |
| FITC-Streptavidin | HeLa | TAT | 10 µM | 90 minutes | ~0.2 (pmol/mg protein)[2] |
| FITC-Streptavidin | HeLa | Penetratin | 10 µM | 90 minutes | ~0.8 (pmol/mg protein)[2] |
| FITC-Avidin | HeLa | TAT | 10 µM | 90 minutes | ~0.2 (pmol/mg protein)[2] |
| FITC-Avidin | HeLa | Penetratin | 10 µM | 90 minutes | ~1.2 (pmol/mg protein)[2] |
Table 2: Comparison of mRNA Delivery Efficiency
| Cargo | Cell Line | CPP | EGFP-Positive Cells (%) |
| EGFP mRNA | HeLa | TAT | 6.57%[2] |
| EGFP mRNA | HeLa | Penetratin | 28.7%[2] |
| EGFP mRNA | HeLa | Pep-1 | 9.72%[2] |
Note: The experimental conditions, such as the specific fluorescent dye or protein and the method of conjugation or complexation, can significantly influence uptake efficiency.
Cytotoxicity
Low cytotoxicity is essential for the therapeutic application of CPPs.
Table 3: Long-Term Cytotoxicity in HeLa and CHO Cells (WST-1 Assay)
| CPP | Cell Line | Concentration for Significant Toxicity | Incubation Time |
| TAT | HeLa | > 50 µM[2][4] | 24 hours |
| TAT | CHO | > 50 µM[2][4] | 24 hours |
| Penetratin | HeLa | > 50 µM[2][4] | 24 hours |
| Penetratin | CHO | > 50 µM[2][4] | 24 hours |
Table 4: Acute Cytotoxicity with dsDNA Cargo (LDH Leakage Assay)
| CPP + Cargo | Concentration | LDH Leakage (% of control) |
| TAT + dsDNA | up to 50 µM | Non-toxic[2] |
| Penetratin + dsDNA | up to 50 µM | Non-toxic[2] |
Serum Stability
The stability of CPPs in a biological environment is crucial for their in vivo applications. While direct comparative data for all three peptides under identical conditions is limited, studies on TAT-conjugated peptides have shown half-lives ranging from approximately 18 to 57 minutes in rat plasma, indicating susceptibility to proteolytic degradation.[5] Modifications such as using D-amino acids or cyclization can enhance stability.[6]
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental findings.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the intracellular delivery of a fluorescently labeled cargo.
1. Cell Preparation:
-
Seed cells (e.g., HeLa) in a 24-well plate at a density of 1-2 x 10^5 cells/well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
2. CPP-Cargo Complex Formation (for non-covalent strategies):
-
Prepare solutions of the CPP and the fluorescently labeled cargo (e.g., FITC-conjugated protein) in serum-free media.
-
Mix the CPP and cargo solutions at the desired molar ratio and incubate at room temperature for 30 minutes to allow for complex formation.
3. Cell Treatment:
-
Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the CPP-cargo complexes or covalently conjugated CPP-cargo to the cells.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
4. Sample Preparation for Flow Cytometry:
-
Aspirate the treatment solution and wash the cells twice with cold PBS to remove extracellular complexes.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete media and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold FACS buffer (PBS with 1% bovine serum albumin).
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
-
Gate on the live, single-cell population using forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized cargo.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures acute cytotoxicity by quantifying the release of LDH from damaged cells.[7][8][9]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Incubate overnight to allow for attachment.
2. Cell Treatment:
-
Treat the cells with various concentrations of the CPPs or CPP-cargo complexes.
-
Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to induce maximum LDH release).
-
Incubate for a short period (e.g., 1-4 hours).
3. Sample Collection:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
4. LDH Reaction:
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
5. Absorbance Measurement:
-
Add a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
6. Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Protocol 3: WST-1 Cell Viability Assay
This assay assesses long-term cytotoxicity by measuring the metabolic activity of viable cells.[1][10][11]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 0.5-1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
2. Peptide Treatment:
-
Treat the cells with a range of CPP concentrations.
-
Include untreated cells as a control for 100% viability.
-
Incubate for a longer duration (e.g., 24-72 hours).
3. WST-1 Reagent Addition:
-
Add WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert WST-1 into a colored formazan (B1609692) product.
4. Absorbance Reading:
-
Shake the plate for 1 minute.
-
Measure the absorbance at approximately 450 nm using a microplate reader.
5. Data Analysis:
-
Express the viability of treated cells as a percentage relative to the untreated control cells.
Cellular Uptake Mechanisms and Signaling Pathways
The mode of entry into a cell is a key determinant of a CPP's effectiveness and can influence the intracellular fate of its cargo.
TAT: Endocytosis-Mediated Uptake
The TAT peptide, rich in basic amino acids, primarily enters cells through macropinocytosis, a form of endocytosis.[2] This process begins with the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[12][13] This interaction triggers membrane ruffling and the formation of large vesicles (macropinosomes) that engulf the CPP and its cargo.[14] Once inside the cell, the cargo must escape the endosome to reach its target in the cytoplasm or nucleus.[15]
Penetratin: A Dual-Mechanism Entry
Penetratin utilizes both direct translocation across the plasma membrane and endocytic pathways.[1][2] The exact mechanism can be influenced by the peptide concentration and the nature of the cargo. Direct translocation is thought to involve the interaction of the peptide with the lipid bilayer, leading to transient pore formation or membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly. The endocytic route involves internalization into vesicles, similar to TAT.
Pep-1: A Chimeric Peptide's Entry Strategy
Pep-1, a synthetic chimeric peptide, is designed to form non-covalent complexes with its cargo. Its uptake mechanism is thought to involve both direct penetration and endocytosis.[1][3] The formation of nanoparticles with the cargo is a key aspect of its delivery strategy, which facilitates its interaction with the cell membrane and subsequent internalization.[3]
Conclusion
The choice of a cell-penetrating peptide is a critical decision in the design of drug delivery systems. TAT, Penetratin, and Pep-1 each offer distinct advantages and disadvantages. TAT is a well-studied CPP that primarily utilizes endocytosis. Penetratin demonstrates versatility with dual uptake mechanisms. Pep-1 provides a convenient method for non-covalent cargo complexation. The selection of the optimal CPP will depend on the specific application, including the nature of the cargo, the target cell type, and the desired intracellular destination. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision in the pursuit of effective intracellular delivery.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. materialneutral.info [materialneutral.info]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Endocytosis and targeting of exogenous HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Tat endocytosis and retention in endolysosomes affects HIV-1 Tat-induced LTR transactivation in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Uptake: Transportan vs. Other Leading Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery of a wide range of cargo, from small molecules to large proteins and nucleic acids. This guide provides a quantitative and objective comparison of the cellular uptake of Transportan, a well-established chimeric CPP, with other widely used CPPs such as Penetratin and Tat. The data presented is supported by experimental findings to aid in the selection of the most appropriate CPP for your research and therapeutic development needs.
Quantitative Comparison of CPP Performance
The efficacy of a CPP is determined by its ability to efficiently internalize into cells while exhibiting minimal cytotoxicity. The following tables summarize quantitative data from comparative studies on the uptake and toxicity of this compound and other prominent CPPs.
Table 1: Cellular Uptake and Cargo Delivery Efficiency
This table provides a comparative overview of the uptake efficiency of different CPPs, both unconjugated and when attached to a peptide cargo. The data is based on Fluorescence-Activated Cell Sorting (FACS) analysis and co-incubation protein delivery assays.
| Cell-Penetrating Peptide | Unconjugated Uptake Magnitude | Peptide Cargo-Conjugated Uptake Magnitude | Protein (Streptavidin) Co-incubation Delivery Efficacy |
| This compound (TP10) | Equal to TAT | Equal to Polyarginine | High (≥ Penetratin) |
| Penetratin | Higher than TAT and this compound | Lower than this compound and Polyarginine | High (≤ this compound 10)[1] |
| Tat | Equal to this compound | Lower than this compound, Polyarginine, and Penetratin | Negligible[1] |
| Polyarginine | 10-30 times greater than TAT[2] | Equal to this compound | Not Reported |
Note: The relative uptake magnitudes are derived from qualitative and quantitative statements in the cited literature. Direct numerical comparisons can vary based on cell line, cargo, and experimental conditions.
Table 2: Cytotoxicity Profile of CPPs
The cytotoxic effects of CPPs are a critical consideration for their therapeutic application. This table summarizes the long-term toxicity of this compound 10 (TP10), Penetratin, and Tat in HeLa and CHO cells, as determined by the WST-1 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell proliferation and viability.[1]
| Cell-Penetrating Peptide | HeLa Cells (Cell Viability %) | CHO Cells (Cell Viability %) |
| 10 µM | 20 µM | |
| This compound 10 (TP10) | ~80% | ~60% |
| Penetratin | ~100% | ~100% |
| Tat | ~100% | ~100% |
Data is approximated from graphical representations in the cited literature and represents the percentage of viable cells compared to untreated controls after 24 hours of incubation with the respective CPPs.[1]
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to reproduce and validate these findings.
Quantitative Cellular Uptake Assay using Flow Cytometry
This method is used to quantify the intracellular fluorescence of cells treated with fluorescently labeled CPPs, providing a measure of uptake efficiency.
a. Cell Preparation:
-
Seed cells (e.g., HeLa, CHO) in a 12-well plate at a density of 2 x 10^5 cells/well one day prior to the experiment.
-
On the day of the experiment, wash the cells twice with serum-free medium.
b. CPP Incubation:
-
Prepare solutions of fluorescently labeled CPPs (e.g., FITC-Transportan) at the desired concentrations (e.g., 1 µM and 5 µM) in serum-free medium.
-
Add the CPP solutions to the respective wells and incubate for 1 hour at 37°C.
c. Cell Harvesting and Staining:
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular CPPs.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in FACS buffer (PBS with 1% fetal bovine serum).
-
If necessary, add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
d. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorophore with the appropriate laser and detect the emission using the corresponding filter.
-
Gate the live cell population based on forward and side scatter, and viability dye exclusion.
-
Quantify the mean fluorescence intensity of the live cell population, which is proportional to the amount of internalized CPP.
Protein Co-incubation Delivery Assay
This assay assesses the ability of a CPP to facilitate the uptake of a protein cargo when both are present in the culture medium.
a. Cell Preparation:
-
Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
b. Complex Formation and Incubation:
-
Prepare a solution containing the protein cargo (e.g., Streptavidin-FITC) and the CPP (e.g., this compound 10) at the desired molar ratios in serum-free medium.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
Add the CPP-protein mixture to the cells and incubate for a specified duration (e.g., 1-4 hours) at 37°C.
c. Analysis:
-
Wash the cells thoroughly with PBS to remove non-internalized complexes.
-
Lyse the cells and quantify the intracellular fluorescence of the protein cargo using a fluorescence plate reader.
-
Alternatively, visualize the intracellular localization of the fluorescently labeled protein using fluorescence microscopy.
WST-1 Cell Proliferation and Viability Assay
This colorimetric assay is used to determine the long-term cytotoxic effects of CPPs by measuring the metabolic activity of cells.[1]
a. Cell Seeding:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 48 hours.
b. CPP Treatment:
-
Prepare serial dilutions of the CPPs in serum-free medium.
-
Add 100 µl of the CPP solutions to the respective wells and incubate for 24 hours at 37°C.
c. WST-1 Reagent Incubation:
-
Add 10 µl of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
d. Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 690 nm.
-
Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells (defined as 100% viability).
Visualizing CPP Uptake Mechanisms and Experimental Workflows
To further elucidate the processes involved in CPP-mediated delivery, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the major cellular uptake pathways.
Caption: A typical experimental workflow for the quantitative analysis of CPP uptake.
Caption: Major signaling pathways involved in the cellular uptake of CPPs.
References
Assessing the Specificity of Transportan Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and specific delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. Among these, Transportan and its analogue TP10 have garnered significant attention. This guide provides an objective comparison of this compound's performance with other well-established CPPs, namely Tat and Penetratin, supported by experimental data to aid researchers in selecting the most appropriate delivery vector for their specific needs.
Comparative Analysis of Delivery Efficiency and Cytotoxicity
The selection of a CPP is often a trade-off between delivery efficiency and cellular toxicity. The following tables summarize quantitative data from a comparative study that evaluated the performance of TP10 (a this compound analogue), Tat, and Penetratin in delivering various cargo types into HeLa and CHO cells.
Table 1: Delivery Efficiency of CPPs with Different Cargos
| Cargo | CPP | Concentration (µM) | Uptake in HeLa cells (pmol/mg protein) | Uptake in CHO cells (pmol/mg protein) |
| Carboxyfluorescein | TP10 | 10 | ~180 | ~120 |
| Tat | 10 | ~60 | ~40 | |
| Penetratin | 10 | ~80 | ~50 | |
| dsDNA (FITC-labeled) | TP10 | 10 | ~1.2 | ~0.8 |
| Tat | 10 | ~0.4 | ~0.3 | |
| Penetratin | 10 | ~0.6 | ~0.4 | |
| Streptavidin (FITC-labeled) | TP10 (co-incubation) | 10 | ~0.9 | Not Reported |
| Tat (co-incubation) | 10 | ~0.1 | Not Reported | |
| Penetratin (co-incubation) | 10 | ~0.7 | Not Reported | |
| Tat (covalent conjugate) | - | ~0.8 | Not Reported |
Data adapted from a comparative study on CPP delivery efficacy.
Table 2: Long-Term Cytotoxicity of CPPs (24-hour incubation)
| CPP | Concentration (µM) | Cell Viability in HeLa cells (%) | Cell Viability in CHO cells (%) |
| TP10 | 10 | ~80% | ~90% |
| 25 | ~50% | ~70% | |
| 50 | ~20% | ~40% | |
| Tat | 10 | >95% | >95% |
| 25 | >95% | >95% | |
| 50 | >95% | >95% | |
| Penetratin | 10 | >95% | >95% |
| 25 | >95% | >95% | |
| 50 | ~90% | >95% |
Data adapted from a comparative study on CPP cytotoxicity.
Cellular Uptake Mechanisms and Specificity
This compound is known to primarily utilize macropinocytosis for cellular entry, an endocytic pathway involving the formation of large vesicles.[1] This mechanism is distinct from the uptake pathways of other CPPs like Tat, which can also involve direct translocation across the plasma membrane. While direct comparative data on the specificity of this compound for cancer cells over normal cells is limited, the hyperactive nature of macropinocytosis in many cancer cells suggests a potential for preferential uptake in these cells.
The subcellular localization of this compound-delivered cargo is often observed within endosomal vesicles.[1] Escape from these endosomes is a critical step for the cargo to reach its intracellular target.
Experimental Protocols
To aid in the independent assessment of CPP performance, detailed methodologies for key experiments are provided below.
Protocol 1: Quantitative Analysis of CPP Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of fluorescently labeled CPP uptake by a cell population.
Materials:
-
Cells of interest (e.g., HeLa, CHO)
-
Fluorescently labeled CPPs (e.g., FITC-Transportan, FITC-Tat, FITC-Penetratin)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
CPP Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled CPP. Incubate for 1-4 hours at 37°C.
-
Cell Harvesting: After incubation, remove the CPP-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete culture medium.
-
Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). A minimum of 10,000 events should be recorded for each sample.
-
Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP. Compare the mean fluorescence intensity of cells treated with different CPPs.
Protocol 2: Assessment of CPP-Mediated Delivery by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled cargo delivered by CPPs.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled cargo (e.g., FITC-Dextran)
-
CPPs (this compound, Tat, Penetratin)
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.
-
Complex Formation: If delivering a cargo, pre-incubate the CPP with the fluorescently labeled cargo in serum-free medium to allow for complex formation.
-
Incubation: Remove the culture medium from the cells and add the medium containing the CPP-cargo complexes. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, gently wash the cells three times with PBS to remove extracellular complexes.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Wash the cells again with PBS and mount the coverslips on a slide with mounting medium. Visualize the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent cargo and DAPI.
-
Analysis: Analyze the acquired images to determine the subcellular localization of the cargo (e.g., cytoplasm, nucleus, endosomes).
Visualizing Cellular Entry and Signaling
To understand the mechanisms governing this compound's entry into the cell, the following diagrams illustrate the experimental workflow for assessing CPP uptake and the key signaling pathway involved in macropinocytosis.
References
The Efficacy of Transportan: A Comparative Guide to a Potent Cell-Penetrating Peptide
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, Transportan and its analogues have demonstrated significant potential. This guide provides a comprehensive comparison of this compound's effectiveness against other well-established CPPs, supported by experimental data and detailed protocols.
This compound, a chimeric peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan, has been widely studied for its ability to translocate a variety of cargo molecules across the plasma membrane.[1] Its high translocation efficiency for a broad range of cargos has made it an attractive vector for drug delivery.[2] This guide will delve into the quantitative aspects of its performance, benchmarked against other popular CPPs such as TAT and Penetratin.
Comparative Delivery Efficiency
The effectiveness of a CPP is highly dependent on the nature of the cargo it carries, the cell type being targeted, and the specific experimental conditions. Below, we summarize quantitative data from various studies to provide a comparative overview of this compound's performance.
Table 1: Comparison of Delivery Efficiency for Fluorescently Labeled Peptides
| Cell-Penetrating Peptide | Cargo | Cell Line(s) | Uptake Efficiency (Relative to Control) | Reference(s) |
| Transportan10 (TP10) | Carboxyfluorescein | HeLa, CHO | High | [3] |
| TAT | Fluorescein | HeLa, CHO | Low | [3] |
| Penetratin | Fluorescein | HeLa, CHO | Moderate | [3] |
| This compound | Fluorescein | HeLa, A549, CHO | Moderate | [4][5] |
| Polyarginine (R8) | Fluorescein | HeLa, A549, CHO | High | [5] |
Note: "High," "Moderate," and "Low" are qualitative summaries based on the referenced literature. Direct quantitative comparison across different studies can be challenging due to variations in experimental setups.
Table 2: Comparison of Protein Cargo Delivery
| Cell-Penetrating Peptide | Protein Cargo | Cell Line(s) | Delivery Method | Outcome | Reference(s) |
| Transportan10 (TP10) | Avidin, Streptavidin | HeLa | Co-incubation | High efficiency | [3] |
| TAT | Avidin, Streptavidin | HeLa | Co-incubation | Low efficiency | [3] |
| TAT | Avidin, Streptavidin | HeLa | Covalent Conjugation | High efficiency | [3] |
| Penetratin | Avidin, Streptavidin | HeLa | Co-incubation | High efficiency | [3] |
| This compound | Green Fluorescent Protein (GFP) | HeLa, HEK, 10T1/2, HepG2 | Covalent Fusion | Highest uptake among tested CPPs | [4][6] |
Table 3: Comparison of Nucleic Acid Cargo Delivery
| Cell-Penetrating Peptide | Nucleic Acid Cargo | Cell Line(s) | Delivery Method | Outcome | Reference(s) |
| This compound | siRNA | Various | Non-covalent complex | Successful gene silencing | [4] |
| Transportan10 (TP10) | dsDNA | HeLa | Non-covalent complex | Dose-dependent uptake | [3] |
| TAT | dsDNA | HeLa | Non-covalent complex | Dose-dependent uptake | [3] |
| Penetratin | dsDNA | HeLa | Non-covalent complex | Dose-dependent uptake | [3] |
| PepFect6 (modified TP10) | siRNA | Various (including primary cells) | Non-covalent complex | Robust RNAi response in vitro and in vivo | [7] |
Cytotoxicity Profile
A critical aspect of any delivery vector is its safety profile. The cytotoxicity of CPPs can vary depending on the peptide concentration, cargo, and cell type.
Table 4: Comparative Cytotoxicity
| Cell-Penetrating Peptide | Cell Line(s) | Observed Cytotoxicity | Reference(s) |
| Transportan10 (TP10) | HeLa, CHO | Significant reduction in proliferation at higher concentrations (>20 µM) | [3] |
| TAT | HeLa, CHO | Negligible effects on proliferation up to 50 µM | [3] |
| Penetratin | HeLa, CHO | Negligible effects on proliferation up to 50 µM | [3] |
| Most CPPs (Tat, R8, R9, pVEC, and Penetratin) | Caco-2 | No evident toxic effect at tested concentrations | [8] |
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
Objective: To qualitatively assess the intracellular delivery of a fluorescently labeled CPP-cargo complex.
Materials:
-
Cells of interest (e.g., HeLa)
-
24-well plates with glass coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled CPP-cargo complex
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled CPP-cargo complex at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with PBS to remove any extracellular complexes.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Add DAPI solution to stain the cell nuclei and incubate for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore and DAPI.
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled CPP.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Fluorescently labeled CPP
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled CPP in fresh culture medium. Include an untreated cell sample as a negative control.
-
Incubation: Incubate the cells for a specific time (e.g., 1 hour) at 37°C.[9]
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Directly collect the cells.
-
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove non-internalized peptide.[9]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).[9]
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity is proportional to the amount of internalized peptide.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a CPP on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
CPP solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[9]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the CPP. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C in the dark.[10]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Mechanisms of Action and Visualized Workflows
The cellular uptake of this compound and its analogues is believed to occur primarily through endocytosis.[4] More specifically, studies have implicated macropinocytosis and caveolae-mediated endocytosis as key pathways for this compound-mediated protein delivery.[11][12]
Below are diagrams generated using Graphviz to illustrate these processes.
References
- 1. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Protein delivery with transportans is mediated by caveolae rather than flotillin-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Peptide Stimulates the Nanomaterial Internalization into Mammalian Cells in the Bystander Manner through Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Transportan and Its Analogs for Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cell-penetrating peptide (CPP) Transportan and its analogs, with a focus on this compound 10 (TP10). It aims to assist researchers in selecting the optimal CPP for their specific cargo delivery applications by presenting objective performance data and detailed experimental methodologies.
Introduction to this compound and Its Analogs
This compound is a chimeric cell-penetrating peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan. Its ability to translocate across cellular membranes has made it a valuable tool for delivering a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells. However, its inherent cytotoxicity has led to the development of various analogs designed to improve its therapeutic index.
Among these, This compound 10 (TP10) , a truncated analog of this compound, has emerged as a promising alternative. TP10 is a 21-amino acid peptide that has demonstrated efficient cellular uptake with reduced toxicity compared to its parent peptide[1]. The structure-activity relationship of TP10 and its derivatives has been a subject of extensive research, revealing that modifications to its charge and helical structure can significantly influence its cell-penetrating capabilities[2].
Performance Comparison: this compound vs. Analogs
The performance of this compound and its analogs can be evaluated based on several key parameters: cellular uptake efficiency, cargo delivery efficacy, cytotoxicity, and stability. This section provides a comparative summary of these metrics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key analogs. It is important to note that direct comparative studies across a wide range of analogs under identical experimental conditions are limited.
| Peptide | Amino Acid Sequence | Net Charge | Cellular Uptake Efficiency (HeLa cells, Relative to TP10) | Reference |
| This compound | GWTLNSAGYLLGKINLKALAALAKKIL-NH2 | +5 | N/A | |
| TP10 | AGYLLGKINLKALAALAKKIL-NH2 | +5 | 100% | [2] |
| TP10 (K15R) | AGYLLGRINLKALAALAKKIL-NH2 | +6 | ~150% | [2] |
| TP10 (K18R) | AGYLLGKINLKALAALARKKIL-NH2 | +6 | ~130% | [2] |
| TP10 (G1A) | AAYLLGKINLKALAALAKKIL-NH2 | +5 | ~80% | [2] |
Table 1: Cellular Uptake Efficiency of this compound Analogs. Data is often presented relative to a well-studied analog like TP10. Increased positive charge, as seen in the arginine (R) substituted analogs, generally enhances cellular uptake[2].
| Peptide | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Various | Lower | MTT | [1] |
| TP10 | Various | Higher | MTT | [1] |
Table 2: Comparative Cytotoxicity (IC50 values). TP10 generally exhibits lower cytotoxicity (higher IC50 value) compared to the original this compound peptide[1]. Specific IC50 values can vary significantly depending on the cell line and assay conditions.
| Peptide | Condition | Half-life | Reference |
| This compound | Human Serum | N/A | |
| TP10 | Human Serum | N/A |
Structure-Activity Relationship
The efficiency of cell penetration by this compound and its analogs is intrinsically linked to their structural properties. Key factors influencing their activity include:
-
Positive Charge: An increase in the net positive charge of the peptide, often achieved by substituting lysine (B10760008) (K) with arginine (R), has been shown to enhance cellular uptake[2]. Arginine's guanidinium (B1211019) group is more effective at interacting with the negatively charged cell membrane.
-
Helical Structure: A well-defined α-helical structure, particularly in the C-terminal region, is crucial for membrane interaction and penetration[1][2]. Disrupting this helical conformation can significantly decrease uptake efficiency[2].
-
Amphipathicity: The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates their insertion into and translocation across the lipid bilayer.
Mechanisms of Cellular Uptake
The cellular uptake of this compound and its analogs is a complex process that can occur through multiple pathways. The predominant mechanism can depend on the specific peptide, the nature and size of the cargo, and the cell type.
The two primary mechanisms are:
-
Direct Penetration: This energy-independent process involves the direct translocation of the CPP-cargo complex across the plasma membrane into the cytosol.
-
Endocytosis: This is an energy-dependent process where the CPP-cargo complex is engulfed by the cell membrane to form an endosome. For the cargo to be effective, it must then escape the endosome and enter the cytosol.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative evaluation of this compound and its analogs.
Cellular Uptake Assay (Fluorescence Microscopy)
Objective: To visualize and semi-quantitatively assess the cellular internalization of fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled CPPs (e.g., FITC-TP10)
-
HeLa or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate with glass coverslips and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with serum-free medium containing the fluorescently labeled CPP at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the cells three times with PBS to remove extracellular peptides.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore and DAPI.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of CPPs on cell viability and calculate the IC50 value.
Materials:
-
CPPs (this compound and its analogs)
-
HeLa or other suitable cell line
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the CPPs. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of CPPs in different environments.
Materials:
-
Purified CPPs
-
Phosphate buffer
-
Membrane-mimicking environments (e.g., SDS micelles, TFE)
-
CD spectropolarimeter
Procedure:
-
Prepare solutions of the CPPs in phosphate buffer and in the presence of membrane-mimicking agents.
-
Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Process the raw data by subtracting the spectrum of the buffer/micelle solution.
-
Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
Conclusion
The choice between this compound and its analogs for a specific application depends on a careful balance between cellular uptake efficiency and cytotoxicity. TP10 has emerged as a widely used alternative to this compound due to its improved safety profile. Further modifications to the TP10 sequence, such as the introduction of additional positive charges, can enhance its cell-penetrating ability, though this may also impact its toxicity. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these and other novel CPPs for various drug delivery and research applications.
References
A Comparative Guide to Validating the Biological Activity of Transportan-Delivered Cargo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Transportan, a highly efficient cell-penetrating peptide (CPP), with other common CPPs for the intracellular delivery of biologically active cargo. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in the selection and application of the most suitable delivery vector for your research and therapeutic development needs.
Introduction to this compound and Other Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a wide range of molecular cargo that would otherwise be impermeable.[1] this compound, a chimeric peptide, is known for its high efficiency in delivering various molecules, including hydrophobic cargos.[2] This guide focuses on comparing the performance of this compound with two other widely studied CPPs: TAT, derived from the HIV-1 Tat protein, and Penetratin, derived from the Drosophila Antennapedia homeodomain.[3] The efficiency of cargo delivery and the resulting biological activity are highly dependent on the nature of the cargo, the CPP, and the cell type.[3][4]
Comparison of Delivery Efficiency and Biological Activity
Validating the biological activity of a delivered cargo is paramount to confirming successful intracellular delivery and functionality. While many studies quantify cellular uptake using fluorescently labeled peptides, this does not always correlate with the bioactivity of the intended cargo.[5] Here, we summarize available data on the delivery of functional proteins and the subsequent validation of their activity.
Table 1: Quantitative Comparison of Protein Transduction Efficiency
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (pmol/mg of total protein) | Citation |
| This compound | Avidin | HeLa | ~1.8 | [4] |
| TAT | Avidin | HeLa | ~2.5 | [4] |
| Penetratin | Avidin | HeLa | ~0.8 | [4] |
This table summarizes the relative protein transduction efficiency of different CPPs. Note that higher uptake does not always directly correlate with higher biological activity of the cargo due to factors like endosomal entrapment.
Comparative Cytotoxicity of Cell-Penetrating Peptides
A critical factor in the utility of CPPs is their potential cytotoxicity. This is often assessed by measuring membrane integrity through lactate (B86563) dehydrogenase (LDH) leakage assays and cell viability via metabolic assays like the WST-1 assay.[3]
Table 2: Comparative Cytotoxicity of this compound and Alternatives
| Cell-Penetrating Peptide | EC50 (µM) in HeLa cells | Citation |
| This compound | 6 | [1] |
| TAT | >100 | [1] |
| Penetratin (Antennapedia) | 17 | [1] |
EC50 values represent the concentration of the peptide that causes 50% of the maximal toxic effect. Lower values indicate higher cytotoxicity.
Experimental Protocols for Validating Biological Activity
To truly validate the efficacy of a CPP-mediated delivery system, it is essential to perform functional assays on the delivered cargo. Below are detailed protocols for two common reporter proteins, β-galactosidase and Cre recombinase, as well as an assay to measure the inhibition of a signaling pathway.
Protocol 1: Intracellular β-Galactosidase Activity Assay
This protocol measures the enzymatic activity of β-galactosidase delivered into cells by a CPP. The enzyme hydrolyzes a non-fluorescent substrate, 4-methylumbelliferyl β-D-galactopyranoside (MUG), into a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[6]
Materials:
-
Cells cultured in appropriate plates
-
CPP-β-galactosidase conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin solution
-
Triton X-100 (0.1% v/v in PBS) for cell permeabilization
-
MUG substrate solution (in PBS with 5 mM MgCl2)[6]
-
NaOH (50 mM) to stop the reaction[6]
-
Fluorometer or microplate reader
Procedure:
-
Cell Treatment: Incubate cultured cells with the CPP-β-galactosidase conjugate at the desired concentration for 1-4 hours at 37°C.[6]
-
Washing: Wash the cells twice with PBS to remove excess conjugate.
-
Cell Detachment and Lysis: Add trypsin to detach the cells and then centrifuge to pellet them. Resuspend the cell pellet in 0.1% Triton X-100 to permeabilize the cells and release the intracellular contents.[6]
-
Enzymatic Reaction: Add the MUG substrate solution to the cell lysate and incubate at 37°C.
-
Stopping the Reaction: After a sufficient incubation time (e.g., 90 minutes), stop the reaction by adding 50 mM NaOH.[6]
-
Quantification: Measure the fluorescence of the 4-MU product using a fluorometer (excitation ~360 nm, emission ~440 nm).[6] The fluorescence intensity is directly proportional to the amount of active β-galactosidase delivered into the cells.
Protocol 2: Cre Recombinase Activity Assay
This assay quantifies the biological activity of delivered Cre recombinase by measuring its ability to mediate recombination at loxP sites in a reporter cell line. This often involves the excision of a "stop" cassette, leading to the expression of a reporter gene like β-galactosidase or a fluorescent protein.[4][7]
Materials:
-
Reporter cell line containing a loxP-flanked stop cassette upstream of a reporter gene (e.g., lacZ)
-
CPP-Cre recombinase conjugate
-
Culture medium
-
Reagents for detecting the reporter gene product (e.g., X-gal staining solution for β-galactosidase)
Procedure:
-
Cell Seeding: Plate the reporter cells in a multi-well plate.
-
Transduction: Add the CPP-Cre recombinase conjugate to the cells at various concentrations and incubate for a set period (e.g., 5 hours).[4]
-
Recovery: Replace the medium with fresh culture medium and incubate for an additional period (e.g., 43 hours) to allow for reporter gene expression.[4]
-
Detection: Fix the cells and perform the appropriate assay to detect the reporter protein. For a lacZ reporter, this involves staining with an X-gal solution.[4]
-
Quantification: Count the number of positive cells (e.g., blue cells for X-gal staining) to determine the percentage of cells that have undergone successful recombination. This percentage directly reflects the activity of the delivered Cre recombinase.
Protocol 3: NF-κB Signaling Pathway Inhibition Assay
This protocol assesses the ability of a CPP-delivered inhibitor to block the NF-κB signaling pathway. A common strategy is to deliver a peptide that mimics the IκBα protein, preventing the nuclear translocation of NF-κB.[8]
Materials:
-
Cells responsive to an NF-κB activator (e.g., TNF-α)
-
CPP-inhibitor peptide conjugate
-
NF-κB activator (e.g., TNF-α)
-
Reagents for immunofluorescence staining (primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Pre-treatment: Incubate cells with the CPP-inhibitor peptide conjugate for a specific duration.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the cells to induce the translocation of NF-κB to the nucleus.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or effectively inhibited cells, the p65 fluorescence will be predominantly in the cytoplasm. In stimulated, uninhibited cells, the p65 fluorescence will co-localize with the DAPI nuclear stain. The degree of nuclear translocation can be quantified to determine the inhibitory activity of the delivered peptide.
Visualizing Cellular Processes and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: General workflow of CPP-mediated cargo delivery.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for Cre recombinase activity assay.
References
- 1. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Delivery of β-Galactosidase Enzyme Using Arginase-Responsive Dextran Sulfate/Poly-l-arginine Capsule for Lysosomal Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 4. Preparation of cell-permeable Cre recombinase by expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cre recombinase by ligand-induced complementation of inactive fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upf.edu [upf.edu]
- 7. Efficient CPP-mediated Cre protein delivery to developing and adult CNS tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformable peptide blocks NF-κB/IκBα pathway through targeted coating IκBα against rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Transportan Uptake: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, accurately quantifying the intracellular uptake of cell-penetrating peptides (CPPs) like Transportan is critical for evaluating their efficacy as delivery vectors. However, the measured uptake efficiency can vary significantly depending on the chosen assay. This guide provides an objective comparison of common methods for quantifying this compound uptake, supported by experimental principles and data organization, to aid in the selection of the most appropriate techniques and to highlight the importance of cross-validation.
The cellular internalization of CPPs is a complex process that can occur through various mechanisms, including direct translocation across the plasma membrane and different endocytic pathways.[1] Consequently, no single assay can provide a complete picture of uptake efficiency. Different methodologies are susceptible to distinct artifacts, such as membrane binding versus true internalization, which can lead to conflicting results.[1][2] Therefore, employing and cross-validating at least two mechanistically different assays is highly recommended to obtain a reliable assessment of this compound's cellular entry.
Comparison of Common this compound Uptake Assays
The selection of an assay for quantifying this compound uptake should be guided by the specific research question, available equipment, and the nature of the cargo being delivered. Below is a summary of commonly used techniques, outlining their principles, advantages, and limitations.
| Assay Method | Principle | Advantages | Disadvantages | Typical Readout |
| Flow Cytometry | Measures the fluorescence of individual cells in a population after incubation with a fluorescently labeled this compound. | High-throughput, provides statistically robust data from a large number of cells, can identify subpopulations of cells with varying uptake.[3] | Cannot distinguish between membrane-bound and internalized peptides without quenching agents, potential for spectral overlap with cellular autofluorescence.[4] | Mean Fluorescence Intensity (MFI), Percentage of fluorescent cells. |
| Confocal Microscopy | Provides high-resolution images of cells, allowing for the visualization of the subcellular localization of fluorescently labeled this compound. | Enables direct visualization of internalization and subcellular distribution (e.g., endosomes vs. cytoplasm), can distinguish between membrane-bound and internalized peptides through z-stacking.[3][4] | Low-throughput, quantification can be complex and may not be representative of the entire cell population, susceptible to photobleaching. | Co-localization analysis with cellular markers, qualitative and semi-quantitative fluorescence intensity measurements. |
| Radiolabeling Assays | Utilizes this compound labeled with a radioactive isotope (e.g., ³H or ¹⁴C). Cellular uptake is quantified by measuring the radioactivity of cell lysates. | Highly sensitive and provides a direct measure of the total amount of peptide associated with the cells, considered a "gold standard" for quantification.[5][6] | Involves handling of radioactive materials requiring special safety precautions and disposal, does not provide information on subcellular localization.[5] | Disintegrations Per Minute (DPM) or Counts Per Minute (CPM) per mg of protein. |
| Luminescence/Biotin-Based Assays | Employs cargo that becomes active or detectable only upon entering the cytoplasm, such as a substrate for a cytosolic enzyme (e.g., biotin (B1667282) ligase). | Specifically measures cytosolic delivery, which is often the desired outcome for biologically active cargo.[2] | Requires co-delivery of a specific reporter system, may not be suitable for all types of cargo. | Luminescence signal, amount of biotinylated substrate. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for the key assays discussed.
Flow Cytometry Analysis of this compound Uptake
Objective: To quantify the cellular uptake of fluorescently labeled this compound in a cell population.
Materials:
-
Cells in suspension or adherent cells detached with a non-enzymatic solution
-
Fluorescently labeled this compound (e.g., FITC-Transportan)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue (optional, for quenching extracellular fluorescence)
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with the desired concentration of fluorescently labeled this compound in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Remove the incubation medium and wash the cells three times with cold PBS to remove non-associated peptide.
-
(Optional) To distinguish between membrane-bound and internalized peptide, incubate the cells with a quenching agent like Trypan Blue for a short period before analysis.[4]
-
Detach adherent cells using a gentle cell dissociation solution.
-
Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
Confocal Microscopy for Subcellular Localization
Objective: To visualize the intracellular distribution of fluorescently labeled this compound.
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Incubate the cells with fluorescently labeled this compound in serum-free medium for the desired time at 37°C.
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI or Hoechst for 10 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters.
-
Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.
Radiolabeling Assay for Total Uptake Quantification
Objective: To determine the total amount of radiolabeled this compound associated with cells.
Materials:
-
Cells cultured in multi-well plates
-
Radiolabeled this compound (e.g., ³H-Transportan)
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., NaOH or a commercial lysis buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein quantification assay kit (e.g., BCA assay)
Protocol:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Incubate the cells with a known concentration of radiolabeled this compound for the desired time at 37°C.[7]
-
To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS.[7]
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and transfer them to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
In parallel, determine the total protein concentration of the cell lysates using a protein assay.
-
Express the uptake as disintegrations per minute (DPM) or counts per minute (CPM) per milligram of total cellular protein.
Cross-Validation Workflow
A logical workflow is essential for the effective cross-validation of this compound uptake. The following diagram illustrates a typical experimental process.
Caption: Workflow for cross-validating this compound uptake using different assay methods.
By systematically applying and comparing data from multiple, distinct assay types, researchers can gain a more comprehensive and accurate understanding of this compound's cellular uptake characteristics. This robust approach is fundamental for the rational design and development of more effective CPP-based drug delivery systems.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Imaging Flow Cytometry and Confocal Immunofluorescence Microscopy of Virus-Host Cell Interactions [frontiersin.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Benchmarking Transportan: A Comparative Guide to Novel Cell-Penetrating Peptides for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Transportan with Novel Cell-Penetrating Peptides (CPPs) for Enhanced Cargo Delivery.
The effective delivery of therapeutic molecules into cells is a central challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of ferrying a diverse range of cargo across the cell membrane. This compound, a chimeric CPP, has long been a widely used tool for intracellular delivery. However, the field has seen the development of numerous novel CPPs with potentially enhanced efficacy and reduced cytotoxicity. This guide provides a comprehensive and objective comparison of this compound's performance against three prominent novel CPPs: MPG, Pep-1, and CADY . We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways to assist researchers in selecting the optimal CPP for their specific application.
Quantitative Performance Analysis
The efficacy and safety of a CPP are paramount for its successful application. The following tables summarize the available quantitative data on the delivery efficiency and cytotoxicity of this compound and the selected novel CPPs.
Delivery Efficiency
The ability of a CPP to transport cargo into the cytoplasm is its most critical function. The following table compares the delivery efficiency of this compound with MPG, Pep-1, and CADY for various cargo types.
| Peptide | Cargo | Cell Line(s) | Delivery Efficiency | Citation(s) |
| This compound | GFP | HeLa, HEK, 10T1/2, HepG2 | Moderate to High | [1] |
| siRNA | Various | Effective, but may require higher concentrations | [2] | |
| MPG | Plasmid DNA | HEK-293T, COS-7 | High (comparable to PEI) | [3][4] |
| siRNA (targeting GAPDH) | HeLa | High (80% protein knockdown at 25 nM with MPGΔNLS) | [5] | |
| Pep-1 | p27Kip1 protein | Various | High, forms efficient nanoparticles with cargo | [6][7] |
| Fluorescent Peptides | Various | High | [8] | |
| CADY | siRNA (targeting GAPDH) | THP1, HUVEC, 3T3C | Very High (IC50 values of 1.2-3.4 nM) | [9] |
| siRNA | Various | High, independent of endocytosis | [8][10] |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental setups.
Cytotoxicity Profile
Low cytotoxicity is crucial for the therapeutic application of CPPs. The following table presents a comparative overview of the cytotoxicity of this compound and the novel CPPs, with IC50 values where available.
| Peptide | Cell Line(s) | Cytotoxicity (IC50 or Observation) | Citation(s) | |---|---|---|---|---| | This compound | Raji | No significant cytotoxicity up to 50 µM |[11] | | | Various | Generally low, but can be toxic at higher concentrations |[2] | | MPG | HEK-293T, COS-7 | No significant cytotoxicity at effective concentrations for gene delivery |[3][12] | | Pep-1 | MCF-10A, MCF-7 | IC50 > 120 µM (at 3h) |[13] | | | MDA-MB-231, LM2 | IC50 ~24 µM (at 3h) |[13] | | CADY | Various | Not toxic at concentrations effective for siRNA delivery |[10] | | | U2OS | No cytotoxicity observed at molar ratios up to 80:1 (peptide:siRNA) |[14] |
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these CPPs, detailed methodologies for key experiments are provided below.
Quantification of CPP-Mediated Protein Delivery by Fluorescence Microscopy
This protocol describes a method to visualize and quantify the intracellular delivery of a fluorescently labeled protein cargo.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
24-well glass-bottom plates
-
Complete culture medium
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 nuclear stain
-
Fluorescently labeled cargo protein (e.g., GFP or a protein labeled with a fluorescent dye)
-
CPPs (this compound, MPG, Pep-1)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: 24 hours prior to the experiment, seed cells into a 24-well glass-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: On the day of the experiment, prepare the CPP-cargo complexes. For non-covalent complexes (MPG, Pep-1), mix the CPP and fluorescently labeled protein cargo at the desired molar ratio (e.g., 10:1, 20:1) in serum-free medium and incubate at room temperature for 30 minutes to allow for complex formation. For covalently linked cargo (some applications of this compound), the conjugate is used directly.
-
Cell Treatment: Gently wash the cells twice with PBS. Replace the medium with the CPP-cargo complexes in serum-free medium.
-
Incubation: Incubate the cells with the complexes for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with PBS to remove extracellular complexes.
-
Fixation and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash the cells twice with PBS. Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature. Wash the cells twice with PBS.
-
Imaging: Add PBS to the wells and visualize the cells using a fluorescence microscope. Acquire images in the channels corresponding to the nuclear stain and the fluorescent cargo.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell. Outline individual cells and measure the integrated fluorescence density, then normalize to the cell area. Compare the fluorescence intensity between cells treated with different CPPs and control cells (cargo only).
Assessment of CPP Cytotoxicity using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of CPPs.[10][15][16][17][18][19][20]
Materials:
-
Mammalian cells
-
96-well plates
-
Complete culture medium
-
CPPs (this compound, MPG, Pep-1, CADY)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of the CPPs in culture medium. Remove the old medium from the wells and add 100 µL of the CPP solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the CPP concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Assessment of CPP Cytotoxicity using LDH Assay
This protocol describes the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity to assess cytotoxicity.[1][9][21][22][23]
Materials:
-
Mammalian cells
-
96-well plates
-
Complete culture medium
-
CPPs (this compound, MPG, Pep-1, CADY)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Cell Treatment: Treat cells with serial dilutions of the CPPs as described for the MTT assay. Include three sets of controls: 1) untreated cells (spontaneous LDH release), 2) cells treated with lysis buffer 45 minutes before the end of the experiment (maximum LDH release), and 3) medium without cells (background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Mechanisms of Cellular Uptake: Signaling Pathways and Workflows
The mechanism of cellular entry is a key determinant of a CPP's efficiency and intracellular fate. Below are diagrams illustrating the primary uptake pathways for this compound and a representative novel CPP, MPG, as well as an experimental workflow for comparing CPP delivery.
Caption: Cellular uptake pathway of this compound via macropinocytosis.
Caption: Proposed cellular uptake mechanism of MPG.
Caption: Workflow for comparing CPP delivery efficiency and cytotoxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Cell Penetrating Peptide Delivery System on HPV16E7 Expression in Three Types of Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPG-based nanoparticle: An efficient delivery system for enhancing the potency of DNA vaccine expressing HPV16E7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the mechanism of the peptide-based gene delivery system MPG: implications for delivery of siRNA into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everything you always wanted to know about CADY-mediated siRNA delivery* (* but afraid to ask) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new potent secondary amphipathic cell-penetrating peptide for siRNA delivery into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Entry: Transportan vs. Lipofection
For researchers in drug development and the life sciences, the efficient and safe delivery of therapeutic molecules into cells is a critical hurdle. Two prominent methods, the cell-penetrating peptide Transportan and the lipid-based technique of lipofection, offer distinct approaches to traversing the cell membrane. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal delivery system for their specific needs.
At a Glance: Performance Comparison
To facilitate a clear comparison, the following tables summarize the key performance indicators for this compound and Lipofection based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary significantly depending on the cell type, cargo, and experimental conditions.
| Performance Metric | This compound | Lipofection (Lipofectamine 2000) | Notes |
| Transfection Efficiency | Data is limited for plasmid DNA. Generally considered effective for peptides and oligonucleotides. | Highly variable; can reach up to 98% in easily transfected cell lines (e.g., HEK 293) but can be significantly lower in primary or sensitive cells.[1] | Efficiency is cell-type and cargo dependent for both methods. |
| Cytotoxicity | Generally considered to have low cytotoxicity. | Can be a significant issue, with cell viability dropping with increasing concentrations of the reagent.[2] | Optimization of reagent concentration is crucial to minimize toxicity with lipofection. |
| Cargo Type | Peptides, proteins, siRNA, nanoparticles.[3] | Plasmid DNA, siRNA, mRNA, and other nucleic acids.[4] | This compound is well-established for peptide/protein delivery, while lipofection is a gold standard for nucleic acid transfection. |
| Mechanism of Action | Direct translocation across the plasma membrane and/or endocytosis. | Formation of cationic lipid-nucleic acid complexes (lipoplexes) that fuse with the cell membrane or are taken up via endocytosis. | The exact mechanism of this compound can vary depending on the cargo and concentration. |
Delving Deeper: Mechanisms of Cellular Entry
The fundamental difference between this compound and lipofection lies in their mechanisms for breaching the cell's defenses.
This compound: This cell-penetrating peptide (CPP) is thought to utilize a multi-pronged approach. It can directly penetrate the plasma membrane through a process that is not fully understood but may involve transient pore formation. Alternatively, it can be internalized through endocytosis, a process where the cell membrane engulfs the peptide and its cargo.
Lipofection: This method relies on the electrostatic interaction between positively charged lipid molecules and negatively charged nucleic acids. These components self-assemble into complexes called lipoplexes. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, leading to uptake through either direct fusion with the membrane or, more commonly, through endocytosis.
Experimental Corner: Protocols for Delivery
Below are detailed protocols for utilizing this compound for peptide delivery and Lipofectamine 2000, a popular lipofection reagent, for plasmid DNA transfection.
Experimental Protocol: this compound-Mediated Peptide Delivery
This protocol provides a general framework for delivering a peptide cargo into mammalian cells using this compound. Optimization of peptide and cargo concentrations is recommended for each specific application.
Materials:
-
This compound peptide
-
Peptide cargo (e.g., a fluorescently labeled peptide)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Cell Preparation:
-
One day prior to the experiment, seed the cells in a suitable culture plate (e.g., 24-well plate) to achieve 70-80% confluency on the day of the experiment.
-
-
Complex Formation:
-
Prepare stock solutions of this compound and the peptide cargo in a suitable buffer (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the this compound and peptide cargo to the desired final concentrations in serum-free cell culture medium.
-
Mix the diluted this compound and peptide cargo solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-cargo complex solution to the cells.
-
Incubate the cells at 37°C for a predetermined time (e.g., 1-4 hours).
-
-
Post-Incubation:
-
Remove the complex-containing medium and wash the cells twice with PBS to remove any extracellular complexes.
-
Add fresh, complete cell culture medium to the cells.
-
Incubate the cells for a further 24-48 hours before analysis.
-
-
Analysis:
-
Assess the delivery of the peptide cargo using an appropriate method, such as fluorescence microscopy if the cargo is labeled, or a functional assay.
-
Experimental Protocol: Lipofectamine 2000-Mediated Plasmid DNA Transfection
This protocol outlines the steps for transfecting plasmid DNA into mammalian cells using Lipofectamine 2000.[2][4][5]
Materials:
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA
-
Cultured mammalian cells
-
Cell culture medium (with and without serum/antibiotics)
Procedure:
-
Cell Plating:
-
The day before transfection, seed cells in a 6-well plate in 2 ml of their normal growth medium without antibiotics, ensuring they will be 90-95% confluent at the time of transfection.[2]
-
-
Complex Formation:
-
For each well to be transfected:
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.[5] The total volume will be approximately 500 µl.
-
-
Transfection:
-
Incubation:
Assessing the Outcome: Measuring Efficiency and Cytotoxicity
To quantitatively evaluate the success of a delivery experiment, two key parameters must be measured: transfection efficiency and cytotoxicity.
Protocol: Determining Transfection Efficiency by Flow Cytometry
This method is used to quantify the percentage of cells that have successfully taken up the delivered molecule (e.g., a plasmid expressing a fluorescent protein).[6]
Materials:
-
Transfected cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
For suspension cells, gently pellet by centrifugation.
-
Resuspend the cells in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent marker used.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescently positive cells compared to a negative control (untransfected cells).[6]
-
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]
Materials:
-
Cells treated with the delivery agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plate reader
Procedure:
-
Cell Incubation:
-
Following the delivery protocol, incubate the cells for the desired period (e.g., 24-48 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Visualizing the Process: Diagrams
To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. genscript.com [genscript.com]
- 3. Intracellular delivery of proteins by nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. static.igem.org [static.igem.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Transportan's In Vivo Efficacy for Intracellular Delivery
For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic molecules into target cells remains a critical challenge in the development of novel therapies. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors capable of traversing cellular membranes and delivering a wide range of cargo molecules. Among these, Transportan and its analogue TP10 have garnered significant interest due to their high transduction efficiency. This guide provides an objective comparison of this compound's performance with other well-established CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vector for your research needs.
Comparative Analysis of In Vitro Efficacy and Toxicity
While direct quantitative in vivo comparative studies on the therapeutic efficacy of this compound versus other CPPs are limited in publicly available literature, extensive in vitro data provides valuable insights into their relative performance. The following tables summarize key quantitative data from comparative studies involving this compound, TAT, Penetratin, and Polyarginine.
| Cell-Penetrating Peptide | EC50 for Cytotoxicity (µM) in HeLa Cells[1] |
| This compound | ~5-6 |
| TAT | >100 (conjugate: 67) |
| Antennapedia (Penetratin) | ~17-21 |
| Polyarginine | ~10-12 |
| Caption: Comparative cytotoxicity of various cell-penetrating peptides in HeLa cells. Lower EC50 values indicate higher toxicity. |
| Cell-Penetrating Peptide Conjugate | Cellular Uptake Magnitude[1] |
| Polyarginine-PKI | = |
| This compound-PKI | > |
| Antennapedia-PKI | > |
| TAT-PKI | |
| Caption: Relative cellular uptake of different CPPs conjugated to a peptide cargo (PKI). |
| CPP (5 µM) Co-incubated with FITC-Streptavidin (0.2 µM) | Protein Uptake (pmol/mg total protein) in HeLa Cells[2] |
| Penetratin | ~1.0 |
| TP10 (this compound 10) | ~0.8 |
| TAT | ~0.2 |
| Control (Streptavidin alone) | ~0.1 |
| Caption: Efficacy of non-covalent protein delivery by co-incubation of CPPs with FITC-Streptavidin. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of CPP performance. Below are representative protocols for assessing cellular uptake and cytotoxicity.
Protocol 1: Cellular Uptake of Fluorescently Labeled CPPs via Flow Cytometry
Objective: To quantify the intracellular delivery of fluorescently labeled CPPs.
Materials:
-
HeLa or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Fluorescently labeled CPPs (e.g., FITC-Transportan, FITC-TAT)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing the desired concentration of fluorescently labeled CPP (e.g., 1 µM and 5 µM) to each well.
-
Incubate for 1 hour at 37°C.
-
Cell Harvesting and Analysis:
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and transfer to flow cytometry tubes.
-
Analyze the intracellular fluorescence using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative uptake of each CPP.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate and compare the in vivo therapeutic efficacy of different CPP-drug conjugates in a tumor-bearing mouse model.
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
Tumor Induction:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to treatment groups (e.g., Saline control, free drug, this compound-drug, TAT-drug).
Treatment Protocol:
-
Prepare sterile formulations of the CPP-drug conjugates and the free drug in a suitable vehicle (e.g., saline).
-
Administer the treatments via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
Efficacy and Toxicity Assessment:
-
Tumor Growth: Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.
-
Survival: Record the survival of the mice over the course of the study.
-
Biodistribution (Optional): At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart) to quantify the accumulation of the drug or a labeled CPP-cargo conjugate.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound-induced macropinocytosis.
Caption: Experimental workflow for in vivo efficacy comparison.
References
A Critical Analysis of Transportan: Unveiling its Advantages and Disadvantages in Cellular Cargo Delivery
For Immediate Publication
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic and diagnostic agents into living cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular couriers to transport a wide array of cargo across the cellular membrane. Among these, Transportan, a chimeric peptide, has garnered considerable attention for its high translocation efficiency. This guide provides a critical analysis of this compound's advantages and disadvantages, offering a comparative perspective with other well-established CPPs, supported by experimental data and detailed protocols.
This compound at a Glance: A Chimeric Powerhouse
This compound is a 27-amino acid chimeric peptide, ingeniously constructed from the N-terminus of the neuropeptide galanin and the wasp venom toxin mastoparan.[1] This unique composition confers upon it a distinct amphipathic nature, a key characteristic influencing its interaction with the cell membrane and its subsequent internalization.
The Upside: Key Advantages of this compound
This compound's primary advantage lies in its remarkable efficiency in traversing the cell membrane.[2] Studies have shown that this compound exhibits a higher protein transduction efficiency compared to other prominent CPPs like Penetratin and pVEC.[3][4] Furthermore, its uptake kinetics are reported to be faster than that of both TAT and Penetratin.[2]
Another significant benefit of this compound is its versatility in cargo delivery. It has been successfully employed to deliver a diverse range of molecules, including proteins, nucleic acids, and even hydrophobic compounds.[5][6] This broad applicability makes it a valuable tool for a wide spectrum of research and therapeutic applications.
The Downside: Potential Drawbacks and Limitations
Despite its efficiency, this compound is not without its disadvantages. A primary concern is its potential for cytotoxicity, particularly at higher concentrations.[7][8] Amphipathic CPPs like this compound and its analogue TP10 have been shown to have a greater impact on cell viability and membrane integrity compared to cationic peptides such as TAT and Penetratin.[7] Specifically, TP10 has been observed to induce long-term toxic effects in HeLa and CHO cells at concentrations of 20 μM, whereas TAT and Penetratin show negligible toxicity up to 50 μM.[7] The membrane-disturbing potential of these peptides appears to correlate with their hydrophobic moment.[9]
Comparative Performance: this compound vs. Alternatives
To provide a clearer perspective on this compound's performance, this section presents a comparative analysis with two other widely used CPPs: TAT and Penetratin.
Delivery Efficiency
Quantitative comparisons of CPP delivery efficiency can be challenging due to variations in experimental conditions, cargo, and cell types. However, available data provides valuable insights. One study comparing the uptake of fluorescein-labeled CPPs in CHO and HeLa cells demonstrated that this compound (specifically, its analogue TP10) and Penetratin were internalized in a dose-dependent manner, while the uptake of TAT was negligible under the tested conditions.[7] In terms of cargo delivery kinetics, one report indicated that the model amphipathic peptide (MAP) had the fastest uptake and highest delivery efficiency, followed by this compound, then TAT, and finally Penetratin.[9] For protein cargo, a qualitative study concluded that both pTat and this compound exhibited higher transduction efficiency than Penetratin or pVEC.[3][4]
| Cell-Penetrating Peptide | Cargo Type | Cell Line | Uptake/Delivery Efficiency | Source |
| This compound (TP10) | Fluorescein | CHO | ~350 pmol/mg protein (at 5 µM) | [7] |
| Fluorescein | HeLa | ~250 pmol/mg protein (at 5 µM) | [7] | |
| Peptide | Not specified | Higher efficiency than TAT and Penetratin | [9] | |
| Protein (Avidin) | HeLa | Higher efficiency than Penetratin and pVEC | [3][4] | |
| TAT | Fluorescein | CHO/HeLa | Negligible | [7] |
| Peptide | Not specified | Lower efficiency than this compound and MAP | [9] | |
| Protein (Avidin) | HeLa | Higher efficiency than Penetratin and pVEC | [3][4] | |
| Penetratin | Fluorescein | CHO | ~600 pmol/mg protein (at 5 µM) | [7] |
| Fluorescein | HeLa | ~500 pmol/mg protein (at 5 µM) | [7] | |
| Peptide | Not specified | Lower efficiency than this compound, TAT, and MAP | [9] | |
| Protein (Avidin) | HeLa | Lower efficiency than TAT and this compound | [3][4] |
Table 1: Comparative Delivery Efficiency of this compound and Other CPPs.
Cytotoxicity
Cytotoxicity is a critical parameter for any delivery vector. Comparative studies have provided EC50 values, which represent the concentration required to induce a toxic effect in 50% of the cell population.
| Cell-Penetrating Peptide | EC50 (µM) | Source |
| This compound | 6 | [8] |
| TAT | >100 (rhodamine-labeled), 67 (peptide-conjugated) | [8] |
| Antennapedia (Penetratin) | 17 | [8] |
| Polyarginine | 10 | [8] |
Table 2: Comparative Cytotoxicity of this compound and Other CPPs.
Unraveling the Mechanism: How this compound Enters the Cell
The cellular uptake of this compound is a complex process that can involve multiple pathways. Evidence suggests that it can utilize both energy-dependent endocytic pathways and energy-independent direct translocation across the plasma membrane.[2][10] For this compound-protein complexes, endocytosis appears to be the predominant mechanism, a process that is sensitive to temperature.[1] The involvement of different endocytic routes, such as macropinocytosis, has also been implicated.[1]
References
- 1. Cell transduction pathways of transportans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein cargo delivery properties of cell-penetrating peptides. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncovalently associated -penetrating peptides for gene delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to Proper Chemical Disposal
Disclaimer: Specific disposal procedures for a substance labeled "Transportin" could not be found in the available resources. The following guide provides a general framework for the safe transport and disposal of laboratory chemicals. It is imperative for all laboratory personnel to consult the official Safety Data Sheet (SDS) provided by the manufacturer for any specific chemical, including the one you are working with, to obtain detailed and accurate disposal instructions.
Proper chemical waste management is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Adhering to established protocols is a fundamental duty to protect researchers, the wider community, and the environment. This guide offers a procedural, step-by-step approach to common laboratory waste disposal scenarios.
Essential, Immediate Safety & Logistical Information
Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of volatile substances or procedures that may generate aerosols should be conducted within a certified chemical fume hood. Ensure a spill kit is readily accessible and you are trained in its use.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization :
-
Consult the SDS : The Safety Data Sheet is the primary source of information. It will detail the specific hazards associated with the chemical, including its characteristics for ignitability, corrosivity, reactivity, and toxicity.[2]
-
Classify the Waste : Determine if the waste is hazardous based on the SDS and institutional guidelines. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[3] Spilled chemicals and the materials used to clean them should also be disposed of as hazardous waste.[3]
-
-
Waste Segregation :
-
Prevent Cross-Contamination : Never mix different waste streams unless explicitly permitted by EHS.[1] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
-
Separate Incompatibles : Keep wastes segregated according to how they will be managed. For example, halogenated solvents are often collected separately from non-halogenated solvents due to differences in disposal costs.[4][5] Aqueous waste should be collected separately from organic solvent waste.[6]
-
-
Container Management :
-
Use Compatible Containers : Collect waste in dependable containers that are chemically compatible with their contents.[2][6]
-
Keep Containers Closed : Containers must be kept securely closed at all times, except when adding waste.[3][4][5] This prevents spills and the release of volatile compounds.
-
Proper Labeling : Label hazardous waste containers as soon as accumulation begins.[3][5] The label must include the words “Hazardous Waste,” the full chemical name(s) of the contents (no abbreviations), and an indication of the hazard (e.g., flammable, corrosive).[4][7]
-
-
Accumulation and Storage :
-
Satellite Accumulation Areas (SAA) : Store waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][7]
-
Safe Storage : Store containers in a location that prevents them from being knocked over and away from incompatible materials.[4] Use secondary containment systems to capture potential leaks.[2][5] If the waste is flammable, it must be placed inside a flammable storage cabinet.[7]
-
-
Transport and Final Disposal :
-
On-Site Transport : When moving waste from the SAA to a central storage area, place containers in a leak-proof secondary container or on a cart to minimize the risk of spills.
-
Professional Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal service.[7][8] They are responsible for the proper transport and final treatment of the waste in compliance with all regulations.[8]
-
Data Presentation: Waste Segregation Guidelines
| Waste Category | Description | Examples | Store Separately From |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene | Non-halogenated solvents, acids, bases, oxidizers. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexane, Toluene, Xylene | Halogenated solvents, acids, bases, oxidizers. |
| Corrosive Waste (Acids) | Aqueous solutions with a low pH. | Hydrochloric Acid, Sulfuric Acid (dilute) | Bases, organic solvents, reactive metals. |
| Corrosive Waste (Bases) | Aqueous solutions with a high pH. | Sodium Hydroxide, Ammonium Hydroxide (dilute) | Acids, organic solvents, reactive metals. |
| Heavy Metal Waste | Solutions containing toxic heavy metals. | Mercury, Lead, Cadmium, Chromium compounds | All other waste streams. |
Data sourced from Missouri S&T Environmental Health and Safety, which notes that halogenated solvents can be 2-3 times more expensive to dispose of than non-halogenated solvents.[4]
Experimental Protocol: In-Lab Neutralization of Corrosive Waste
This protocol applies only to simple, dilute acidic or basic solutions that do not contain other hazardous materials (e.g., heavy metals, organic compounds). Always consult your EHS department before performing any in-lab waste treatment.
-
Preparation :
-
Neutralization :
-
Always add acid/base to water, never the reverse. [4]
-
Slowly and carefully add the corrosive waste to the cold water with continuous stirring.[4]
-
For acids, slowly add a neutralizing agent like sodium bicarbonate or a dilute solution of sodium hydroxide.[4]
-
For bases, use a dilute solution of a weak acid like acetic acid.[4]
-
-
Verification and Disposal :
-
Periodically and carefully check the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[4]
-
Once neutralized, the solution can be discharged to the sanitary sewer with a large volume of running water, in accordance with local regulations.[4]
-
Visualization of Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Guide to Handling Transportan
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Transportan, a cell-penetrating peptide. Following these procedural steps will help ensure safe laboratory practices and reliable experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized (powder) form, adherence to proper PPE protocols is crucial to prevent inhalation, skin, and eye contact.[1][2] Although specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical.[1]
A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[3]
Handling Lyophilized this compound:
-
Ventilation: Handle lyophilized powder in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation risk.[4]
-
Weighing: Weigh out the required amount of peptide quickly and reseal the container tightly.[5] To prevent moisture absorption, which can degrade the peptide, allow the container to reach room temperature in a desiccator before opening.[5]
Reconstitution and Handling of this compound Solutions:
-
Solubilization: The solubility of peptides can vary. It is advisable to test the solubility of a small amount of this compound first. For many peptides, high-purity water or a buffer solution is a suitable solvent.[6] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[4]
-
Cross-Contamination: Use fresh, sterile tools for each sample to prevent cross-contamination and protect the integrity of your results.[3]
Storage:
-
Lyophilized Peptide: For long-term storage, keep lyophilized this compound in a tightly sealed container in a cool, dry, and dark place, with -20°C being the recommended temperature.[3][7]
-
Peptide Solutions: Once reconstituted, it is best to use peptide solutions immediately. For storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store at -20°C or below.[4][5]
Disposal Plan
All peptide waste should be treated as laboratory chemical waste.[3] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe working environment.[8]
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not pour peptide solutions down the sink.[3][6]
-
Institutional Guidelines: Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[8]
Experimental Workflow and Safety Decision-Making
The following diagrams illustrate the general workflow for handling this compound and the logical process for selecting the appropriate personal protective equipment.
Figure 1. General experimental workflow for handling this compound.
Figure 2. PPE selection logic for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
